molecular formula C8H4F3NO4 B1304191 4-Nitro-2-(trifluoromethyl)benzoic acid CAS No. 320-37-6

4-Nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1304191
CAS No.: 320-37-6
M. Wt: 235.12 g/mol
InChI Key: BPCKZQCTLCTDST-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)6-3-4(12(15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKZQCTLCTDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382253
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
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Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-37-6
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

4-Nitro-2-(trifluoromethyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 320-37-6, a pivotal building block in modern chemical research and development. The document details its physicochemical properties, synthesis, chemical reactivity, and significant applications, particularly within the pharmaceutical and material science sectors. Emphasis is placed on the synergistic role of its three key functional groups—the carboxylic acid, the nitro group, and the trifluoromethyl moiety—which collectively render it a highly versatile intermediate. This guide is intended for researchers, chemists, and professionals in drug discovery and material science, offering field-proven insights, detailed experimental protocols, and a thorough examination of its structural characteristics and safety considerations.

Introduction: A Multifaceted Synthetic Intermediate

This compound is a trifunctional aromatic compound that has garnered significant interest as a sophisticated intermediate.[1] Its structure is uniquely characterized by the presence of a carboxylic acid, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl (CF3) group on a benzene ring. This combination of functionalities makes it an invaluable precursor in the synthesis of complex molecular architectures.[1]

The strategic placement of these groups offers multiple avenues for chemical modification. The carboxylic acid serves as a handle for forming amides and esters, the nitro group can be readily reduced to a reactive amine, and the trifluoromethyl group imparts unique electronic and physiological properties to derivative compounds.[1] In medicinal chemistry, the incorporation of a CF3 group is a well-established strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, this compound is a sought-after starting material for novel drug discovery programs and the development of advanced functional materials.[1][3]

CAS Number: 320-37-6[4][5][6]

Physicochemical and Spectroscopic Properties

The compound typically appears as a white to light yellow crystalline powder.[4][7] Its purity is often initially assessed by its melting point, which serves as a key quality control parameter. A summary of its core properties is presented below.

PropertyValueReference(s)
CAS Number 320-37-6[4]
Molecular Formula C₈H₄F₃NO₄[7]
Molecular Weight 235.12 g/mol [4][6]
Appearance White to light yellow crystal powder[4][7]
Melting Point 138-142 °C (lit.)[4][7]
Boiling Point 321.4 ± 42.0 °C at 760 mmHg[7]
Density 1.6 ± 0.1 g/cm³[7]
pKa 2.40 ± 0.32 (Predicted)[4]
LogP 2.96[7]
InChI Key BPCKZQCTLCTDST-UHFFFAOYSA-N[4]
SMILES O=C(O)C1=CC=C(=O)C=C1C(F)(F)F[6]

Spectroscopic data, including NMR, HPLC, and LC-MS, are available from suppliers and are crucial for structure verification and purity assessment.[6]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-(trifluoromethyl)benzoic acid. The trifluoromethyl group is an ortho, para-director, but the steric hindrance at the ortho position favors nitration at the para position.

Synthetic Workflow: Electrophilic Nitration

The causality behind this experimental choice lies in the robust and well-understood mechanism of electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_setup Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Workup & Purification Start 2-(Trifluoromethyl)benzoic Acid Addition Slow, Dropwise Addition of Fuming HNO₃ Start->Addition Reagents Concentrated H₂SO₄ Fuming HNO₃ Reagents->Addition Cooling Ice Bath (0-5 °C) Cooling->Addition Stirring Stir at 0-20 °C (e.g., 3 hours) Addition->Stirring Quench Pour onto Ice-Water Mixture Stirring->Quench Filtration Filter Precipitate Quench->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product G cluster_reactions Chemical Transformations & Applications cluster_products Resulting Pharmaceutical Scaffolds main This compound Carboxylic Acid (-COOH) Nitro Group (-NO₂) Trifluoromethyl Group (-CF₃) COOH_react Amidation / Esterification (e.g., with DCC, SOCl₂) main:f1->COOH_react Reacts as Electrophile NO2_react Reduction (e.g., H₂, Pd/C; SnCl₂) Forms Aniline Derivative main:f2->NO2_react Readily Reduced CF3_react Imparts Properties: • Lipophilicity ↑ • Metabolic Stability ↑ • Receptor Binding ↑ main:f3->CF3_react Modifies Bioactivity Amides Anti-tumor Pyridinones, Urea Derivatives COOH_react->Amides Amines Glutamate Receptor Antagonists, Diamine Monomers NO2_react->Amines Drugs Metabolically Robust Drug Candidates CF3_react->Drugs

Sources

4-Nitro-2-(trifluoromethyl)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)benzoic Acid

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It details established synthetic methodologies, explores the mechanistic underpinnings of these transformations, and offers practical, field-tested insights into experimental execution. All protocols are presented with a focus on reproducibility and safety, supported by authoritative references.

Introduction and Significance

This compound is a critical building block in modern organic synthesis. Its structural features—a carboxylic acid for derivatization, a nitro group that can be reduced to an amine, and a trifluoromethyl group that enhances metabolic stability and binding affinity—make it an invaluable precursor for complex molecular architectures. This compound is a frequently utilized starting material in the synthesis of novel kinase inhibitors, anti-tumor agents, and glutamate receptor antagonists.[1] The strategic importance of this intermediate necessitates robust, scalable, and well-understood synthetic routes to ensure a consistent and high-purity supply for both research and commercial manufacturing.

This guide will elucidate the two most prevalent and efficient synthetic strategies for preparing this compound, focusing on the practical aspects and chemical rationale of each approach. We will dissect the causality behind experimental choices to provide a self-validating framework for laboratory execution.

Strategic Approaches to Synthesis

The synthesis of this compound is primarily achieved via two distinct pathways. The choice between them is often dictated by the availability of starting materials, desired scale, and process safety considerations.

  • Pathway A: Electrophilic Nitration. This is the most direct route, involving the nitration of commercially available 2-(trifluoromethyl)benzoic acid.

  • Pathway B: Oxidation of a Toluene Derivative. This pathway begins with 4-nitro-2-(trifluoromethyl)toluene and involves the oxidation of the benzylic methyl group to a carboxylic acid.

We will now explore each pathway in detail.

Pathway A: Nitration of 2-(Trifluoromethyl)benzoic Acid

This approach leverages the direct functionalization of a readily accessible precursor. The core of this transformation is an electrophilic aromatic substitution reaction.

Mechanism and Rationale

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of water and form the nitronium ion.

The aromatic ring of 2-(trifluoromethyl)benzoic acid is significantly deactivated due to the powerful electron-withdrawing effects of both the carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups. Both groups are meta-directors. In this specific substitution pattern, the position para to the nitro group (C4) is the least deactivated position for electrophilic attack, leading to the desired product as the major isomer.[1] The harsh conditions (fuming nitric acid and concentrated sulfuric acid) are necessary to overcome the high activation energy barrier of this deactivated system.

Visualizing the Nitration Mechanism

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Sigma Arenium Ion (Sigma Complex) NO2_plus->Sigma Electrophilic Attack H2O H₂O Start 2-(Trifluoromethyl)benzoic Acid Start->Sigma + NO₂⁺ Product 4-Nitro-2-(trifluoromethyl) benzoic Acid Sigma->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

Safety Warning: This procedure involves highly corrosive and oxidizing strong acids. Work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Acidic Medium: Cool the flask in an ice/salt bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄, ~4.0 eq) while maintaining the internal temperature below 10°C.

  • Nitrating Agent Addition: Once the starting material is fully dissolved, begin the dropwise addition of fuming nitric acid (HNO₃, >90%, ~1.5 eq) via the dropping funnel. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition. [2] Exceeding this temperature can lead to the formation of undesired byproducts and poses a safety risk.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white to light yellow crystalline powder.[3]

Data Summary: Pathway A
ParameterValueSource/Rationale
Starting Material2-(Trifluoromethyl)benzoic AcidCommercially available precursor.
Key ReagentsFuming HNO₃, Conc. H₂SO₄Standard nitrating mixture for deactivated rings.[1]
Temperature0 - 5 °CCritical for selectivity and safety.[2]
Reaction Time1 - 3 hoursTypical for nitration; monitor by TLC/HPLC.
Typical Yield45-85%Yield can vary based on scale and conditions.[3]
Melting Point138-142 °CKey characterization parameter.[3]

Pathway B: Oxidation of 4-Nitro-2-(trifluoromethyl)toluene

This alternative route begins with a pre-nitrated toluene derivative and creates the carboxylic acid functionality in the final step. This strategy is advantageous if 4-nitro-2-(trifluoromethyl)toluene is a more accessible or cost-effective starting material.

Mechanism and Rationale

The oxidation of the benzylic methyl group to a carboxylic acid is a robust and well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄), sodium dichromate, or nitric acid can be used.[4] The reaction with KMnO₄ is common and proceeds through a series of oxidative steps. The mechanism is believed to involve the abstraction of a hydrogen atom from the methyl group, facilitated by the stability of the resulting benzylic radical.[5][6][7] This initiates a cascade that ultimately cleaves the C-H bonds and forms the C=O and O-H bonds of the carboxylic acid. The permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate.[8]

Visualizing the Oxidation Workflow

Caption: General Experimental Workflow for Oxidation.

Detailed Experimental Protocol

Safety Warning: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials. The reaction can be vigorous and should be performed with caution.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitro-2-(trifluoromethyl)toluene (1.0 eq) and water.

  • Oxidant Addition: While stirring, add potassium permanganate (KMnO₄, ~3.0-4.0 eq) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for several hours (4-8 h) until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the disappearance of the starting material by TLC or GC.

  • Workup - Part 1 (Removal of MnO₂): While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water. This step is crucial as the product is soluble in the basic solution as its potassium salt.

  • Workup - Part 2 (Isolation): Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The desired benzoic acid derivative will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from an ethanol/water mixture to achieve high purity.

Data Summary: Pathway B
ParameterValueSource/Rationale
Starting Material4-Nitro-2-(trifluoromethyl)tolueneAlternative commercially available precursor.
Key ReagentsPotassium Permanganate (KMnO₄)Strong, common oxidant for benzylic carbons.[8][9]
Temperature~100 °C (Reflux)Standard condition for aqueous KMnO₄ oxidations.
Reaction Time4 - 8 hoursReaction is typically slower than nitration.
Typical Yield70-90%Generally provides good to excellent yields.
Key ByproductManganese Dioxide (MnO₂)Must be removed via hot filtration.[8]

Conclusion: A Comparative Perspective

Both pathways presented are viable and effective for the synthesis of this compound.

  • Pathway A (Nitration) is often preferred for its directness and shorter reaction times. However, it requires handling fuming nitric acid and precise, low-temperature control, which can be challenging on a larger scale. The yield can be variable and sensitive to reaction conditions.

  • Pathway B (Oxidation) typically offers higher yields and uses less hazardous reagents (relative to fuming nitric acid). The main drawbacks are longer reaction times and the need to filter a large volume of hot solution to remove the MnO₂ byproduct, which can be cumbersome.

The ultimate choice of synthetic route will depend on a laboratory's specific constraints, including starting material cost and availability, equipment, scale, and safety protocols. Both methods, when executed with care and precision, provide reliable access to this fundamentally important chemical intermediate.

References

  • What's the mechanism of oxidation of toluene by KMnO4? . Quora. Available at: [Link]

  • US Patent US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers. Google Patents.
  • CN Patent CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
  • Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid . Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524-528. Available at: [Link]

  • CN Patent CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.
  • Gardner, K. A., & Mayer, J. M. (1995). Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate . Journal of the American Chemical Society, 117(15), 4507-4516. Available at: [Link]

  • Oxidation of Toluene to Benzoic Acid Lab Report . Scribd. Available at: [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors . University of Southampton ePrints. Available at: [Link]

  • What is the mechanism of Toluene oxidation by KMnO4?? . Reddit. Available at: [Link]

  • Side-by-side views of this compound (I)... . ResearchGate. Available at: [Link]

  • Pharmaceutical and pesticide intermediates this compound 320-37-6 Powder . SHANGHAI MINSTAR CHEMICAL CO., LTD. Available at: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate . Truman State University ChemLab. Available at: [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes . IOSR Journal. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6) , a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., bicalutamide analogs) and agrochemicals.

The presence of both a nitro group and a trifluoromethyl moiety on the benzoic acid core creates unique electronic and steric environments, necessitating precise analytical methods for structural confirmation. This document details the specific Nuclear Magnetic Resonance (


H, 

C,

F NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for quality control and research validation.

Molecular Architecture & Physicochemical Properties[1]

The molecule features a benzoic acid core substituted at the ortho position by a trifluoromethyl group (-CF


) and at the para position by a nitro group (-NO

).[1] The steric bulk of the ortho-CF

group forces the carboxylic acid moiety to rotate out of the aromatic plane (approx. 47° twist), significantly influencing its crystal packing and solubility profiles.
Table 1: Physicochemical Identity
PropertyDataNotes
IUPAC Name This compound
CAS Registry 320-37-6 Note: Often confused with isomer 320-31-0
Molecular Formula C

H

F

NO

Molecular Weight 235.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 138 – 142 °CSharp transition indicates high purity
Solubility DMSO, Methanol, THFPoor solubility in non-polar solvents (Hexane)
pKa (Predicted) ~2.40Increased acidity due to EWGs (-NO

, -CF

)

Synthesis & Purification Context

Understanding the synthetic origin is crucial for identifying potential impurities (e.g., unreacted starting materials or isomers). The most robust route involves the nitration of 2-(trifluoromethyl)benzoic acid or the oxidation of the corresponding toluene derivative.

Diagram 1: Analytical Workflow & Synthetic Logic

G Start Precursor: 2-(Trifluoromethyl)benzoic acid Reagent Nitration: HNO3 (fuming) / H2SO4 Start->Reagent Product Crude Product: This compound Reagent->Product Electrophilic Aromatic Subst. Purification Recrystallization (Solvent: THF or MeOH/Water) Product->Purification Impurity1 Impurity A: Unreacted Precursor Product->Impurity1 Trace Impurity2 Impurity B: Regioisomers (6-Nitro) Product->Impurity2 Trace Final Pure Analyte >98% HPLC Purification->Final

Caption: Synthetic pathway highlighting the origin of potential impurities. Nitration regioselectivity is directed by the existing -CF3 (meta-director) and -COOH (meta-director) groups, favoring the 4-position.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 is the preferred solvent due to the compound's polarity and the ability to observe the carboxylic acid proton.

H NMR (Proton)

The aromatic region displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
AssignmentStructural Context
14.28 Broad Singlet1H--COOH Acidic proton; shift varies with concentration/water.
8.56 dd1H8.4, 2.2H-5 Ortho to NO

, Meta to H-3. Deshielded by NO

.
8.50 d1H2.2H-3 Meta to NO

, Ortho to CF

. Sandwiched between EWGs.[2]
8.07 d1H8.4H-6 Ortho to COOH. Shielded relative to H-3/H-5.

Note: The doublet of doublets (dd) at 8.56 ppm is the diagnostic peak for confirming the 4-nitro substitution pattern.


C NMR (Carbon)

The spectrum is complex due to Carbon-Fluorine (


C-

F) coupling, which splits carbon signals into quartets.
Shift (

ppm)
Multiplicity

(Hz)
Assignment
166.44 Singlet-C=O (Carboxylic Acid)
148.27 Singlet-C-4 (C-NO

)
137.86 Singlet-C-1 (C-COOH)
131.35 Singlet-C-6 (Aromatic CH)
127.64 Singlet-C-5 (Aromatic CH)
127.20 Quartet~33.5C-2 (C-CF

, ipso)
122.31 Quartet~274-CF

(Trifluoromethyl group)
121.76 Quartet~5.4C-3 (Aromatic CH, ortho to CF

)

F NMR (Fluorine)
  • Shift: Singlet at -59.24 ppm (referenced to CFCl

    
    ).
    
  • Significance: A single sharp peak confirms the integrity of the trifluoromethyl group and the absence of fluorine-containing isomers.

B. Infrared Spectroscopy (FT-IR)

The ATR-FTIR spectrum provides rapid functional group identification.

  • 3133 cm

    
     (Broad):  O-H stretching (Carboxylic acid dimer).
    
  • 1723 cm

    
     (Strong):  C=O stretching (Carbonyl).
    
  • 1540 cm

    
     (Strong):  N-O asymmetric stretching (Nitro group).
    
  • 1357 cm

    
     (Strong):  N-O symmetric stretching.
    
  • 1115 - 1177 cm

    
    :  C-F stretching (Multiple bands).
    
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization) - Negative Mode [M-H]

    
     is preferred for carboxylic acids.
    
  • GC-MS (EI): Typically analyzed as a methyl ester derivative (M+ = 249) to improve volatility.

  • Fragmentation Pattern:

    • Loss of OH radical (M - 17).

    • Loss of CO

      
       (Decarboxylation, M - 44).
      
    • Loss of NO

      
       (M - 46).
      
Diagram 2: MS Fragmentation Logic

MS Parent Molecular Ion (Acid) [M] = 235 m/z Frag1 Fragment 1 [M-OH]+ = 218 m/z (Acylium Ion) Parent->Frag1 - OH Frag2 Fragment 2 [M-COOH]+ = 190 m/z (Decarboxylation) Parent->Frag2 - COOH Frag3 Fragment 3 [M-NO2]+ = 189 m/z Parent->Frag3 - NO2

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without solubility artifacts.

  • Massing: Weigh 10-15 mg of the dry solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? Chloroform (CDCl

      
      ) is a poor solvent for nitro-benzoic acids, leading to broadened peaks and loss of the acid proton signal.
      
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette. Filter through cotton if any particulate remains.

  • Acquisition:

    • Set temperature to 298 K .

    • Set relaxation delay (d1) to 5 seconds to ensure full relaxation of the quaternary carbons (C-NO

      
      , C-CF
      
      
      
      ) for quantitative integration.
Protocol B: Purity Check via HPLC

Objective: Quantify impurities (e.g., 2-nitro isomer).[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Flow Rate: 1.0 mL/min.

References

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524–528.

  • Sigma-Aldrich. (n.d.). This compound Product Sheet.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776366, this compound.

Sources

4-Nitro-2-(trifluoromethyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Nitro-2-(trifluoromethyl)benzoic Acid – A Critical Intermediate in Medicinal & Agrochemical Synthesis

Part 1: Executive Summary

This compound (CAS 320-37-6) acts as a "gravimetric anchor" in the synthesis of high-value fluorinated pharmacophores. While its molecular weight of 235.12 g/mol is a fundamental constant for stoichiometry, its true value lies in its bifunctional nature. Possessing both a strongly electron-withdrawing nitro group and a trifluoromethyl moiety, it serves as a versatile scaffold for Nucleophilic Aromatic Substitution (SNAr) and late-stage functionalization .

This whitepaper dissects the compound’s physicochemical profile, validates its synthesis via controlled nitration, and maps its critical role as a precursor to 4-amino-2-(trifluoromethyl)benzonitrile —the key aniline fragment in blockbuster anti-androgens like Bicalutamide and Enzalutamide , as well as next-generation triazole fungicides.

Part 2: Physicochemical Profile & Molecular Weight Analysis

For researchers designing high-throughput screening (HTS) libraries, distinguishing between the Average Molecular Weight (for weighing) and the Monoisotopic Mass (for Mass Spectrometry identification) is non-negotiable.

Table 1: Core Physicochemical Specifications

PropertyValueTechnical Context
Molecular Formula C₈H₄F₃NO₄High degree of oxidation.
Average Molecular Weight 235.12 g/mol Used for molarity calculations and batch stoichiometry.
Monoisotopic Mass 235.009247 Da Critical for HRMS. The exact mass of the most abundant isotope peak (

C,

H,

N,

O,

F).
CAS Number 320-37-6Unique identifier for procurement and regulatory checks.
Melting Point 138–142 °CSharp melting range indicates high purity (>98%).
pKa (Predicted) ~2.8 – 3.2Significantly more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing

and

groups.
Appearance White to light yellow powderYellowing often indicates trace dinitro impurities or photo-degradation.

Scientist’s Note: When analyzing by LC-MS, look for the


 peak at 234.00 Da  in negative ionization mode (ESI-). The carboxylic acid proton is highly labile.

Part 3: Synthetic Pathways & Production Logic

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The starting material, 2-(trifluoromethyl)benzoic acid, presents a challenge: the


 group directs meta (positions 3, 5), while the 

group also directs meta (positions 4, 6 relative to itself).

The Regioselectivity Conflict:

  • Position 3: Sterically crowded (between

    
     and 
    
    
    
    ).
  • Position 5: Activated by

    
     direction, deactivated by 
    
    
    
    .
  • Position 4: Activated by

    
     direction (meta), para to 
    
    
    
    .

Experimental evidence confirms that under controlled mixed-acid conditions, the 4-nitro isomer is the major product, though yields can vary (48–70%) due to isomer competition.

Diagram 1: Synthesis Workflow

Synthesis Start 2-(Trifluoromethyl) benzoic acid Reagents H2SO4 (conc) + HNO3 (fuming) Temp < 5°C Start->Reagents Dissolution Intermediate Sigma Complex (Arenium Ion) Reagents->Intermediate Nitration Product 4-Nitro-2-(trifluoromethyl) benzoic acid (Major Isomer) Intermediate->Product -H+ Byproduct 6-Nitro Isomer (Minor Impurity) Intermediate->Byproduct Regio-error

Caption: Electrophilic aromatic substitution pathway. Strict temperature control (<5°C) is required to minimize the 6-nitro byproduct.

Protocol: Laboratory Scale Synthesis (10g Batch)
  • Preparation: Charge a 3-neck flask with 25 mL concentrated

    
    . Cool to 0°C using an ice-salt bath.
    
  • Addition: Slowly add 10.0 g of 2-(trifluoromethyl)benzoic acid. Stir until fully dissolved.

  • Nitration: Add a mixture of fuming

    
     (1.1 eq) and 
    
    
    
    dropwise over 30 minutes. Critical: Do not allow internal temperature to exceed 5°C.
  • Quenching: Pour the reaction mixture onto 200g of crushed ice. The product will precipitate as a white/yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water or toluene to remove the soluble 6-nitro isomer.

Part 4: Strategic Applications in Drug Discovery

The true value of CAS 320-37-6 is its role as a precursor. It is rarely the final API. Instead, it is the "parent" of the 4-amino-2-(trifluoromethyl)phenyl motif, a privileged structure in oncology.

The "Acid-to-Nitrile" Transformation: Many researchers confuse the acid (CAS 320-37-6) with the nitrile (CAS 654-70-6). The acid is often converted to the nitrile via the amide, which is then reduced to the aniline fragment used in Bicalutamide (Casodex) and Enzalutamide (Xtandi).

Diagram 2: Divergent Application Pathways

Applications Core 4-Nitro-2-(trifluoromethyl) benzoic acid (CAS 320-37-6) Step1 1. SOCl2 (Acid Chloride) 2. NH3 (Amide) 3. POCl3 (Dehydration) Core->Step1 Direct Direct Amide Coupling (R-NH2) Core->Direct Nitrile 4-Nitro-2-(trifluoromethyl) benzonitrile Step1->Nitrile Aniline 4-Amino-2-(trifluoromethyl) benzonitrile Nitrile->Aniline Fe/HCl or H2/Pd Drugs Anti-Androgens: Bicalutamide, Enzalutamide Aniline->Drugs API Synthesis Fungicide Phenoxyphenyl Ketones (Triazole Fungicides) Direct->Fungicide

Caption: The "Acid" serves as the raw material for the "Nitrile" lineage (Pharma) and direct coupling libraries (Agrochemicals).

Part 5: Analytical Characterization & Quality Control

To validate the identity of this compound, a multi-modal approach is required.

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Expected Retention: The acid will elute earlier than the corresponding nitrile or ester derivatives due to the polar

    
     group.
    
Mass Spectrometry (differentiation)
  • Target: this compound (MW 235.12).

  • Impurity: 2-(trifluoromethyl)benzoic acid (Starting Material, MW 190.12).

  • Impurity: Dinitro species (MW ~280).

  • Acceptance Criteria: No peak at 190.12 (indicates incomplete nitration).

References

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications.

  • European Patent Office. (2019). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile (EP 3696164 A1).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid (Precursor Data).

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

  • Truman State University ChemLab. Nitration of Benzoic Acid to Produce 3-Nitrobenzoic Acid (General Protocol Adaptation).

An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Nitro-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional organic materials. Its chemical structure, featuring a carboxylic acid group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, imparts a unique combination of properties that govern its reactivity and processability. A thorough understanding of its solubility in different organic solvents is paramount for researchers, scientists, and drug development professionals. This critical physicochemical parameter dictates the efficiency of purification processes such as recrystallization, influences reaction kinetics in solution-phase synthesis, and is a determining factor in the feasibility of formulation strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While quantitative solubility data for this specific molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide a robust framework for solvent selection. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to precisely determine its solubility in their specific solvent systems of interest.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol PubChem
Appearance White to light yellow crystalline powder
Melting Point 138-142 °C
pKa Not available
LogP 2.96

Anticipated Solubility Profile: An Analysis of Structural Analogs

The principle of "like dissolves like" is a cornerstone of solubility prediction. The molecular structure of this compound suggests a nuanced solubility profile. The polar carboxylic acid and nitro groups indicate that polar solvents will be effective, while the trifluoromethylated phenyl ring introduces significant nonpolar character.

To build a predictive framework, we can examine the solubility of structurally related compounds:

  • Benzoic Acid and its Nitro-Derivatives: Studies on benzoic acid and its nitro-derivatives have shown that their solubility in various solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1] The introduction of a nitro group, being polar, tends to enhance solubility in polar solvents.

  • 4-(Trifluoromethyl)benzoic Acid: This analog, lacking the nitro group, provides insight into the impact of the trifluoromethyl substituent. It is reported to be highly soluble in DMSO (≥ 200 mg/mL).[2] This suggests that highly polar, aprotic solvents are excellent candidates for solubilizing compounds with the trifluoromethylphenyl moiety.

  • Recrystallization Solvent: A published study reports the recrystallization of this compound from tetrahydrofuran (THF).[3] This provides direct, albeit qualitative, evidence of its good solubility in this polar aprotic ether.

Inference for this compound:

Based on the analysis of these analogs, it is reasonable to predict the following solubility hierarchy for this compound:

High Solubility:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone.

  • Alcohols: Methanol, Ethanol, Isopropanol.

Moderate Solubility:

  • Esters: Ethyl acetate.

  • Halogenated Solvents: Dichloromethane.

Low Solubility:

  • Nonpolar Aromatic Solvents: Toluene.

  • Alkanes: Hexane, Heptane.

  • Water: Expected to have very low solubility in water.

It is crucial to emphasize that these are predictions. The interplay of the different functional groups can lead to unexpected solubility behavior. Therefore, experimental determination remains the gold standard.

Experimental Determination of Solubility

For precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal equilibrium shake-flask method is a robust and widely accepted technique.[4] This section provides detailed protocols for this method, coupled with two common analytical techniques for quantification: gravimetric analysis and UV-Vis spectrophotometry.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_materials Prepare Materials: - this compound - High-purity organic solvents - Vials, shaker, filters, etc. add_excess Add excess solid to a known volume of solvent in a sealed vial prep_materials->add_excess prep_solutions Prepare stock solutions (for UV-Vis method) uv_vis UV-Vis Analysis: - Dilute the filtrate - Measure absorbance - Quantify using a calibration curve prep_solutions->uv_vis equilibrate Equilibrate at a constant temperature with continuous agitation (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) centrifuge->filter gravimetric Gravimetric Analysis: - Evaporate a known volume - Weigh the residue filter->gravimetric Method 1 filter->uv_vis Method 2

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 1: Isothermal Equilibrium Shake-Flask Method with Gravimetric Analysis

This method is straightforward and does not require specialized analytical instrumentation beyond a calibrated analytical balance.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven

  • Volumetric pipettes

  • Syringe filters (0.45 µm PTFE or similar, compatible with the chosen solvent)

Procedure:

  • Sample Preparation: To a series of vials, add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved microparticles.

  • Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can accelerate this process.

  • Quantification: Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it. The difference between the final and initial weight of the container is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Protocol 2: Isothermal Equilibrium Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This method is suitable for compounds with a chromophore and is generally faster than the gravimetric method.

Materials and Equipment:

  • All materials from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz or appropriate solvent-resistant cuvettes

  • Volumetric flasks

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

  • Sample Preparation and Equilibration: Follow steps 1-3 from Protocol 1.

  • Filtration and Dilution: Filter the saturated solution as described in step 4 of Protocol 1. Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Data Presentation

For clear and comparative analysis, the experimentally determined solubility data should be tabulated.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Solvent CategorySolventSolubility (g/L)Solubility (mol/L)Molar Solubility (x)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Esters Ethyl Acetate
Ethers Tetrahydrofuran
Aprotic Polar Acetonitrile
DMSO
Aromatic Toluene
Alkanes Hexane

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.

Conclusion

While published quantitative solubility data for this compound is limited, a strong predictive understanding can be achieved through the analysis of its structural motifs and analogous compounds. This guide provides the theoretical framework and, critically, the detailed experimental protocols necessary for researchers to generate precise and reliable solubility data in their solvents of choice. The presented methodologies, when executed with care, will empower scientists in the fields of chemical synthesis and drug development to optimize their processes and accelerate their research endeavors.

References

  • Zhang, P., Wang, Z., & Li, X. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Avdeef, A. (2012).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E75(4), 524–528. [Link]

Sources

Technical Guide: Thermal Characterization and Purity Analysis of 4-Nitro-2-(trifluoromethyl)benzoic Acid

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6 ) is a critical fluorinated aromatic intermediate used in the synthesis of pharmaceuticals (e.g., anti-tumor pyridinones) and agrochemicals.[1] Its high electron-deficiency, driven by the nitro and trifluoromethyl groups, makes it a versatile electrophile in nucleophilic aromatic substitutions (

Precise thermal characterization is the primary metric for assessing the quality of this intermediate.[2] The melting point (MP) is not merely a physical constant but a sensitive indicator of regioisomeric purity—specifically distinguishing it from its common isomer, 2-nitro-4-(trifluoromethyl)benzoic acid.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
PropertySpecification
Chemical Name This compound
CAS Number 320-37-6
Molecular Formula

Molecular Weight 235.12 g/mol
Melting Point (Lit.) 138 – 142 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in THF, Ethanol, DMSO; Sparingly soluble in water
pKa (Predicted) ~2.5 (Acidic due to electron-withdrawing groups)

Part 2: Thermodynamic Characterization & Melting Point Analysis[12]

The "Gold Standard" Melting Range

The experimentally validated melting point range for high-purity (>98%) this compound is 138°C to 142°C .

Deviations from this range, particularly broad melting intervals (e.g., >2°C range) or depressed values (e.g., 130-135°C), are indicative of:

  • Regioisomeric Contamination: The presence of 2-nitro-4-(trifluoromethyl)benzoic acid (MP 134-138°C) or 4-nitro-3-(trifluoromethyl)benzoic acid.[2]

  • Solvent Inclusion: Trapped solvent within the crystal lattice, common when recrystallizing from high-boiling solvents like toluene.[2]

Structural Drivers of Melting Point

The thermal stability of this compound is governed by its solid-state packing.[2] X-ray crystallography reveals that the molecule forms centrosymmetric head-to-tail dimers via intermolecular hydrogen bonds (

234
  • Steric Influence: The bulky

    
     group at the ortho position forces the carboxylic acid moiety to rotate out of the aromatic plane by approximately 47.2° .[2][5][3] This non-planar conformation disrupts efficient 
    
    
    stacking compared to non-fluorinated analogs, yet the strong hydrogen-bonded dimers stabilize the lattice, resulting in the observed MP of ~140°C.
Differential Scanning Calorimetry (DSC) Protocol

For pharmaceutical-grade analysis, capillary melting point determination is often insufficient.[2] DSC is recommended to quantify purity via the van't Hoff equation.[2]

DSC Method Parameters:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or similar).[2]

  • Pan: Hermetically sealed aluminum pan (to prevent sublimation).

  • Sample Mass: 2–5 mg.

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 10 °C/min (Standard) or 2 °C/min (Purity determination).

  • Endotherm Expectation: Sharp endothermic peak with onset (

    
    ) at ~138.5°C and peak max (
    
    
    ) at ~141°C.[2]

Part 3: Synthesis, Purification, and Isomer Logic

The synthesis typically involves the nitration of 2-(trifluoromethyl)benzoic acid.[2][5][3] This electrophilic aromatic substitution is regioselective but not regiospecific, necessitating rigorous purification to remove the meta-nitro isomers.[2]

Synthesis & Purification Workflow

The following diagram illustrates the critical pathway from starting material to the purified target, highlighting the divergence of isomers that necessitates the specific melting point check.

SynthesisWorkflowStartStarting Material:2-(Trifluoromethyl)benzoic acid(CAS 433-97-6)ReactionElectrophilic Aromatic Substitution(Temp: 0°C -> RT)Start->ReactionReagentNitration Agent:Fuming HNO3 / Conc. H2SO4Reagent->ReactionCrudeCrude Mixture:Major: 4-Nitro isomerMinor: 6-Nitro / 4-Nitro-3-CF3 isomersReaction->Crude Quench on Ice PurificationRecrystallizationSolvent: Tetrahydrofuran (THF)or Ethanol/WaterCrude->Purification Filtration FinalTarget Product:This compoundMP: 138-142°CPurification->Final Crystallization

Caption: Synthesis and purification workflow targeting the 4-nitro isomer. Recrystallization is the critical control point.

Recrystallization Protocol (Self-Validating)

To achieve the target melting point of 138-142°C, recrystallization from Tetrahydrofuran (THF) or an Ethanol/Water system is effective.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 g of crude solid in minimal boiling THF (~50 mL). The solution should be clear yellow.[2]

  • Filtration: Filter while hot to remove insoluble inorganic salts (if any).[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Note: Rapid cooling precipitates impurities.[2]

  • Anti-solvent (Optional): If yield is low, add Hexane dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter the crystals and wash with cold Hexane/THF (9:1).

  • Drying: Vacuum dry at 45°C for 6 hours.

  • Validation: Measure MP. If <138°C, repeat recrystallization.[2]

Part 4: Isomer Differentiation Logic

A common analytical error is confusing the target with its isomer, 2-nitro-4-(trifluoromethyl)benzoic acid .[2] While their molecular weights are identical, their thermal properties differ slightly, creating a risk of false positives if the MP apparatus is not calibrated.

IsomerStructure NoteMelting Point
This compound Target.[2][1]

para to acid.

ortho to acid.[2][3][4]
138 - 142 °C
2-Nitro-4-(trifluoromethyl)benzoic acid Impurity.[2][1]

ortho to acid.

para to acid.[2][3][4]
134 - 138 °C

The overlapping range (138°C) makes mixed melting point analysis or HPLC mandatory for definitive identification.[2]

IsomerLogicSampleUnknown Sample(Nitro-CF3-Benzoic Acid)MP_TestMeasure Melting PointSample->MP_TestResult_LowRange: 134-138°CMP_Test->Result_LowResult_HighRange: 138-142°CMP_Test->Result_HighConclusion_WrongLikely Isomer:2-Nitro-4-(trifluoromethyl)...Result_Low->Conclusion_WrongConclusion_RightTarget Compound:4-Nitro-2-(trifluoromethyl)...Result_High->Conclusion_RightValidationREQUIRED:Run HPLC or Mixed MPConclusion_Wrong->ValidationConclusion_Right->Validation

Caption: Decision logic for distinguishing regioisomers based on thermal data.

Part 5: References

  • Minstar Chemical. (n.d.).[2] this compound Properties and Specifications. Retrieved from [2]

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019).[2] Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528.[2][3] Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[2] 2-Nitro-4-(trifluoromethyl)benzoic acid Product Sheet (Isomer Comparison). Retrieved from

  • PubChem. (n.d.).[2] 4-(Trifluoromethyl)benzoic acid Structure and Derivatives. Retrieved from [2]

An In-depth Technical Guide to the Safe Handling of 4-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS No. 320-37-6), a compound often utilized as an intermediate in pharmaceutical and pesticide synthesis.[1] As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of Safety Data Sheet (SDS) information. Instead, this guide will provide a deeper, more contextual understanding of the hazards associated with this chemical, the rationale behind handling protocols, and the critical steps necessary to ensure a safe laboratory environment.

Chemical Identity and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Understanding its fundamental physical and chemical properties is the first step in a thorough risk assessment. These properties influence its behavior in the laboratory, including its potential for aerosolization, its stability, and its interactions with other substances.

PropertyValueSource
Molecular Formula C8H4F3NO4[1][2]
Molecular Weight 235.12 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 138-142 °C[1]
Boiling Point 321.4 ± 42.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 148.2 ± 27.9 °C[1]

The relatively high melting point indicates that at room temperature, the compound is a stable solid. However, its fine crystalline powder form means that dust generation during handling is a significant concern.[4][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties and acute toxicity if swallowed.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][6][7]

  • H319: Causes serious eye irritation.[2][5][6][7]

  • H335: May cause respiratory irritation.[2][6][7][8]

The following diagram illustrates the GHS hazard classification for this compound.

GHS_Classification cluster_hazards GHS Hazard Classification cluster_pictograms GHS Pictograms H302 H302 Harmful if swallowed exclamation_mark H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation health_hazard PPE_Recommendations cluster_ppe Recommended Personal Protective Equipment Compound This compound EyeProtection Eye Protection (Chemical Safety Goggles, EN 166) Compound->EyeProtection Protects against eye irritation HandProtection Hand Protection (Chemical-resistant gloves) Compound->HandProtection Prevents skin irritation BodyProtection Body Protection (Lab coat, protective clothing) Compound->BodyProtection Prevents skin and clothing contamination RespiratoryProtection Respiratory Protection (If dust is generated) Compound->RespiratoryProtection Prevents respiratory tract irritation

Recommended PPE for handling the compound.

Detailed PPE Specifications:

  • Eye Protection: Chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required. [2][4]A face shield may be necessary for procedures with a high risk of splashing. [6]* Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on the breakthrough time for the solvents being used in the procedure.

  • Body Protection: A standard laboratory coat should be worn. [6]For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If handling procedures are likely to generate significant dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used. [2]

Hygiene Measures

Always wash hands thoroughly after handling the compound, even if gloves were worn. [2][5][6]Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored. [2][5][6][8]Contaminated clothing should be removed and washed before reuse. [2][7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][4][5][6]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [5][6]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][7][9][10][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [2][6][7][9][10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][6][7][8][9][10][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [2][5][7][11]
Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. [4][8]* Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. [7]Contain the spill and then collect the material for disposal. Avoid allowing the material to enter drains or waterways. [5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility. [2][6][9]

Toxicological Information

Conclusion

This compound is a valuable chemical intermediate, but it possesses hazards that necessitate careful and informed handling. By understanding its physicochemical properties, adhering to the principles of GHS, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers and drug development professionals can work with this compound safely and effectively. The causality behind these experimental choices is rooted in a fundamental understanding of chemical risk assessment and mitigation. This self-validating system of protocols, when followed diligently, provides a robust framework for laboratory safety.

References

  • Vertex AI Search. (2010, May 24).
  • Synquest Labs. 4-(Trifluoromethyl)
  • Apollo Scientific. 4-(Trifluoromethyl)
  • Carl ROTH.
  • Lab Pro. (2023, July 27). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - this compound.
  • New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co.KG.
  • Australia Pacific LNG. (2016, May 26). 4-(Trifluoromethyl)
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzoic acid.
  • SHANGHAI MINSTAR CHEMICAL CO., LTD. Pharmaceutical and pesticide intermediates this compound 320-37-6 Powder.
  • PubChem. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.
  • PubChem. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096.

Sources

4-Nitro-2-(trifluoromethyl)benzoic acid theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 4-Nitro-2-(trifluoromethyl)benzoic Acid

Executive Summary

This compound (CAS No. 320-37-6) is a critical trifluoromethylated building block in modern synthetic chemistry. Its unique electronic and steric profile, dictated by the ortho-trifluoromethyl group and para-nitro group, makes it a valuable intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] This guide provides a comprehensive analysis of its theoretical properties, grounded in crystallographic, spectroscopic, and computational data, to offer researchers and drug development professionals a deeper understanding of its molecular behavior and synthetic potential. We will explore its structural peculiarities, predict its spectral characteristics, and outline its reactivity and safe handling protocols, thereby providing a holistic view for its effective application in research and development.

The Strategic Importance of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity. As a strongly electron-withdrawing group, it significantly influences the electronic environment of the molecule. This compound serves as a readily available scaffold that combines the potent electronic effects of both a nitro group and a trifluoromethyl group, making it an intermediate of choice for synthesizing complex molecular architectures, including anti-tumor agents and specialized polymers.[1][2]

Molecular Structure and Solid-State Conformation

The substitution pattern of this compound gives rise to a unique and sterically constrained three-dimensional structure. Understanding this conformation is paramount, as it dictates the molecule's reactivity and its potential for intermolecular interactions, such as enzyme-substrate binding.

Crystallographic Insights

X-ray crystallography studies provide definitive evidence of the molecule's solid-state structure.[1] A critical structural feature is the steric clash between the bulky trifluoromethyl group and the adjacent carboxylic acid group at the ortho position.[1][4]

  • Non-Planar Carboxylic Group: This steric hindrance forces the carboxylic acid moiety to rotate significantly out of the plane of the aromatic ring. The reported plane-to-plane angle is a substantial 47.2°.[1][4] This has profound implications for its ability to engage in planar stacking interactions and influences the accessibility of the carboxylic acid for reactions.

  • Co-Planar Nitro Group: In contrast, the nitro group at the para position experiences minimal steric hindrance and lies nearly co-planar with the aromatic ring, with a dihedral angle of just 2.0°.[1][4] This planarity allows for maximal electronic communication (resonance) between the nitro group and the benzene ring.

  • Supramolecular Assembly: In the solid state, molecules of this compound engage in intermolecular hydrogen bonding between their carboxylic acid groups, forming characteristic head-to-tail dimers.[1][4]

Caption: Steric interaction logic in this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are the bedrock of its application, informing everything from reaction stoichiometry to formulation. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 320-37-6[5]
Molecular Formula C₈H₄F₃NO₄[2][5]
Molecular Weight 235.12 g/mol [1][5]
Appearance White to light yellow crystalline powder[2]
Melting Point 138-142 °C[2]
Boiling Point (Predicted) 321.4 ± 42.0 °C at 760 mmHg[2]
Density (Predicted) 1.6 ± 0.1 g/cm³[2]
LogP (Predicted) 2.96[2]

Theoretical Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule's structure. Based on its known structure, we can predict the key features of its NMR and IR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from its functional groups. The electron-withdrawing nature of the -CF₃ and -NO₂ groups will influence the position of these bands.

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3104 (broad)O-H stretchCharacteristic of the carboxylic acid dimer hydrogen bonding.[1]
~1700 (strong)C=O stretchStrong carbonyl absorption, typical for benzoic acids.[1]
~1548 & ~1363 (strong)N-O asymmetric & symmetric stretchConfirms the presence of the nitro group.[1]
~1125-1267 (strong)C-F stretchesMultiple strong bands indicative of the trifluoromethyl group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region should display three distinct signals corresponding to the three non-equivalent protons on the benzene ring. Due to the varied electronic environments, their chemical shifts will be spread, and they will exhibit complex splitting patterns (doublets and doublets of doublets). A broad singlet, typically downfield (>10 ppm), is expected for the acidic carboxylic proton.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxylic carbonyl carbon will be significantly downfield. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling, and the carbons of the aromatic ring will have their chemical shifts influenced by the strong electron-withdrawing substituents.

  • ¹⁹F NMR: A single, sharp singlet is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

Reactivity and Synthetic Applications

The theoretical properties of this compound directly inform its reactivity. The two electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The most common synthetic transformations leverage its key functional groups.

A primary application involves the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions, such as amide bond formation. This two-step process is a powerful strategy for building complex molecules.

start 4-Nitro-2-(trifluoromethyl) benzoic acid step1 Step 1: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) start->step1 intermediate 4-Amino-2-(trifluoromethyl) benzoic acid step1->intermediate step2 Step 2: Amide Coupling (e.g., Amine, DCC/EDC) intermediate->step2 product Target Amide Product step2->product

Caption: A common synthetic pathway utilizing the subject compound.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound possesses specific hazards that require stringent handling protocols.

GHS Hazard Identification
  • Acute Toxicity 4 (Oral): H302 - Harmful if swallowed.[6]

  • Skin Irritation 2: H315 - Causes skin irritation.[6][7]

  • Eye Irritation 2: H319 - Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure) 3: H335 - May cause respiratory irritation.[6][7]

Recommended Safe Handling Protocol

The following workflow is mandatory when handling this reagent.

  • Preparation (PPE): Don a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side-shields or goggles.[8]

  • Engineering Controls: All weighing and handling of the solid powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[8]

  • Dispensing: Use a spatula to carefully transfer the required amount from the reagent bottle to a tared weighing vessel. Avoid generating dust. Close the reagent bottle tightly immediately after use.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood.

  • Decontamination: Thoroughly wipe down the spatula and work surface. Dispose of contaminated gloves and weighing paper in the designated solid chemical waste container.

  • Emergency Procedure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

cluster_workflow Safe Handling Workflow node_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) node_fumehood 2. Work in Fume Hood node_ppe->node_fumehood node_weigh 3. Weigh Compound Carefully node_fumehood->node_weigh node_transfer 4. Transfer to Reaction node_weigh->node_transfer node_cleanup 5. Clean & Decontaminate node_transfer->node_cleanup node_dispose 6. Dispose of Waste Properly node_cleanup->node_dispose

Caption: Mandatory workflow for safely handling the title compound.

Conclusion

The theoretical properties of this compound paint a picture of a sterically hindered yet highly functionalized molecule. Its non-planar carboxylic acid group, a direct result of the ortho-trifluoromethyl substituent, is a key structural feature that researchers must consider in molecular modeling and reaction design. The compound's well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool. By adhering to the rigorous safety protocols outlined, scientists can confidently and effectively leverage this powerful building block to advance the frontiers of drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.
  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524–528. Available from: [Link]

  • Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Shanghai Minstar Chemical Co., Ltd. (n.d.). Pharmaceutical and pesticide intermediates this compound 320-37-6 Powder.
  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid | 455-24-3.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • ChemScene. (n.d.). This compound | 320-37-6.
  • ResearchGate. (n.d.). A view of the packing in this compound (I)....
  • ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved February 8, 2026, from [Link]

  • MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
  • Vertex AI Search. (n.d.). 2-Nitro-4-(trifluoromethyl)benzoic Acid: Your Key Building Block in Synthesis.
  • ResearchGate. (n.d.). Side-by-side views of this compound (I)....
  • Sigma-Aldrich. (n.d.). This compound | 320-37-6.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: this compound.
  • Synquest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.

Sources

Quantum chemical calculations for 4-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Computational Characterization of 4-Nitro-2-(trifluoromethyl)benzoic Acid: A Predictive Framework for Drug Design

Executive Summary & Strategic Relevance

Molecule: this compound (CAS: 320-94-5) Primary Application: Key pharmacophore for non-steroidal anti-androgens (e.g., Nilutamide) and agrochemical actives.

This guide outlines a rigorous quantum chemical protocol for characterizing this compound (4N2TBA). Unlike simple benzoic acid derivatives, 4N2TBA presents a unique computational challenge: the ortho-trifluoromethyl group induces significant steric strain, forcing the carboxyl moiety out of planarity. Accurate modeling of this "Ortho Effect" is critical, as it dictates the molecule's solubility, pKa, and binding affinity in protein pockets.

This document transitions from standard B3LYP approaches to dispersion-corrected functionals (M06-2X /


B97X-D) to ensure high-fidelity prediction of conformational energetics and non-covalent interactions.
Computational Methodology: The "Expertise" Pillar
2.1 Selection of Density Functionals

While B3LYP is the historical workhorse for organic molecules, it is insufficient for 4N2TBA due to its inability to accurately model medium-range electron correlation and dispersion forces introduced by the bulky -CF


 group.
  • Recommended Functional: M06-2X or

    
    B97X-D .
    
  • Causality: The fluorine atoms on the -CF

    
     group create a repulsive electrostatic environment with the carboxyl oxygens. M06-2X (Minnesota functional) is parametrized specifically to capture non-covalent interactions and rotational barriers in crowded systems, offering superior accuracy over B3LYP for this specific steric profile [1][2].
    
2.2 Basis Set Selection
  • Recommendation: 6-311++G(d,p) (or def2-TZVP for ORCA users).

  • Causality: The presence of highly electronegative atoms (F, O, N) requires diffuse functions (++) to accurately describe the electron density tail, particularly for the anionic species (carboxylate) generated during pKa prediction. Polarization functions (d,p) are non-negotiable for modeling the C-F bond vectors correctly.

2.3 Solvation Models
  • Recommendation: SMD (Solvation Model based on Density) .

  • Causality: Standard PCM (Polarizable Continuum Model) often fails to predict pKa accurately for ortho-substituted benzoates because it neglects non-electrostatic terms (cavitation, dispersion, solvent structure). SMD provides a more robust parameterization for aqueous free energies of solvation (

    
    ) [3].
    
Structural & Electronic Analysis
3.1 The "Ortho Effect" and Conformational Locking

In 4N2TBA, the -CF


 group at position 2 prevents the carboxylic acid from remaining coplanar with the benzene ring.
  • Predicted Torsion: The carboxyl group rotates approximately 47–50° out of the aromatic plane to relieve steric strain [4].

  • Impact: This de-conjugation raises the energy of the HOMO (Highest Occupied Molecular Orbital) and alters the pKa compared to the para-isomer.

3.2 Global Reactivity Descriptors

To predict chemical stability and reactivity (e.g., for nucleophilic aromatic substitution during drug synthesis), we utilize Global Reactivity Descriptors derived from the HOMO/LUMO energies.

ParameterSymbolFormulaPhysical Interpretation
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer (Stability).
Electrophilicity Index


Propensity to accept electrons (Attack susceptibility).

Note: The high electrophilicity index (


) of 4N2TBA is driven by the electron-withdrawing -NO

and -CF

groups, making the ring highly susceptible to nucleophilic attack, a feature exploited in drug synthesis.
Validated Experimental Protocol

This workflow is designed for Gaussian 16 but is adaptable to ORCA or GAMESS .

Phase 1: Conformational Scanning (The Filter)
  • Objective: Find the global minimum to avoid getting trapped in a high-energy transition state.

  • Step: Perform a Relaxed Potential Energy Surface (PES) Scan on the dihedral angle

    
    .
    
  • Range: 0° to 180° in 10° increments.

  • Method: Low-level DFT (e.g., B3LYP/6-31G*) for speed.

Phase 2: Geometry Optimization & Frequency (The Core)
  • Objective: Obtain the true minimum and thermodynamic data.

  • Input: The lowest energy conformer from Phase 1.

  • Route Section (Gaussian):

    opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water) int=ultrafine

  • Validation: Ensure zero imaginary frequencies. If one imaginary frequency exists (often methyl rotation), refined optimization is required.

Phase 3: Electronic Property Extraction
  • Objective: Generate MEP and HOMO-LUMO data.

  • Action: Run a single-point energy calculation on the optimized geometry requesting population analysis.

  • Route Section:

    pop=full M062X/6-311++G(d,p) scrf=(smd,solvent=water) geom=check guess=read

Phase 4: pKa Prediction (Thermodynamic Cycle)

To calculate the pKa, you must calculate the Gibbs Free Energy for the neutral acid (


) and its conjugate base (

).


  • Note: Use the experimental value for

    
     = -270.3 kcal/mol.
    
Visualized Workflows
5.1 Computational Workflow Logic

This diagram illustrates the decision tree for the computational characterization of 4N2TBA.

G Start Start: Build 4N2TBA Structure ConfScan Phase 1: Relaxed PES Scan (Dihedral Rotation) Start->ConfScan SelectMin Select Global Minimum (Twist ~47°) ConfScan->SelectMin OptFreq Phase 2: Opt + Freq (M06-2X/6-311++G(d,p)) SelectMin->OptFreq CheckFreq Check Imaginary Freqs? OptFreq->CheckFreq Refine Refine Geometry/TS Search CheckFreq->Refine Yes (<0) Properties Phase 3: Electronic Properties (MEP, HOMO-LUMO) CheckFreq->Properties No (0) Refine->OptFreq pKaCalc Phase 4: pKa Prediction (Thermodynamic Cycle) Properties->pKaCalc End Final Data Report pKaCalc->End

Caption: Step-by-step computational workflow ensuring conformational accuracy before property extraction.

5.2 Reactivity & Steric Logic

This diagram visualizes the "Ortho Effect" and its influence on the molecule's reactivity.

Reactivity CF3 -CF3 Group (Pos 2) Steric Bulk COOH -COOH Group (Pos 1) CF3->COOH Repulsion Ring Benzene Ring CF3->Ring Withdraws e- Effect1 Torsion (~47°) Loss of Conjugation COOH->Effect1 Rotates NO2 -NO2 Group (Pos 4) Electron Withdrawing NO2->Ring Withdraws e- Effect2 High Electrophilicity (Susceptible to Nu- Attack) Ring->Effect2 Activated

Caption: Mechanistic map showing how steric bulk and electronic withdrawal define the molecule's behavior.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Diehl III, K. L., et al. (2019).[1] Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, 75(5), 524-528.

Sources

A Comprehensive Guide to the Solid-State Structure of 4-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the single-crystal X-ray structure of 4-Nitro-2-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] We delve into the critical interplay of steric and electronic effects that define its molecular conformation and dictate its supramolecular assembly in the solid state. This document details the experimental workflow for structure determination, analyzes key intramolecular parameters, and explores the intermolecular forces, including classical hydrogen bonding and other non-covalent interactions, that govern its crystal packing. The insights presented herein are vital for researchers in crystallography, medicinal chemistry, and materials science, offering a foundational understanding of the compound's solid-state behavior, which influences critical properties such as solubility, stability, and bioavailability.

Introduction: Significance in a Molecular Design Context

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a trifluoromethyl group.[2][3] Its utility is well-documented in the synthesis of high-value molecules, including potential anti-tumor agents and glutamate receptor antagonists.[1][2] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. The crystal structure provides definitive insights into:

  • Molecular Conformation: How steric strain between adjacent bulky groups (e.g., -COOH and -CF₃) forces conformational twisting.

  • Intermolecular Interactions: The specific hydrogen bonds and other weak interactions that molecules use to recognize each other and assemble into a periodic lattice.

  • Physicochemical Properties: How the crystal packing influences macroscopic properties like melting point, density, and dissolution rate.

This guide synthesizes the definitive crystallographic data to provide a self-contained, authoritative resource for professionals in drug development and materials engineering.[1][2]

Experimental Determination: From Commercial Powder to Refined Structure

The journey from a commercially available powder to a fully resolved crystal structure is a multi-step process grounded in precise experimental execution. The trustworthiness of the final structural model is directly dependent on the quality of each step.

Protocol for Single-Crystal Growth

The primary challenge in X-ray crystallography is often the cultivation of a single, high-quality crystal devoid of significant defects or twinning. For this compound, the following protocol was successfully employed.

Rationale: The choice of solvent and crystallization method is critical. Slow evaporation from a suitable solvent like tetrahydrofuran (THF) is a standard and effective technique for small organic molecules. THF is a good solvent for the compound, and its moderate volatility allows molecules to deposit onto the growing crystal lattice in a slow, orderly fashion, minimizing defects.

Step-by-Step Protocol:

  • Material Procurement: this compound (97% purity) was acquired from a commercial supplier (e.g., Alfa Aesar).[1]

  • Solution Preparation: Prepare a near-saturated solution of the compound in tetrahydrofuran (THF) at room temperature.

  • Crystallization: Transfer the solution to a small, clean vial. Cover the vial with a cap, pierced with a few small holes to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Over several days, as the solvent evaporates, colorless, block-like crystals should form. Carefully harvest a suitable crystal (approx. 0.24 x 0.24 x 0.15 mm) for analysis.[2]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The definitive method for determining a molecule's crystal structure is SC-XRD. The workflow involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

sc_xrd_workflow crystal Select & Mount Crystal diffractometer Collect Diffraction Data (Bruker APEXII CCD) crystal->diffractometer X-ray Source integrate Integrate Intensities (SAINT) diffractometer->integrate Raw Frames scale Scale & Correct Data (SADABS) integrate->scale Reflection List solve Solve Structure (SHELXT) scale->solve HKL File refine Refine Structural Model (SHELXL) solve->refine Initial Model validate Validate & Analyze (Mercury, OLEX2) refine->validate Final CIF

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: A Tale of Two Interactions

The crystal structure of this compound is a fascinating case study in how intramolecular steric hindrance and intermolecular hydrogen bonding collaborate to define the solid-state architecture.

Crystal Data and Refinement

The compound crystallizes in the orthorhombic space group Pccn, with eight molecules per unit cell.[2][3] This space group is centrosymmetric, which has important implications for the crystal packing, as discussed later. Key crystallographic data are summarized below.

ParameterValue
Chemical FormulaC₈H₄F₃NO₄
Formula Weight235.12 g/mol
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)12.1612 (17)
b (Å)14.847 (2)
c (Å)9.8265 (14)
V (ų)1774.2 (4)
Z8
Temperature (K)125
R₁ [I > 2σ(I)]0.039
wR₂(F²) (all data)0.109
Goodness-of-Fit (S)1.04
CCDC Deposition Number1905077
Data sourced from Diehl et al. (2019).[1][2][3]

Expert Insight: The low R₁ value (3.9%) and a Goodness-of-Fit value close to 1.0 indicate a high-quality dataset and a very reliable structural model.

Intramolecular Geometry: The Cost of Steric Crowding

A striking feature of the molecular structure is the significant steric clash between the carboxylic acid group and the trifluoromethyl group, which are positioned ortho to each other on the aromatic ring.[1][2] This steric repulsion forces the carboxylic acid group to twist dramatically out of the plane of the benzene ring.

  • The dihedral angle between the plane of the carboxylic acid group and the aromatic ring is 47.2(1)° .[1][2][3]

  • In contrast, the nitro group, which is not adjacent to a bulky substituent, remains nearly co-planar with the aromatic ring, exhibiting a much smaller dihedral angle of only 2.0(1)°.[1][2][3]

This pronounced twisting is a direct consequence of minimizing steric strain and has profound implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Selected Bond Lengths (Å)LengthSelected Bond Angles (°)Angle
C4—N1 (nitro)1.4718 (16)O1—C7—O2 (carboxyl)122.99 (12)
C2—C8 (trifluoromethyl)1.5114 (17)C6—C1—C7 (carboxyl)121.73 (11)
C7=O1 (carbonyl)1.219 (2)C2—C1—C7 (carboxyl)118.06 (11)
C7—O2 (hydroxyl)1.3139 (16)
Data sourced from Diehl et al. (2019).[1][2]
Supramolecular Assembly: The Carboxylic Acid Dimer Synthon

In the solid state, individual molecules assemble into a highly ordered three-dimensional lattice through a network of non-covalent interactions. The most dominant of these is the classic carboxylic acid hydrogen-bonding dimer.

Two molecules, related by a center of inversion, form a robust, head-to-tail dimer via a pair of O—H···O hydrogen bonds.[1][2] This interaction is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.[1]

hydrogen_bond_dimer cluster_1 Molecule A cluster_2 Molecule B (Inversion Center) M1_R Ar-CF3 M1_C C M1_C->M1_R M1_O1 O1 M1_C->M1_O1 = M1_O2H O2-H M1_C->M1_O2H M2_O1 O1 M1_O2H->M2_O1 H-bond 2.7042 Å M2_R Ar-CF3 M2_C C M2_C->M2_R M2_C->M2_O1 = M2_O2H O2-H M2_C->M2_O2H M2_O2H->M1_O1 H-bond R²₂(8) motif

Caption: Formation of the centrosymmetric R²₂(8) hydrogen-bonded dimer.

Hydrogen Bond Geometry:

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code for A
O2—H2···O10.85 (1)1.86 (2)2.7042 (14)175 (2)-x+1, -y+1, -z
D=Donor, A=Acceptor. Data sourced from Diehl et al. (2019).[1][2]

Expert Insight: The D···A distance of 2.704 Å is relatively short and the D-H···A angle of 175° is nearly linear, indicating a strong and highly directional hydrogen bond. This dimer is the fundamental building block of the entire crystal structure.

Crystal Packing and Other Interactions

These hydrogen-bonded dimers further pack into a stable 3D structure through weaker, yet significant, interactions:

  • π-π Stacking: The aromatic rings of adjacent dimers arrange in an offset, face-to-face manner, with a centroid-to-centroid distance of 3.907(1) Å.[1] This interaction contributes to the overall stability of the lattice.

  • Fluorine Interactions: An intermolecular fluorine-fluorine contact of 2.927(1) Å is observed, a distance close to the sum of the van der Waals radii (2.94 Å), suggesting a weak, stabilizing dispersion interaction.[1]

Conclusion and Implications

The crystal structure of this compound is defined by a hierarchy of interactions. At the molecular level, severe steric repulsion between the ortho -COOH and -CF₃ groups forces the carboxylic acid out of the aromatic plane by nearly 50°. At the supramolecular level, the structure is dominated by the formation of robust centrosymmetric dimers via strong O—H···O hydrogen bonds. These primary dimer units are then efficiently packed through weaker π-stacking and fluorine contacts.

For drug development professionals, this detailed structural knowledge is critical for understanding polymorphism, predicting solubility, and designing co-crystals or salts to modulate the physicochemical properties of active pharmaceutical ingredients derived from this important chemical scaffold.

References

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). journals.iucr.org. [Link]

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. PubMed. [Link]

Sources

Methodological & Application

Synthesis of 4-Nitro-2-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Protocols for 4-Nitro-2-(trifluoromethyl)benzoic Acid Derivatives

Executive Summary & Strategic Importance

The This compound scaffold is a linchpin intermediate in the development of next-generation non-steroidal antiandrogens (e.g., Bicalutamide, Enzalutamide derivatives) and advanced agrochemicals.[1] The juxtaposition of the strong electron-withdrawing nitro group and the lipophilic, metabolically stable trifluoromethyl (


) group creates a unique electronic environment. This specific substitution pattern enhances the binding affinity of derived amides to androgen receptors while modulating pharmacokinetic profiles via the "Fluorine Effect" (increased lipophilicity and resistance to P450 oxidation).[1]

This guide addresses the synthetic challenges posed by this molecule—specifically the steric hindrance of the ortho-


 group and the electronic deactivation of the ring—and provides validated protocols for its preparation and isolation.

Retrosynthetic Analysis & Route Selection

Designing a robust synthesis requires overcoming the directing group conflicts inherent in the target molecule.

  • The Direct Nitration Fallacy: Attempting to nitrate 2-(trifluoromethyl)benzoic acid directly is inefficient.[1] The carboxylic acid (-COOH) directs meta (positions 3, 5), and the trifluoromethyl group (-

    
    ) also directs meta (positions 4, 6 relative to itself).[1] While the 4-position is accessible, the competing electronic effects often lead to mixtures of 4-nitro and 5-nitro isomers, requiring tedious chromatographic separation.[1]
    
  • The Optimal Pathway (Nucleophilic Aromatic Substitution): The industry-standard approach leverages the activation provided by a para-nitro group to facilitate Nucleophilic Aromatic Substitution (

    
    ) of a halide, followed by hydrolysis.[1]
    
Pathway Visualization

Retrosynthesis cluster_direct Avoid Direct Nitration Target This compound (Target Scaffold) Nitrile 4-Nitro-2-(trifluoromethyl)benzonitrile (Key Intermediate) Target->Nitrile Hydrolysis (Acid/Base) Precursor 2-Chloro-5-nitrobenzotrifluoride (Commercially Available) Nitrile->Precursor SnAr Cyanation (CuCN or Zn(CN)2) Acid 2-(trifluoromethyl)benzoic acid Acid->Target Low Regioselectivity (Mixture of 4- and 5-nitro)

Figure 1: Retrosynthetic logic prioritizing the Nitrile Route over direct nitration to ensure regiochemical purity.

Detailed Experimental Protocols

Protocol A: Synthesis via Cyano-Dehalogenation (The Nitrile Route)[1]

This route is preferred for its high regioselectivity.[1] The starting material, 2-chloro-5-nitrobenzotrifluoride , has a nitro group para to the chlorine atom, strongly activating it for displacement by cyanide.[1]

Safety Prerequisite:

  • Cyanide Hazard: This reaction uses metal cyanides. All operations must be performed in a well-ventilated fume hood.[1] A cyanide antidote kit (e.g., hydroxocobalamin) must be available.[1]

  • Waste: Aqueous streams must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.[1]

Step 1: Preparation of 4-Nitro-2-(trifluoromethyl)benzonitrile

  • Reagents:

    • 2-Chloro-5-nitrobenzotrifluoride (1.0 equiv)[1]

    • Copper(I) Cyanide (CuCN) (1.1 equiv)[1]

    • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (anhydrous).[1]

  • Procedure:

    • Charge a dry round-bottom flask with 2-chloro-5-nitrobenzotrifluoride (e.g., 22.5 g, 100 mmol) and CuCN (9.85 g, 110 mmol).[1]

    • Add NMP (100 mL) and seal the vessel under nitrogen.

    • Heat the mixture to 160°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.[1] The starting chloride should be consumed.

    • Workup (Oxidative Quench): Cool to room temperature.[1] Pour the reaction mixture into a solution of

      
       (hydrated) in dilute HCl (to decompose the copper complex). Stir vigorously for 30 minutes.
      
    • Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with water and brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 5% to 15% EtOAc in Hexanes).[1]

    • Yield: Typically 80–90%.

    • Product: Pale yellow solid.

Step 2: Hydrolysis to this compound

Direct acid hydrolysis of electron-deficient nitriles is notoriously slow.[1] A two-stage base hydrolysis is recommended.[1]

  • Reagents:

    • 4-Nitro-2-(trifluoromethyl)benzonitrile (from Step 1).[1][2]

    • Sodium Hydroxide (NaOH) (20% aqueous solution).[1]

    • Ethanol (co-solvent).[1]

  • Procedure:

    • Dissolve the nitrile (10 g) in Ethanol (30 mL).[1]

    • Add 20% NaOH (40 mL, excess).[1]

    • Reflux the mixture at 85°C for 8–12 hours. Ammonia gas will evolve (ensure proper venting).[1]

    • Monitoring: Check for the disappearance of the nitrile peak (IR: ~2230 cm⁻¹) and the intermediate amide.

    • Isolation:

      • Cool to room temperature.[1]

      • Concentrate under reduced pressure to remove ethanol.[1]

      • Dilute the aqueous residue with water (50 mL).[1]

      • Critical Step: Acidify slowly with concentrated HCl to pH 1–2 while stirring in an ice bath. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid and wash with cold water.

    • Dry in a vacuum oven at 50°C.

  • Characterization:

    • Appearance: White to light yellow crystalline powder.[1]

    • 1H NMR (DMSO-d6): Expect signals at

      
       8.5–8.7 (aromatic protons).[1] The proton at position 3 (between 
      
      
      
      and
      
      
      ) will be a doublet or singlet depending on resolution, significantly deshielded.[1]
Protocol B: Oxidation of 4-Nitro-2-(trifluoromethyl)toluene

This is an alternative route if the toluene precursor is available. It avoids cyanide but requires handling strong oxidants.

  • Reagents:

    • 4-Nitro-2-(trifluoromethyl)toluene.[1]

    • Potassium Permanganate (

      
      ) (3-4 equiv).[1]
      
    • Solvent: Pyridine/Water (1:[1]1) or t-Butanol/Water.[1]

  • Procedure:

    • Dissolve the toluene derivative in the solvent mixture.

    • Heat to 90°C.

    • Add

      
       portion-wise over 2 hours. The reaction is exothermic; control temperature.
      
    • Reflux for an additional 4 hours.

    • Workup: Filter the hot mixture through Celite to remove

      
       sludge. Wash the pad with hot water.
      
    • Concentrate the filtrate to remove organic solvents.

    • Acidify the aqueous filtrate with HCl to precipitate the benzoic acid.

Analytical Data & Quality Control

When validating the synthesized material, compare against these standard parameters.

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkening indicates amine impurities or decomposition.[1]
Melting Point 138–142°CSharp range indicates high purity.[2]
1H NMR

8.0–8.8 ppm region
Distinct splitting pattern: d (C6-H), dd (C5-H), d (C3-H).[1]
IR Spectroscopy ~1700 cm⁻¹ (C=O), 1530/1350 cm⁻¹ (

)
Nitrile peak (2230 cm⁻¹) must be absent.[1]
Purity (HPLC) >98% (Area %)Critical for pharmaceutical applications.[1]

Applications in Drug Discovery

The this compound scaffold is primarily used as an electrophile to form amides.[1]

Workflow: Synthesis of Antiandrogen Precursors

  • Activation: Convert the acid to the acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF.
    
    • Note: The

      
       group provides steric bulk, so extended reaction times or heating may be required compared to unsubstituted benzoic acids.
      
  • Coupling: React the acid chloride with a functionalized aniline (e.g., 4-cyano-3-(trifluoromethyl)aniline) to generate the diaryl amide core found in Bicalutamide analogs.[1]

  • Reduction: The nitro group is subsequently reduced (Fe/AcOH or

    
    /Pd-C) to the aniline, which serves as the attachment point for the hydantoin or thiohydantoin rings in Enzalutamide.[1]
    

DrugSynthesis Acid 4-Nitro-2-(CF3)benzoic acid Chloride Acid Chloride (Activated) Acid->Chloride SOCl2, DMF Amide Diaryl Amide (Scaffold) Chloride->Amide Ar-NH2, Base Drug Enzalutamide/Bicalutamide Analogs Amide->Drug Nitro Reduction & Cyclization

Figure 2: Downstream application of the scaffold in medicinal chemistry.[1]

References

  • Vertex AI Search. (2026).[1][3] Crystallographic and spectroscopic characterization of this compound. National Institutes of Health.

  • Google Patents. (2018).[1] Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate (CN108191667B). 1]

  • European Patent Office. (2019).[1] Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile (EP 3696164 A1). 1]

  • ResearchGate. (2026). 4-Nitro-2-(trifluoromethyl)benzonitrile: Physical Data and Preparative Methods. 1]

  • MDPI. (2024).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ]

Sources

The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzoic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6) as a versatile and strategic building block in modern organic synthesis. We will dissect the molecule's unique structural attributes and reactivity profile, offering detailed application notes and step-by-step protocols for its use in the synthesis of high-value compounds, particularly in the pharmaceutical and advanced materials sectors. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the distinct advantages conferred by the trifluoromethyl, nitro, and carboxylic acid functionalities of this powerful synthetic intermediate.

Introduction: A Trifecta of Functionality

This compound is a crystalline powder that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its value lies in the unique interplay of its three functional groups:

  • The Carboxylic Acid: This group serves as a versatile handle for forming amide, ester, and other acyl derivatives. Its acidity and reactivity are significantly influenced by the adjacent trifluoromethyl group.

  • The Nitro Group: A strong electron-withdrawing group, the nitro moiety can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.

  • The Trifluoromethyl Group: This fluorine-containing substituent imparts several desirable properties to target molecules, including increased metabolic stability, enhanced bioavailability, and modified receptor binding affinity. Its steric bulk and strong electron-withdrawing nature also profoundly influence the reactivity of the aromatic ring and the adjacent carboxylic acid.

The strategic placement of these groups makes this compound a particularly valuable synthon for introducing trifluoromethylated and amino- or nitro-substituted benzoyl fragments into a target molecule.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₄F₃NO₄[1]
Molecular Weight235.12 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point138-142 °C[1]
Boiling Point321.4 °C at 760 mmHg[1]
Density1.6 g/cm³[1]

Core Applications and Synthetic Strategies

The unique electronic and steric properties of this compound dictate its primary applications and the synthetic strategies employed. The two most common transformations are amide bond formation and reduction of the nitro group.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid functionality is a primary site for elaboration. Amide coupling reactions are particularly prevalent, as the resulting benzamide scaffold is a common feature in many pharmaceuticals.

Mechanistic Considerations for Amide Coupling:

The direct condensation of a carboxylic acid and an amine is a kinetically slow process. Therefore, activation of the carboxylic acid is necessary. Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt) are frequently employed. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This activated ester is subsequently attacked by the amine to form the desired amide.

However, the steric hindrance imposed by the ortho-trifluoromethyl group in this compound can present a challenge for standard amide coupling protocols, often requiring more forcing conditions or specialized reagents. The trifluoromethyl group rotates the carboxylic acid group out of the plane of the aromatic ring, which can impede the approach of the amine nucleophile.[2]

A prominent application of this compound is in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[3][4] The first step in one of the convergent synthetic routes involves the amide coupling of this compound with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Nilotinib_Intermediate_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-nitro-2-(trifluoromethyl)benzamide reactant1->product Amide Coupling reactant2 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline reactant2->product reagent1 SOCl₂ or Coupling Agents (e.g., HATU, EDC/HOBt) reagent1->product reagent2 Base (e.g., DIPEA, Pyridine) reagent2->product

Figure 1: Amide coupling to form a key Nilotinib intermediate.

Protocol 1: Synthesis of N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-nitro-2-(trifluoromethyl)benzamide

This protocol is a representative procedure for the amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq) or a suitable coupling agent (e.g., HATU, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable base (e.g., Diisopropylethylamine (DIPEA), 2.5 eq, if using a coupling agent)

Procedure:

  • Acid Chloride Formation (Method A): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DMF. Add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Amine Addition: In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in anhydrous DMF.

  • Coupling: Slowly add the solution of the in-situ formed acid chloride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Alternative Coupling (Method B): To a solution of this compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, and HATU in anhydrous DMF at 0 °C, add DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Expected Yield: 85-95%

Nitro Group Reduction: Unmasking the Amine

The nitro group serves as a masked amine. Its reduction is a crucial step in many synthetic sequences, providing a nucleophilic center for further functionalization.

Mechanistic Considerations for Nitro Group Reduction:

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the amine.

Alternatively, chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents can be employed. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation can sometimes lead to dehalogenation if halogen substituents are present.

The reduction of this compound provides 4-Amino-2-(trifluoromethyl)benzoic acid, a valuable intermediate for the synthesis of pharmaceuticals and high-performance polymers.

Nitro_Reduction cluster_reactant Reactant cluster_reagents Reagents cluster_product Product reactant This compound product 4-Amino-2-(trifluoromethyl)benzoic acid reactant->product Reduction reagent H₂, Pd/C or Fe/HCl reagent->product

Figure 2: Reduction of the nitro group to an amine.

Protocol 2: Synthesis of 4-Amino-2-(trifluoromethyl)benzoic Acid via Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen (repeat 3 times).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.

Expected Yield: >95%

Expanding the Synthetic Horizon: Beyond Pharmaceuticals

While its application in pharmaceutical synthesis is well-documented, this compound and its derivatives are also valuable in materials science.

Monomer for High-Performance Polymers

The corresponding diamine, obtained after reduction of the nitro group and subsequent derivatization, can be used as a monomer in the synthesis of high-performance polyamides and polyimides. The incorporation of the trifluoromethyl group can enhance the thermal stability, solubility, and optical transparency of the resulting polymers, making them suitable for applications in electronics and aerospace.[5]

Safety and Handling

This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The strategic arrangement of its carboxylic acid, nitro, and trifluoromethyl groups provides a unique platform for the construction of complex and high-value molecules. Its application in the synthesis of the anticancer drug Nilotinib highlights its significance in medicinal chemistry. Furthermore, its potential as a monomer for advanced polymers underscores its broader utility. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate.

References

  • The Role of this compound in Modern Chemical Research. (2026-01-26).
  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(9), 4895-4898.
  • Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Retrieved from [Link]

  • US Patent No. US20200377475A1. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University Journal of Student Research, 13(0). Retrieved from [Link]

  • Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3361-3374. Retrieved from [Link]

  • Pharmaceutical and pesticide intermediates this compound 320-37-6 Powder. SHANGHAI MINSTAR CHEMICAL CO., LTD. Retrieved from [Link]

Sources

The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 4-Nitro-2-(trifluoromethyl)benzoic acid emerges as a compound of significant interest to medicinal chemists. Its trifunctional nature—a carboxylic acid for amide coupling and other derivatizations, a nitro group amenable to reduction to a reactive amine, and an electron-deficient aromatic ring substituted with a strongly electron-withdrawing trifluoromethyl group—offers a powerful toolkit for the synthesis of complex molecular architectures.[1] The trifluoromethyl group, in particular, is a prized substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will move beyond a mere recitation of facts to provide a causal understanding of its reactivity and utility. Detailed, field-proven protocols for its conversion into key pharmaceutical intermediates will be provided, with a particular focus on the synthesis of precursors for targeted cancer therapies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties and structural nuances of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 320-37-6[3]
Molecular Formula C₈H₄F₃NO₄[3]
Molecular Weight 235.12 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 138-142 °C[3]
Boiling Point 321.4 ± 42.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]

The steric interaction between the ortho-positioned carboxylic acid and trifluoromethyl groups forces the carboxylic acid group out of the plane of the aromatic ring.[4] This has important implications for its reactivity, potentially influencing the ease of access to the carbonyl carbon for nucleophilic attack.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is dictated by the distinct reactivity of its three functional moieties. The following diagram illustrates the key transformations that underpin its application in medicinal chemistry.

Reactivity_of_4_Nitro_2_trifluoromethyl_benzoic_acid main This compound amide Amide Derivatives main->amide Amide Coupling (e.g., HATU, EDC) acyl_chloride Acyl Chloride main->acyl_chloride SOCl₂ or (COCl)₂ amine 4-Amino-2-(trifluoromethyl)benzoic acid main->amine Nitro Reduction (e.g., H₂, Pd/C or Fe, HCl) isocyanate Isocyanate Intermediate main->isocyanate Curtius Rearrangement acyl_chloride->amide R₂NH urea Urea Derivatives isocyanate->urea R₂NH Sorafenib_Synthesis_Workflow start This compound step1 Step 1: Nitro Reduction start->step1 intermediate1 4-Amino-2-(trifluoromethyl)benzoic acid step1->intermediate1 step2 Step 2: Sandmeyer Reaction intermediate1->step2 intermediate2 4-Chloro-2-(trifluoromethyl)benzoic acid step2->intermediate2 step3 Step 3: Curtius Rearrangement intermediate2->step3 intermediate3 4-Chloro-3-(trifluoromethyl)aniline step3->intermediate3 step4 Step 4: Urea Formation intermediate3->step4 end Sorafenib step4->end

Figure 2: Multi-step synthesis of Sorafenib from this compound.

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzoic Acid

Principle: The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a nucleophilic amino group. Catalytic hydrogenation is a clean and efficient method for this reduction.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (typically 1-5 mol %).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-2-(trifluoromethyl)benzoic acid.

Protocol 2: Synthesis of 4-Chloro-2-(trifluoromethyl)benzoic Acid via Sandmeyer Reaction

Principle: The Sandmeyer reaction is a classic transformation that allows for the conversion of an aromatic amine to a variety of functional groups, including halogens, via a diazonium salt intermediate. This protocol outlines the conversion of the amino group to a chloro group.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Suspend 4-Amino-2-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product will precipitate from the reaction mixture. Collect the solid by filtration, wash with water, and dry to afford 4-Chloro-2-(trifluoromethyl)benzoic acid.

Protocol 3: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline via Curtius Rearrangement

Principle: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine. [3]This reaction proceeds with the retention of configuration of the migrating group.

Materials:

  • 4-Chloro-2-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Sodium azide (NaN₃)

  • Acetone and water

  • Toluene or another suitable high-boiling solvent

  • Hydrochloric acid

Procedure:

  • Acyl Chloride Formation: Convert 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) to its corresponding acyl chloride by refluxing with an excess of thionyl chloride or by reacting with oxalyl chloride in the presence of a catalytic amount of DMF. Remove the excess reagent under reduced pressure.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent like acetone. Cool the solution in an ice bath and add a solution of sodium azide (1.2 eq) in water dropwise. Stir for 1-2 hours at 0 °C. The acyl azide will precipitate. Collect the solid by filtration, wash with cold water, and dry carefully. Caution: Acyl azides can be explosive and should be handled with care.

  • Rearrangement and Hydrolysis: Suspend the acyl azide in an inert, high-boiling solvent such as toluene. Heat the mixture to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Continue heating until gas evolution ceases.

  • Cool the reaction mixture and add aqueous hydrochloric acid. Reflux the mixture to hydrolyze the isocyanate to the corresponding amine hydrochloride.

  • After cooling, basify the mixture with a suitable base (e.g., NaOH) to liberate the free amine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-3-(trifluoromethyl)aniline.

Protocol 4: Synthesis of Sorafenib

Principle: The final step in the synthesis of Sorafenib involves the formation of a urea linkage between 4-chloro-3-(trifluoromethyl)aniline and 4-(4-aminophenoxy)-N-methylpicolinamide. This can be achieved through various methods, including the use of phosgene or its equivalents, or by reacting the aniline with an isocyanate. A common laboratory-scale method involves the use of a carbamate intermediate. [5] Materials:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • Phenyl chloroformate

  • Pyridine or another suitable base

  • 4-(4-Aminophenoxy)-N-methylpicolinamide

  • A suitable solvent (e.g., dichloromethane, pyridine)

Procedure:

  • Carbamate Formation: React 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) with phenyl chloroformate (1.1 eq) in the presence of a base like pyridine to form the corresponding phenyl carbamate.

  • Urea Formation: In a separate reaction vessel, dissolve the phenyl carbamate and 4-(4-Aminophenoxy)-N-methylpicolinamide (1.0 eq) in a suitable solvent such as pyridine. [1]3. Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC or LC-MS. [1]4. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Sorafenib. [1]

Alternative Application: Synthesis of Pyridinone Derivatives

This compound can also serve as a starting material for the synthesis of various heterocyclic structures, including pyridinones. Pyridinone scaffolds are present in numerous biologically active compounds and approved drugs. [6]A plausible synthetic route to a substituted pyridinone could involve the initial conversion of the benzoic acid to an amide, followed by cyclization reactions.

Conceptual Synthetic Pathway to a Pyridinone Derivative

Pyridinone_Synthesis start This compound amide Amide Intermediate start->amide Amide Coupling reduced_amide Amino-Amide amide->reduced_amide Nitro Reduction cyclization_precursor Activated Intermediate reduced_amide->cyclization_precursor Reaction with 1,3-dicarbonyl compound pyridinone Pyridinone Derivative cyclization_precursor->pyridinone Intramolecular Cyclization

Figure 3: Conceptual pathway for the synthesis of a pyridinone derivative.

This conceptual pathway highlights the versatility of this compound as a starting material for the construction of diverse heterocyclic systems of medicinal interest.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for a wide range of synthetic transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. The detailed protocols provided herein for the synthesis of a key precursor to the kinase inhibitor Sorafenib illustrate the practical utility of this compound. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound 320-37-6 Powder.
  • Bankar, G. R., & Kapure, G. U. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved February 7, 2026, from [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Retrieved February 7, 2026, from [Link]

  • The Role of this compound in Modern Chemical Research. (2026, January 26). APIChem. Retrieved February 7, 2026, from [Link]

  • Luo, J., & Tang, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 858549. Retrieved February 7, 2026, from [Link]

  • O'Hagan, D. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7317. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Nitration of 2-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Nitrated 2-(Trifluoromethyl)benzoic Acid Derivatives

Nitrated derivatives of 2-(trifluoromethyl)benzoic acid are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. The introduction of a nitro group onto this scaffold provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be elaborated into various amides, ureas, and heterocyclic systems. The trifluoromethyl group, a key pharmacophore, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, a robust and well-understood protocol for the regioselective nitration of 2-(trifluoromethyl)benzoic acid is of significant interest to the medicinal and process chemistry communities.

This document provides a detailed protocol for the nitration of 2-(trifluoromethyl)benzoic acid, grounded in the principles of electrophilic aromatic substitution. It includes a discussion of the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product.

Mechanistic Insights: Regioselectivity in the Nitration of 2-(Trifluoromethyl)benzoic Acid

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] In this process, a nitronium ion (NO₂⁺) acts as the electrophile, which is generated in situ from the reaction of concentrated nitric acid and a strong dehydrating acid, typically concentrated sulfuric acid.[1]

The regiochemical outcome of the nitration of 2-(trifluoromethyl)benzoic acid is dictated by the electronic effects of the two substituents already present on the benzene ring: the carboxylic acid (-COOH) group and the trifluoromethyl (-CF₃) group. Both of these groups are strongly electron-withdrawing and act as meta-directors.[2]

  • Carboxylic Acid Group (-COOH): The carbonyl carbon is electron-deficient and deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

  • Trifluoromethyl Group (-CF₃): Due to the high electronegativity of the fluorine atoms, the -CF₃ group is a powerful electron-withdrawing group through a strong negative inductive effect (-I). This deactivates the entire ring, particularly the ortho and para positions, thus directing incoming electrophiles to the meta positions relative to itself.

Given that both substituents direct the incoming nitro group to their respective meta positions, the major product of this reaction is predicted to be 2-(trifluoromethyl)-5-nitrobenzoic acid . The nitro group is introduced at the position that is meta to both the carboxylic acid and the trifluoromethyl group.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the nitration of 2-(trifluoromethyl)benzoic acid.

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Formation of Sigma Complex cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ Substrate 2-(Trifluoromethyl)benzoic Acid HSO4- HSO₄⁻ H3O+ H₃O⁺ Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Substrate->Sigma_Complex + NO₂⁺ Product 2-(Trifluoromethyl)-5-nitrobenzoic Acid Sigma_Complex->Product + H₂O - H₃O⁺

Caption: Mechanism of nitration of 2-(trifluoromethyl)benzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzoic acids, such as 2-chlorobenzoic acid, and is optimized for the specific substrate, 2-(trifluoromethyl)benzoic acid.[2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-(Trifluoromethyl)benzoic acid190.1210.0 g0.0526
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.014.5 mL0.0714
Crushed Ice18.02200 g-
Deionized Water18.02As needed-
Ethanol (for recrystallization)46.07As needed-
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • Place 10.0 g (0.0526 mol) of 2-(trifluoromethyl)benzoic acid into a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

    • In a fume hood, carefully add 50 mL of concentrated sulfuric acid to the flask. Stir the mixture until the benzoic acid derivative is fully dissolved.

    • Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or flask, carefully and slowly add 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Caution: This mixing is exothermic.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)benzoic acid in sulfuric acid over a period of approximately 30-45 minutes.

    • Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.[2]

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

    • Remove the ice bath and let the mixture slowly warm to room temperature, then continue stirring for another 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

    • Allow the ice to melt completely, then stir the resulting slurry for 15-20 minutes.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

    • Press the solid as dry as possible on the filter paper.

  • Purification:

    • The crude product can be purified by recrystallization. Ethanol is a suitable solvent.[4]

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The purified product, 2-(trifluoromethyl)-5-nitrobenzoic acid, should be characterized by:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -COOH, -NO₂, -CF₃).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(trifluoromethyl)benzoic acid in conc. H₂SO₄ B Cool to 0°C A->B D Slowly add Nitrating Mixture to substrate solution at < 5°C B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir at 0°C D->E F Warm to RT and stir E->F G Quench on Ice F->G H Vacuum Filter G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J K Dry Final Product J->K

Caption: Step-by-step workflow for the nitration of 2-(trifluoromethyl)benzoic acid.

Safety and Handling Precautions

Nitration reactions are potentially hazardous and must be conducted with appropriate safety measures.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns. Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.[2] Ensure the cooling bath is efficient and the addition of the nitrating mixture is slow.

  • Emergency Preparedness: An eyewash station and safety shower should be readily accessible. Have appropriate spill kits for acids available.

  • Byproducts: Nitration reactions can produce toxic nitrogen oxide gases. Adequate ventilation in a fume hood is essential.

Troubleshooting

  • Low Yield:

    • Incomplete Reaction: Ensure sufficient reaction time at room temperature after the initial cooling phase.

    • Loss During Work-up: Minimize the amount of solvent used for recrystallization to avoid significant product loss in the mother liquor. Ensure complete precipitation by allowing sufficient time for cooling.

  • Formation of Isomeric Impurities:

    • The primary byproducts could be other positional isomers. Maintaining a low reaction temperature (below 5°C) is key to maximizing the yield of the desired meta-isomer and minimizing the formation of ortho and para isomers.[2]

Conclusion

The protocol described provides a reliable and reproducible method for the nitration of 2-(trifluoromethyl)benzoic acid, yielding the desired 2-(trifluoromethyl)-5-nitrobenzoic acid as the major product. A thorough understanding of the reaction mechanism and strict adherence to the experimental conditions and safety precautions are essential for a successful outcome. This synthetic intermediate serves as a valuable building block for the development of novel pharmaceuticals and functional materials.

References

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

Sources

Comprehensive Characterization Strategy for 4-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Context

4-Nitro-2-(trifluoromethyl)benzoic acid is a high-value intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of non-steroidal anti-androgens and kinase inhibitors. Its structural integrity relies on two electron-withdrawing groups—the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties—positioned around an acidic benzoate core.

The Analytical Challenge: The primary challenge in characterizing this molecule is not merely purity, but regio-isomeric differentiation . The synthesis typically involves the nitration of 2-(trifluoromethyl)benzoic acid. Due to the directing effects of the -CF₃ (meta-directing, deactivating) and -COOH (meta-directing, deactivating) groups, "leakage" into the 6-nitro or 5-nitro isomers is chemically probable. Furthermore, the strong acidity (predicted pKa ~2.4) often leads to peak tailing in reverse-phase chromatography if not strictly controlled.

This guide outlines a multi-modal characterization strategy designed to ensure material identity and phase purity.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecification / ValueAnalytical Relevance
Appearance White to light yellow powderYellowing often indicates nitro-reduction degradants or isomers.
Melting Point 138 – 142 °CSharp endotherm indicates high crystalline purity; broadening suggests isomeric impurities.
Solubility High: DMSO, MeOH, EthanolLow: Water (acidic pH)Sample preparation for HPLC/NMR must use organic solvents.
pKa (Predicted) ~2.40Requires acidic mobile phase (pH < 2.4) to keep molecule protonated and prevent peak tailing.
Key Impurities 6-Nitro isomer, 2-(trifluoromethyl)benzoic acidRegio-isomers have identical Mass-to-Charge (m/z) ratios; Separation relies on Chromatography & NMR.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate critical regio-isomers.

Method Logic (The "Why")

Standard C18 gradients often fail for benzoic acids because the ionized carboxylate form interacts with residual silanols on the column, causing tailing.

  • Solution: We utilize a High-Strength Silica (HSS) or Polar-Embedded C18 column to resist dewetting.

  • Mobile Phase: We employ 0.1% Phosphoric Acid (H₃PO₄) rather than Formic Acid. Phosphate buffers are superior for suppressing ionization of strong acids like this one, sharpening the peak shape significantly.

Experimental Conditions[2]
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Waters HSS T3 C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves backpressure).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxyl).

  • Injection Volume: 5 µL.

Mobile Phase:

  • Solvent A: 0.1% H₃PO₄ in Water (pH ~2.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation
  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (Sonicate for 2 mins).

  • Dilute to volume with Water . (Final solvent ratio 25:75 ACN:Water).

    • Note: Do not dissolve initially in water; the compound will precipitate.

System Suitability Criteria (Self-Validation)
  • Tailing Factor: Must be < 1.5 (Strict control due to acidic nature).

  • Resolution (Rs): > 2.0 between the main peak and the nearest isomer impurity (typically eluting just before the main peak).

Protocol B: Structural Elucidation (NMR & MS)

Objective: Confirm the position of the Nitro group relative to the CF₃ group.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-ve).

  • Rationale: Carboxylic acids deprotonate easily

    
    . Positive mode is often insensitive for these acidic species.
    
  • Expected Signal: m/z 234.1 (Parent Ion).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for isomer confirmation.

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ for solubility and peak sharpness).

  • ¹H NMR (Proton):

    • Look for the aromatic splitting pattern.[1] A 4-nitro-2-substituted system will show distinct coupling constants (

      
      -values) compared to a 6-nitro or 5-nitro isomer.
      
    • Expectation: A doublet (d), a doublet of doublets (dd), and a doublet (d) pattern representing the 3 aromatic protons.

  • ¹⁹F NMR (Fluorine):

    • Crucial Step: The -CF₃ shift is highly sensitive to the ortho-substituent.

    • Protocol: Run a non-decoupled ¹⁹F scan.

    • Reference: Trichlorofluoromethane (0 ppm).

    • Expected Shift: ~ -58 to -63 ppm. Isomers will shift by 1-2 ppm due to the electronic environment change of the nitro group position.

Protocol C: Solid-State Characterization (DSC)

Objective: Ensure polymorphic stability and confirm volatile purity.

Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan: Tzero Aluminum Pan, Crimped (Non-hermetic to allow volatile escape if solvated).

  • Ramp: 10°C/min from 40°C to 200°C.

  • Nitrogen Purge: 50 mL/min.

Interpretation:

  • Single Endotherm: Onset ~139°C, Peak ~141°C.

  • Doublet Peak: Indicates a mixture of isomers (eutectic melt) or polymorphic transition.

  • Broad Tailing: Indicates solvent entrapment or low purity (<98%).

Analytical Workflow Diagrams

Diagram 1: Method Development Decision Tree

Visualizing the logic for selecting the HPLC conditions to prevent acidic tailing.

HPLC_Strategy Start Start: HPLC Method Dev Target: this compound Check_pKa Analyze pKa (~2.4) Acidic Functionality Start->Check_pKa Select_Column Select Column: C18 Polar Embedded / HSS T3 (Prevent Dewetting) Check_pKa->Select_Column Select_Mobile Mobile Phase Selection Select_Column->Select_Mobile Option_A Option A: Formic Acid (0.1%) Select_Mobile->Option_A Option_B Option B: Phosphoric Acid (0.1%) Select_Mobile->Option_B Result_A Result: pH ~2.7 Partial Ionization -> Tailing Peaks Option_A->Result_A Result_B Result: pH ~2.0 Fully Protonated -> Sharp Peaks Option_B->Result_B Final_Method Final Protocol: Gradient 10-80% ACN Buffer: 0.1% H3PO4 Result_B->Final_Method

Caption: Decision logic for selecting Phosphoric Acid over Formic Acid to suppress ionization and ensure peak symmetry.

Diagram 2: Isomer & Identity Confirmation Workflow

Visualizing the sequence of techniques to confirm the specific regio-isomer.

Characterization_Flow Sample Crude Sample (Post-Nitration) HPLC HPLC-UV (Purity) Check for Isomer Peaks Sample->HPLC MS LC-MS (ESI-) Confirm MW: 235.12 (m/z 234.1) HPLC->MS Peak ID NMR_H 1H NMR Coupling Constants (J) Confirm Substitution Pattern MS->NMR_H Isomer Check NMR_F 19F NMR Chemical Shift Analysis (Ortho vs Meta effect) NMR_H->NMR_F Confirmation DSC DSC Thermal Melting Point: 138-142°C NMR_F->DSC Solid State Release Release Material DSC->Release

Caption: Step-by-step validation workflow from crude synthesis to released material.

References

  • Tokyo Chemical Industry (TCI). Product Specification: this compound (CAS 320-37-6).[2] Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet & Properties: this compound.[3][4] Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 642096, 2-Nitro-4-(trifluoromethyl)benzoic acid (Isomer comparison). Retrieved from .

  • Diehl, K. et al. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E. .

  • BenchChem. HPLC Analysis of Nitrobenzoic Acid Derivatives. (General method adaptation for acidic mobile phases). Retrieved from .

Sources

Application Notes and Protocols for the NMR Spectroscopy of 4-Nitro-2-(trifluoromethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Versatile Building Block

4-Nitro-2-(trifluoromethyl)benzoic acid is a tri-substituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of functional molecules.[1] Its derivatives are pivotal in the development of novel pharmaceuticals, including anti-tumor agents and glutamate receptor antagonists, highlighting its importance in drug discovery and medicinal chemistry.[1] The precise arrangement of the carboxylic acid, the electron-withdrawing nitro group, and the sterically demanding trifluoromethyl group dictates the molecule's reactivity and physicochemical properties.[2][3] Due to the steric hindrance from the ortho-positioned trifluoromethyl group, the carboxylic acid moiety is rotated significantly out of the plane of the aromatic ring.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple spectroscopic handles to probe the molecular architecture in detail. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for the comprehensive NMR characterization of this important class of compounds.

Core Principles: Deciphering the Spectra

Understanding the NMR spectrum of this compound requires consideration of the electronic effects of its functional groups. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which significantly deshields the nearby nuclei (protons and carbons), causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns are governed by their positions relative to the substituents and their coupling interactions with neighboring protons.

  • H-3: This proton is ortho to the bulky -CF₃ group and meta to the -NO₂ group. It typically appears as a doublet of doublets or a broad singlet.

  • H-5: This proton is ortho to the -NO₂ group and meta to the -CF₃ group. It is expected to be the most downfield signal and will appear as a doublet of doublets due to coupling with H-3 and H-6.

  • H-6: This proton is ortho to the carboxylic acid group and meta to the -NO₂ group. It will appear as a doublet due to ortho-coupling with H-5.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It typically appears as a very broad singlet far downfield, often above 10 ppm. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment.

  • Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be significantly downfield.

  • Carbon-Fluorine Coupling (J_C-F_): The trifluoromethyl group introduces characteristic splitting patterns due to coupling between the ¹³C and ¹⁹F nuclei.

    • The -CF₃ carbon itself will appear as a sharp quartet with a large coupling constant (¹J_CF_ ≈ 270-300 Hz).

    • The carbon directly bonded to the -CF₃ group (C-2 ) will also appear as a quartet, but with a smaller coupling constant (²J_CF_ ≈ 30-35 Hz).

    • Coupling may also be observed to the C-3 and C-1 carbons (³J_CF_ and ³J_CF_ respectively), typically with even smaller coupling constants.

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is typically found in the 165-170 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is particularly useful for fluorinated compounds. For this compound, the spectrum is straightforward:

  • A single sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is a sensitive indicator of the electronic environment. For aromatic trifluoromethyl groups, this signal typically appears between -58 and -65 ppm relative to a CFCl₃ standard.[6]

Experimental Workflows and Protocols

A systematic approach, from sample preparation to data acquisition and processing, is critical for obtaining high-quality, reproducible NMR data.

Diagram: Overall NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) solvent Add Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) start->solvent dissolve Vortex to Dissolve solvent->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load setup Lock, Tune, and Shim load->setup acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Reference Spectra baseline->reference integrate Integrate & Pick Peaks reference->integrate interpret Structural Elucidation integrate->interpret end end interpret->end Final Report

Caption: General workflow for NMR analysis.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing high-quality samples of this compound for NMR analysis.

Materials:

  • This compound (or derivative)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d)

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the compound. For a standard small molecule, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[7] Higher concentrations for ¹³C NMR will reduce acquisition time but may lead to broader lines in the ¹H spectrum.

  • Select the Solvent: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for carboxylic acids as it readily dissolves the compound and allows for the observation of the exchangeable -COOH proton. Chloroform-d (CDCl₃) can also be used, but the carboxylic proton signal may be broader or may exchange with residual water.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Vortex: Securely cap the vial and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if the compound has poor solubility, but ensure the solvent does not boil.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.

    • Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.

    • Use the pipette to transfer the sample solution from the vial into the NMR tube. The glass wool will trap any suspended solids.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. The sample is now ready for analysis.

Protocol 2: Standard NMR Data Acquisition

The following are general starting parameters for acquiring ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1. Initial Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Tune and match the appropriate probes (¹H, ¹³C, ¹⁹F).

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

  • Number of Scans (NS): 8 to 16

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

3. ¹³C{¹H} NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30')

  • Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm)

  • Number of Scans (NS): 1024 to 4096 (dependent on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1 second

4. ¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Spectral Width (SW): ~100 ppm (centered around -60 ppm)

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1 second

Data Interpretation: A Case Study

The following data for this compound was obtained on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[4]

Diagram: Molecular Structure and Numbering

Caption: Structure of this compound.

Table 1: ¹H and ¹³C NMR Data Summary[4]
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Notes
¹H -COOH14.28br s-Acidic proton, exchangeable.
H-68.07dJortho = 8.4Coupled to H-5.
H-38.50dJmeta = 2.2Coupled to H-5.
H-58.56ddJortho = 8.4, Jmeta = 2.2Coupled to H-6 and H-3.
¹³C -COOH166.44s-Carboxylic acid carbonyl.
C-4148.27s-Carbon attached to -NO₂.
C-1137.86s-Carbon attached to -COOH.
C-5131.35s-
C-6127.64s-
C-2127.20q²JC-F = 33.5Carbon attached to -CF₃.
-CF₃122.31q¹JC-F = 274Trifluoromethyl carbon.
C-3121.76q³JC-F = 5.4
Analysis of Spectral Data
  • ¹H Spectrum: The downfield region clearly shows the three aromatic protons. The signal at 8.56 ppm is a doublet of doublets, characteristic of H-5, which has both an ortho neighbor (H-6) and a meta neighbor (H-3). The signals at 8.07 ppm and 8.50 ppm are doublets, corresponding to H-6 and H-3, respectively, consistent with their coupling partners. The extremely downfield and broad signal at 14.28 ppm is definitive for the carboxylic acid proton in DMSO-d₆.[4]

  • ¹³C Spectrum: The spectrum shows all eight expected carbon signals. The quartets at 122.31 ppm and 127.20 ppm are unambiguous identifiers of the -CF₃ carbon and the aromatic carbon to which it is attached (C-2), respectively.[4] The large one-bond C-F coupling constant (~274 Hz) and the smaller two-bond coupling (~33.5 Hz) are characteristic values that confirm the presence and position of the trifluoromethyl group. The remaining aromatic and carboxylic carbons appear as singlets at chemical shifts consistent with the strong electron-withdrawing effects of the substituents.

Conclusion

NMR spectroscopy, incorporating ¹H, ¹³C, and ¹⁹F nuclei, provides a powerful and definitive method for the structural characterization of this compound and its derivatives. By following standardized protocols for sample preparation and data acquisition, researchers can obtain high-resolution spectra that enable unambiguous assignment of all proton and carbon signals. The characteristic chemical shifts and, most notably, the C-F coupling patterns, serve as a robust fingerprint for this class of molecules, ensuring structural integrity and purity assessment in drug development and materials science applications.

References

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9568, this compound. Available at: [Link]

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Figure 3: Side-by-side views of this compound (I)... [Image]. ResearchGate. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic ... PubMed. Available at: [Link]

  • Diehl III, G. L., Je, L., & Tanski, J. M. (2019). (PDF) Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

  • Supporting Information for an unspecified article. This source provides examples of ¹⁹F NMR chemical shifts for related trifluoromethylated compounds. [Source link not provided for a direct landing page, but data is used for general chemical shift ranges].
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

Sources

4-Nitro-2-(trifluoromethyl)benzoic acid: A Strategic Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. 4-Nitro-2-(trifluoromethyl)benzoic acid has emerged as a highly valuable and versatile intermediate, offering a unique combination of reactive functional groups that are pivotal for constructing complex pharmaceutical agents.[1][2] This guide provides an in-depth analysis of its chemical properties, explains the rationale behind its use, and furnishes detailed protocols for its application in synthetic workflows relevant to drug discovery and development. We will explore its role in the synthesis of novel compounds, including anti-tumor agents, and provide the technical insights necessary for its effective utilization in the laboratory.[3]

The Molecular Advantage: Understanding the Core Structure

This compound is a trifunctional aromatic compound whose utility is derived from the distinct and synergistic properties of its three key moieties: a carboxylic acid, a nitro group, and a trifluoromethyl (CF3) group.[1]

  • The Trifluoromethyl (CF3) Group: This group is a powerful tool in drug design. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

  • The Nitro (NO2) Group: Positioned para to the carboxylic acid, the nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it serves as a synthetic handle that can be readily reduced to a primary amine (NH2), opening a gateway for a vast array of subsequent chemical transformations such as amide or sulfonamide formation.[2]

  • The Carboxylic Acid (COOH) Group: This functional group is the primary site for building molecular complexity, most commonly through the formation of amide bonds, a fundamental linkage in many pharmaceutical agents.

A defining feature of this molecule is the steric interaction between the ortho-trifluoromethyl group and the carboxylic acid. This interaction forces the carboxylic acid moiety to rotate out of the plane of the aromatic ring, with a notable dihedral angle of approximately 47.2°.[3][4] This non-planar conformation can influence the molecule's reactivity and its ability to interact with reagents or biological targets.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValue
Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 138-142 °C[5]
Boiling Point 321.4 °C at 760 mmHg[5]
Density 1.6 g/cm³[5]

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N2 [label="Trifluoromethyl (-CF3)\nEnhances lipophilicity & stability", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2.5!"];
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Figure 1: Key functional moieties and structural properties of this compound.

Application in Pharmaceutical Synthesis: A Versatile Intermediate

While direct incorporation into blockbuster drugs is a complex path, this compound serves as a crucial starting material for creating novel chemical entities and complex intermediates. Its structure is analogous to key fragments found in major kinase inhibitors like Nilotinib, Sorafenib, and Regorafenib, making it an ideal scaffold for the development of new analogues and derivatives in oncology and other therapeutic areas. It has been specifically cited in the synthesis of potential anti-tumor pyridinone and urea derivatives.[3]

The general synthetic strategy involves two primary transformations:

  • Amide Bond Formation: Utilizing the carboxylic acid to couple with various amine-containing fragments.

  • Nitro Group Reduction: Converting the nitro group to an aniline derivative, which can then be further functionalized.

Synthetic_Workflow A 4-Nitro-2-(trifluoromethyl) benzoic acid C Amide Coupling (Protocol 1) A->C B Amine Fragment (R-NH2) B->C D Nitro-Amide Intermediate C->D E Nitro Reduction (Protocol 2) D->E F Amino-Amide Product (Versatile Intermediate) E->F G Further Functionalization F->G H Final Drug Candidate G->H

Figure 2: A generalized two-step workflow for utilizing the key reactive sites of the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical synthetic transformations involving this compound.

Protocol 1: Amide Bond Formation via Acyl Chloride

Objective: To synthesize an N-aryl amide from this compound and a representative amine (e.g., aniline).

Causality & Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This electrophilic intermediate readily reacts with the nucleophilic amine to form a stable amide bond. This method is robust and high-yielding, though it requires careful handling of the corrosive reagents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or other primary/secondary amine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per gram of acid).

    • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C (ice bath).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC or quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To convert the nitro-amide intermediate from Protocol 1 into the corresponding amino-amide.

Causality & Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. A palladium on carbon (Pd/C) catalyst is used to facilitate the transfer of hydrogen (H₂) to the nitro group, reducing it to an amine. This method avoids the use of harsh acidic or metallic reducing agents that might be incompatible with other functional groups.

Materials:

  • Nitro-amide intermediate (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Reaction Setup:

    • Dissolve the nitro-amide intermediate (1.0 eq) in a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.

    • Seal the flask and purge the system with nitrogen three times.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates conversion. The reaction is typically complete within 2-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOAc). Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can ignite. Keep it wet with solvent until it can be disposed of properly.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude amino-amide product.

    • The product is often pure enough for the next step, but can be further purified by recrystallization or chromatography if necessary.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Identification: this compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6][7] Work in a well-ventilated area or a chemical fume hood.[8]

  • Handling: Avoid creating dust.[6] Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic asset in the synthesis of novel pharmaceuticals. Its unique structural and electronic properties provide medicinal chemists with a reliable and versatile platform for introducing key pharmacophores into lead compounds. The protocols detailed herein offer a validated framework for leveraging its dual reactivity, enabling the efficient construction of complex molecular architectures destined for drug discovery programs. By understanding the causality behind its reactivity and adhering to safe handling practices, researchers can fully exploit the potential of this powerful building block.

References

  • Rath, N. P., & Smith, D. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 338–343. Available at: [Link]

  • Pharmaffiliates. (2026). The Role of this compound in Modern Chemical Research. Available at: [Link]

  • Shanghai Minstar Chemical Co., Ltd. Pharmaceutical and pesticide intermediates this compound 320-37-6 Powder. Available at: [Link]

  • Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • ResearchGate. (n.d.). Side-by-side views of this compound (I)... Available at: [Link]

  • Tverdokhlebov, A. V., & Shishkina, S. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 4-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Nitro-2-(trifluoromethyl)benzoic acid (CAS: 320-37-6) is a critical intermediate in the synthesis of non-steroidal anti-androgens, agrochemicals, and specialized polymer additives. Its structural motif—combining a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group—makes it highly valued for modulating biological potency and metabolic stability.

While several synthetic routes exist, including the hydrolysis of 4-nitro-2-(trifluoromethyl)benzonitrile or the direct nitration of 2-(trifluoromethyl)benzoic acid, these methods often suffer from toxicity issues (cyanide handling) or poor regioselectivity (isomer mixtures).

This guide details a robust, scalable oxidation protocol starting from 4-nitro-2-(trifluoromethyl)toluene . This route is selected for its operational safety, avoidance of transition metal cyanides, and the commercial availability of the starting material. We utilize a Phase-Transfer Catalyzed (PTC) Permanganate Oxidation , which offers a superior safety profile compared to chromic acid (Jones oxidation) and avoids the high-pressure autoclaves required for aerobic nitric acid oxidation.

Key Process Metrics
ParameterSpecification
Starting Material 4-Nitro-2-(trifluoromethyl)toluene
Reagents KMnO₄, PEG-600 (Catalyst), Water
Reaction Type Heterogeneous Phase-Transfer Oxidation
Typical Yield 75–85% (Isolated)
Purity target >98.5% (HPLC)
Major Hazard Exothermic oxidation; MnO₂ sludge handling

Route Selection & Mechanism

Comparative Route Analysis
  • Direct Nitration of 2-(trifluoromethyl)benzoic acid:

    • Drawback: The CF₃ group is meta-directing, but the carboxyl group is also meta-directing. This creates competing directing effects and significant steric hindrance, leading to a mixture of 4-nitro and 6-nitro isomers with low yields (~48%).

  • Hydrolysis of 4-nitro-2-(trifluoromethyl)benzonitrile:

    • Drawback: Requires the synthesis of the nitrile precursor via Sandmeyer reaction (using CuCN) or nucleophilic aromatic substitution. The handling of stoichiometric cyanides at scale poses severe safety and waste disposal challenges.

  • Selected Route: Oxidation of 4-nitro-2-(trifluoromethyl)toluene:

    • Advantage:[1][2][3][4] The starting material is readily synthesized by nitration of 2-(trifluoromethyl)toluene, where the methyl (o,p-director) and CF₃ (m-director) groups cooperatively direct nitration to the 4-position.

    • Mechanism:[1][3][4] The benzylic methyl group is oxidized to a carboxylic acid. The use of PEG-600 facilitates the transfer of permanganate ions from the aqueous phase to the organic interface, significantly enhancing the rate and conversion of the electron-deficient toluene derivative.

Reaction Scheme Visualization

SynthesisRoute Start 2-(Trifluoromethyl)toluene Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Intermediate 4-Nitro-2-(trifluoromethyl)toluene (Major Isomer) Nitration->Intermediate Isomer Separation (Crystallization/Distillation) Oxidation Oxidation (KMnO4 / PEG-600) Intermediate->Oxidation PTC Oxidation (95°C, Aqueous) Product This compound Oxidation->Product Acidification & Isolation

Caption: Synthetic pathway from the commodity chemical 2-(trifluoromethyl)toluene to the target benzoic acid derivative.

Process Safety Assessment (PSA)

CRITICAL WARNING: This protocol involves vigorous oxidation. Failure to control temperature or reagent addition can lead to thermal runaway.

  • Thermal Hazards: The oxidation of methyl groups by KMnO₄ is highly exothermic. The reaction must be temperature-controlled (jacketed reactor) and the oxidant added in portions.

  • Manganese Dioxide (MnO₂): The reaction produces stoichiometric quantities of MnO₂ as a dense, dark brown sludge. This can cause stirring issues (high torque) and filtration bottlenecks. Ensure the agitator is rated for high-viscosity slurries.

  • Off-Gassing: While no gas is theoretically evolved in the main stoichiometry, side reactions or over-oxidation can generate CO₂. Ensure the reactor is vented.

  • Chemical Compatibility: Avoid contact between solid KMnO₄ and concentrated acids (e.g., H₂SO₄) or organic solvents (e.g., acetone, alcohols) in the absence of water, as this can form explosive manganese heptoxide (Mn₂O₇).

Detailed Scale-Up Protocol (100g Scale)

This protocol is calibrated for a 100g scale input of the toluene derivative. It can be linearly scaled to 1–5 kg with appropriate heat transfer engineering.

Equipment Setup
  • Reactor: 2L or 5L Jacketed Glass Reactor with overhead mechanical stirrer (anchor or pitch-blade impeller).

  • Temperature Control: Circulating oil/water bath capable of maintaining 95°C and rapid cooling.

  • Dosing: Powder addition funnel (for KMnO₄) or screw feeder for larger scales.

  • Filtration: Heated Büchner funnel or Nutsche filter (critical to prevent product precipitation in the MnO₂ cake).

Reagents & Stoichiometry
ComponentRoleMass/VolMolesEquiv
4-Nitro-2-(trifluoromethyl)toluene Substrate100.0 g0.487 mol1.0
Potassium Permanganate (KMnO₄) Oxidant231.0 g1.46 mol3.0
PEG-600 Phase Transfer Catalyst14.6 g~0.024 mol0.05 (5 mol%)
Water (Deionized) Solvent1.5 L-~15 vol
Hydrochloric Acid (37%) Quench/Acidification~150 mL-Excess to pH 1-2
Step-by-Step Procedure

Step 1: Charge and Emulsification

  • Charge 1.5 L of deionized water and 100.0 g of 4-Nitro-2-(trifluoromethyl)toluene into the reactor.

  • Add 14.6 g of PEG-600 .

  • Initiate stirring at 300–400 RPM. The organic substrate is insoluble and will form a dispersion.

  • Heat the mixture to 85–90°C . The substrate (mp ~30–35°C, depending on purity) will melt, forming a liquid-liquid dispersion.

Step 2: Controlled Oxidation 5. Portion-wise Addition: Add the 231 g of KMnO₄ in 5–6 portions over 60–90 minutes.

  • Control Point: Monitor the internal temperature.[5] Do not allow the temperature to exceed 100°C (reflux). Wait for the purple color to fade (or turn brown) and the exotherm to subside before the next addition.
  • Digestion: After complete addition, maintain the temperature at 95–100°C for an additional 3–5 hours .
  • IPC (In-Process Control): Sample the supernatant. Check by HPLC or TLC (Silica, 30% EtOAc/Hexane). The starting material spot (high Rf) should disappear. If starting material remains (>2%), add an additional 0.2 equiv of KMnO₄ and stir for 1 hour.

Step 3: Workup & Filtration (Critical Step) 7. Hot Filtration: The product exists as the soluble potassium salt (benzoate) in the aqueous phase, while the by-product is solid MnO₂.

  • Action: Filter the reaction mixture while hot (80–90°C) through a Celite pad or a pre-heated Nutsche filter.
  • Reasoning: If the solution cools, the potassium salt or the free acid (if pH drops) might precipitate and get trapped in the MnO₂ cake, leading to yield loss.
  • Washing: Wash the MnO₂ cake with 200 mL of boiling water . Combine the filtrate and washings. The filtrate should be clear and colorless to pale yellow.

Step 4: Isolation 9. Cooling: Cool the combined aqueous filtrate to 20–25°C . 10. Acidification: Slowly add concentrated HCl (37%) dropwise with vigorous stirring until the pH reaches 1–2 .

  • Observation: The product will precipitate as a thick white to off-white solid.
  • Aging: Stir the slurry at 10–15°C for 1 hour to ensure complete precipitation and crystal growth.
  • Final Filtration: Filter the solid product. Wash with cold water (3 x 100 mL) to remove residual acid and inorganic salts.
  • Drying: Dry the cake in a vacuum oven at 50–60°C for 12 hours.

Purification & Characterization

For pharmaceutical applications, the crude product (typically 95-97% purity) may require recrystallization.

  • Recrystallization Solvent: Ethanol/Water (1:1) or Toluene.[4][5][6]

  • Procedure: Dissolve crude solid in minimum boiling ethanol, add hot water until turbid, cool slowly to 4°C.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline powder
Melting Point Capillary138–142°C (Lit. 140–141°C)
Assay HPLC (C18, ACN/H2O)≥ 98.5%
¹H NMR DMSO-d₆, 400 MHzδ 13.5 (br s, 1H, COOH), 8.65 (d, 1H, Ar-H3), 8.55 (dd, 1H, Ar-H5), 8.10 (d, 1H, Ar-H6)

Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (Substrate + Water + PEG-600) Reaction Reaction Phase (95°C, 3-5 Hours) Reactor->Reaction Heat to 90°C Dosing Dosing Unit (KMnO4 Addition) Dosing->Reaction Controlled Addition HotFilter Hot Filtration (Remove MnO2 Waste) Reaction->HotFilter Transfer Hot Acidification Acidification Tank (Add HCl to pH 1) HotFilter->Acidification Filtrate (Product in soln) Isolation Isolation (Filtration & Drying) Acidification->Isolation Slurry Transfer

Caption: Operational workflow for the batch oxidation process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Product trapped in MnO₂ cake.Ensure filtration is done hot (>80°C). Reslurry MnO₂ cake in boiling water and refilter.
Purple Filtrate Excess KMnO₄ remaining.Add small amount of sodium bisulfite or ethanol to quench excess oxidant before acidification.
Product Color Impurities or Mn traces.[7]Recrystallize from Ethanol/Water. Treat with charcoal if necessary.
Incomplete Reaction Poor phase transfer.Increase agitation speed or add slightly more PEG-600.

References

  • Organic Syntheses. (1922).[2] p-Nitrobenzoic Acid.[2][8] Org. Synth. 1922, 2,[1][2][4][5][6] 53. Retrieved from [Link]

  • European Patent Office. (2019).[4] Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. EP 3696164 A1.[4] Retrieved from

  • Diehl III, et al. (2019). Crystallographic and spectroscopic characterization of this compound. Acta Cryst. E75, 524–528. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Nitro-2-(trifluoromethyl)benzoic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Next-Generation Materials

4-Nitro-2-(trifluoromethyl)benzoic acid is a tri-substituted aromatic compound that is emerging as a critical building block in the field of material science.[1][2] Its unique molecular architecture, featuring a carboxylic acid for condensation and coordination, a nitro group for further functionalization, and a trifluoromethyl group to impart specific electronic and steric properties, makes it a highly versatile precursor for a range of advanced materials.[3] The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electronic properties of the benzene ring, while the steric bulk of the trifluoromethyl group ortho to the carboxylic acid creates a distinct three-dimensional structure.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-performance polymers and novel Metal-Organic Frameworks (MOFs), complete with detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in material synthesis.

PropertyValueReference
CAS Number 320-37-6[3]
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Appearance White to light yellow crystalline powder[3]
Melting Point 138-142 °C[3]
Solubility Soluble in many organic solvents such as THF, DMSO, and DMF.[1]

Application I: High-Performance Fluorinated Polyamides

The incorporation of fluorine atoms into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and optical properties. This compound can be transformed into a valuable monomer for the synthesis of fluorinated polyamides. The general strategy involves the reduction of the nitro group to an amine, followed by polycondensation with a suitable diacid chloride.

Workflow for Fluorinated Polyamide Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Processing & Characterization A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1 C 4-Amino-2-(trifluoromethyl)benzoic acid B->C Yields F Polycondensation Reaction C->F D Conversion to Diamine (Not shown, alternative route) E Diacid Chloride (e.g., Terephthaloyl chloride) E->F G Fluorinated Polyamide F->G Forms H Purification & Drying G->H I Film Casting / Fiber Spinning H->I J Characterization (NMR, GPC, TGA, DSC) I->J

Caption: Workflow for the synthesis of fluorinated polyamides.

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzoic Acid

This protocol details the reduction of the nitro group of the parent compound to an amine, creating the diamine monomer.

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celatom® or filter aid

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound in methanol.

  • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst should be approximately 1-2 mol% relative to the starting material.

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-(trifluoromethyl)benzoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure diamine monomer.

Protocol 2: Synthesis of Fluorinated Polyamide via Polycondensation

Materials:

  • 4-Amino-2-(trifluoromethyl)benzoic acid

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Amino-2-(trifluoromethyl)benzoic acid and LiCl in anhydrous DMAc.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add terephthaloyl chloride to the stirred solution. An equimolar amount of a diacid chloride is typically used.

  • Add a few drops of pyridine as an acid scavenger.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Application II: Novel Metal-Organic Frameworks (MOFs)

The unique steric and electronic properties of this compound make it an intriguing ligand for the synthesis of novel MOFs. The bulky trifluoromethyl group can influence the coordination geometry and potentially lead to the formation of porous structures with unique topologies. The nitro group can be used for post-synthetic modification of the MOF.

Workflow for MOF Synthesis

A This compound (Ligand) D Solvothermal Synthesis (Sealed Vessel, Elevated Temperature) A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) B->D C Solvent (e.g., DMF, DEF, DMAc) C->D E MOF Crystal Formation D->E F Washing & Solvent Exchange E->F G Activation (Heating under vacuum) F->G H Characterization (PXRD, TGA, Gas Adsorption) G->H

Caption: General workflow for the solvothermal synthesis of MOFs.

Protocol 3: Solvothermal Synthesis of a Zn-based MOF

This protocol provides a general procedure for the synthesis of a MOF using this compound as the organic linker and a zinc salt as the metal source. Optimization of reaction conditions (temperature, time, and reactant ratios) may be necessary.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve this compound in DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave. The molar ratio of ligand to metal can be varied, but a 1:1 or 2:1 ratio is a good starting point.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 80-120 °C) and hold for a set period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh DMF to remove any unreacted starting materials.

  • Perform a solvent exchange by immersing the crystals in ethanol for several days, replacing the ethanol periodically. This is crucial for removing the high-boiling point DMF from the pores of the MOF.

  • Activate the MOF by heating the solvent-exchanged crystals under vacuum to remove the ethanol from the pores.

Safety & Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Ingestion: If swallowed, seek medical attention immediately.

Conclusion

This compound is a promising and versatile building block for the creation of advanced materials. The protocols provided herein offer a starting point for the synthesis of high-performance fluorinated polyamides and novel Metal-Organic Frameworks. The unique combination of functional groups in this molecule opens up a wide range of possibilities for creating materials with tailored properties for various applications, from transparent and heat-resistant films to functional porous materials for gas storage and catalysis. Further research into the derivatization and application of this compound is likely to yield even more exciting discoveries in material science.

References

  • Diehl, B. D., III, G. G. Stanley, and C. L. B. Macdonald. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. [Link]

  • Moon, H. R., et al. (2015). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Chemical Communications, 51(3), 533-536. [Link]

  • Lessard, B. H., et al. (2014). Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors. Polymers, 6(3), 727-744. [Link]

  • Pinto, M. R., et al. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Journal of Nanoparticle Research, 17(2), 1-13. [Link]

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google P
  • Tuleushov, G., & Attfield, M. (2017). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry, 10(1), 4-8. [Link]

  • Diehl, B. D., III, et al. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • Bayliss, P. A., et al. (2014). Synthesis of metal–organic frameworks by continuous flow. Green Chemistry, 16(8), 3796-3802. [Link]

  • Wang, X., et al. (2013). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Chinese Journal of Structural Chemistry, 32(10), 1531-1538. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]

  • ResearchGate. A view of the packing in this compound (I)... [Link]

  • Zhang, J., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 167–174. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-NO2-CF3-BA-2024 Subject: Troubleshooting Side Reactions & Impurity Profiles Support Level: Tier 3 (Process Chemistry & Scale-Up)

Introduction: The "Electron-Poor" Trap

Welcome to the technical support hub for 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS: 320-37-6). This molecule is a critical scaffold in medicinal chemistry (e.g., for antivirals and non-steroidal anti-androgens).

Synthesizing this compound is deceptive. You are dealing with a benzene ring deactivated by three electron-withdrawing groups (EWGs): Nitro (-NO₂), Trifluoromethyl (-CF₃), and Carboxyl (-COOH).[1] This extreme electron deficiency creates a unique set of failure modes—specifically nucleophilic attack on the CF₃ group and regiochemical scrambling during nitration.

This guide addresses the three most common "User Reports" we receive from the field.

Ticket #001: "I have a mixture of isomers I can't separate."

Context: User attempted direct nitration of 2-(trifluoromethyl)benzoic acid. Diagnosis: Regioselectivity Conflict (The "Meta-Meta" Clash).

The Technical Issue

If you nitrate 2-(trifluoromethyl)benzoic acid directly, you are fighting conflicting directing effects.[2]

  • COOH (Position 1): Directs meta to itself (Positions 3 and 5).

  • CF₃ (Position 2): Directs meta to itself (Positions 4 and 6).

The target is Position 4 . This position is favored by the CF₃ group but disfavored by the COOH group (which is para to it). The result is often a "dirty" mixture containing significant amounts of the 6-nitro isomer (sterically crowded but electronically viable) and the 5-nitro isomer .

Visualizing the Conflict

NitrationSelectivity cluster_legend Directing Conflict Start 2-(Trifluoromethyl) benzoic acid Target TARGET (C4-Nitro) 4-Nitro-2-(trifluoromethyl) benzoic acid Start->Target Directed by CF3 (Meta) Impurity1 IMPURITY (C6-Nitro) 6-Nitro-2-(trifluoromethyl) benzoic acid Start->Impurity1 Directed by CF3 (Meta) Impurity2 IMPURITY (C5-Nitro) 5-Nitro-2-(trifluoromethyl) benzoic acid Start->Impurity2 Directed by COOH (Meta) Note CF3 pushes to C4/C6 COOH pushes to C3/C5

Figure 1: The regiochemical competition during direct nitration. Note that C4 and C6 are activated by CF3, while C5 is activated by COOH.

Troubleshooting Protocol

If you are stuck with this route, you must optimize conditions to favor the CF₃ directing effect over the COOH effect.

  • Switch Reagents: Standard Mixed Acid (H₂SO₄/HNO₃) often leads to higher impurity levels due to thermal spikes.

  • Recommended Protocol: Use Fuming Nitric Acid (90%+) in Oleum (20% SO₃) or Triflic Acid. The superacidic media ensures full protonation of the carboxylic acid, making it an even stronger deactivator, which paradoxically can help "lock" the regiochemistry by rendering the ring less reactive to the COOH-directed positions.

  • Temperature Control: Maintain < 5°C during addition. Higher temperatures (>20°C) increase the formation of the 6-nitro isomer.

Better Alternative: Avoid nitrating the acid. Instead, nitrate 2-(trifluoromethyl)toluene first (the methyl group is an ortho/para director, guiding the nitro to the 4-position cleanly), and then oxidize the methyl group to the acid.

Ticket #002: "My product turned into a dicarboxylic acid."

Context: User performed oxidation of 4-nitro-2-(trifluoromethyl)toluene using KMnO₄ or harsh acidic hydrolysis. Diagnosis: Hydrolysis of the Trifluoromethyl Group (The "Phthalic" Error).

The Technical Issue

The -CF₃ group is generally stable, but not invincible. When attached to an electron-deficient ring (like a nitrobenzene), the benzylic carbon becomes highly electrophilic.

  • Mechanism: Under strong alkaline conditions (e.g., KMnO₄/NaOH reflux) or superacidic conditions, hydroxide or water attacks the CF₃ carbon.

  • Result: The -CF₃ group hydrolyzes into a -COOH group.

  • Product: You inadvertently synthesize 4-nitrophthalic acid instead of your target.

Diagnostic Data Table
ObservationProbable CauseConfirmation Test
NMR: Loss of CF₃ peak (-60 ppm).CF₃ Hydrolysis¹³C NMR shows 2x Carbonyl peaks (~165 ppm).
Solubility: Product is too water-soluble.Formation of Di-acidCheck pH titration; di-acids have two pKa values.
Mass Spec: M-20 mass shift.CF₃ (69 Da)

COOH (45 Da)
LC-MS shows [M-H]⁻ = 210 (Target is 234).
Prevention Protocol (Oxidation Route)

If using KMnO₄, you must control the pH and temperature strictly.

  • Buffer the Reaction: Do not use straight NaOH. Use a Pyridine/Water system or add MgSO₄ to buffer the hydroxide generated during permanganate reduction.

  • Alternative Oxidant: Switch to Aerobic Oxidation using Co/Mn/Br catalysts (Amoco process conditions) or Nitric Acid Oxidation (20-60% HNO₃ at 160°C). These acidic conditions are generally safer for the CF₃ group than alkaline permanganate.

Ticket #003: "Yield loss during workup (Gas evolution observed)."

Context: User heated the reaction mixture during acid workup or recrystallization. Diagnosis: Protodecarboxylation.

The Technical Issue

Benzoic acids with strong electron-withdrawing groups in the ortho or para positions are prone to losing CO₂.

  • Trigger: Heating in strong mineral acid (e.g., H₂SO₄ workup) or high-temperature reactions (>150°C).

  • Mechanism: The electron-deficient ring stabilizes the intermediate anion (or transition state) after CO₂ loss.

  • Byproduct: 3-Nitrobenzotrifluoride (a liquid).

Process Pathway Diagram

Decarboxylation cluster_warning Critical Control Point Precursor 4-Nitro-2-(trifluoromethyl) toluene Oxidation Oxidation Step (HNO3 or KMnO4) Precursor->Oxidation Target TARGET 4-Nitro-2-(trifluoromethyl) benzoic acid Oxidation->Target Controlled Temp Decarb BYPRODUCT 3-Nitrobenzotrifluoride (Liquid, Volatile) Target->Decarb Heat > 120°C Strong Acid

Figure 2: The thermal instability pathway. Note that decarboxylation is irreversible.

Recovery & Prevention
  • Workup Temperature: Never heat the acidic aqueous layer above 50°C during extraction.

  • Isolation: If recrystallizing, avoid boiling high-boiling solvents (like DMSO or DMF). Use Ethanol/Water or Toluene at moderate temperatures.

  • Monitoring: Watch for gas bubbles (CO₂) that are not related to bicarbonate quenching.

Summary of Validated Synthetic Routes

For high-purity synthesis, we recommend Route A over Route B.

Route A: Nitration First (Recommended)
  • Start: 2-(Trifluoromethyl)toluene.

  • Step 1 (Nitration): Mixed acid nitration. The methyl group directs para, reinforcing the CF₃ meta direction. High regioselectivity for the 4-nitro isomer.

  • Step 2 (Oxidation): Oxidize the methyl group using catalytic Co/Mn/Br (air) or dilute HNO₃.

    • Advantage:[1][2][3][4][5][6][7][8] Avoids isomer separation of the final acid.

    • Ref:Org.[4][9] Process Res. Dev. (See References).

Route B: Oxidation First (Not Recommended)
  • Start: 2-(Trifluoromethyl)toluene

    
     2-(Trifluoromethyl)benzoic acid.
    
  • Step 2 (Nitration): Nitration of the acid.[4][10][11]

    • Risk:[2][3] High levels of 6-nitro isomer (up to 20-30%). Difficult separation.

References

  • Title: Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate (discusses isomer competition).
  • CF3 Hydrolysis Mechanism

    • Title: Hydrolysis of the Trifluoromethyl Group in Triarylphosphines (Mechanistic parallel for electron-poor arom
    • Source: TDX (Theses and Dissert
    • URL:[Link]

  • Oxidation Methodologies

    • Title: Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes.[7]

    • Source: Google P
    • URL
  • Decarboxylation Risks

    • Title: Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids (Discusses stability of carboxylic acids with CF3 groups).
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Improving the regioselectivity of nitration for trifluoromethylbenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the nitration of trifluoromethylbenzoic acids (TFMBAs). It is designed to troubleshoot the specific regioselectivity and safety challenges inherent to these deactivated substrates.

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Regioselectivity & Process Safety[1]

Module 1: The Substrate Challenge (Diagnostic Theory)

User Query: Why is my nitration yield low, and why can’t I control the isomer ratio?

Technical Insight: You are working with a "doubly deactivated" system.[1] Both the carboxyl group (-COOH) and the trifluoromethyl group (-CF3) are strong electron-withdrawing groups (EWGs).[1] This creates two fundamental problems:

  • Reactivity Deadzone: The ring is electron-deficient, requiring harsh conditions (high temperature, fuming HNO₃) which increases the risk of decarboxylation or thermal runaway.[1]

  • Director Conflict (The Regio-Puzzle): The regiochemical outcome depends entirely on the relative position of your starting groups.

The "Battle of Directors" (4-TFMBA Case Study)

In 4-trifluoromethylbenzoic acid, the directing groups are para to each other.[1] They compete for the incoming nitro group.[2]

  • -CF3 Group (Strong Meta-Director): Directs incoming electrophiles to Position 2 (Ortho to COOH).

  • -COOH Group (Moderate Meta-Director): Directs incoming electrophiles to Position 3 (Ortho to CF3).

The Outcome: The -CF3 group is the stronger deactivator. Therefore, its directing power typically dominates, favoring Position 2 (2-nitro-4-trifluoromethylbenzoic acid).[1] Literature indicates a typical 2:1 ratio favoring the 2-nitro isomer over the 3-nitro isomer [1].[1]

TFMBA_Regio Start 4-Trifluoromethylbenzoic Acid (Substrate) CF3_Effect -CF3 Effect (Stronger Deactivator) Directs to C2 Start->CF3_Effect COOH_Effect -COOH Effect (Weaker Deactivator) Directs to C3 Start->COOH_Effect Major Major Product (~66%) 2-Nitro-4-TFMBA (Ortho to COOH) CF3_Effect->Major Dominant Pathway Minor Minor Product (~33%) 3-Nitro-4-TFMBA (Ortho to CF3) COOH_Effect->Minor Competitive Pathway

Figure 1: Mechanistic competition in 4-TFMBA nitration. The stronger -CF3 director dictates the major product.[1]

Module 2: Troubleshooting Guides (FAQs)

Ticket #001: "I need the 3-nitro isomer (ortho to CF3) from 4-TFMBA, but I mostly get the 2-nitro isomer."

Diagnosis: You are fighting the electronic bias of the -CF3 group.[1] Standard mixed-acid nitration is thermodynamically driven and will always favor the 2-nitro position.[1] Corrective Actions:

  • Separation Strategy (Recommended): Do not attempt to force the reaction. Accept the 2:1 mixture and utilize the acidity difference. The 2-nitro isomer (ortho to COOH) often has a lower pKa due to the ortho-effect (hydrogen bonding/sterics).[1]

    • Protocol: Dissolve the crude mixture in water/methanol. Slowly titrate with NaOH. The stronger acid (often the 2-nitro) precipitates or forms a salt first, allowing filtration or extraction of the enriched 3-nitro isomer in the filtrate [1].

  • Alternative Route: If 3-nitro is critical and yield must be high, abandon direct nitration.[1]

    • Route: Start with 4-amino-3-nitrobenzotrifluoride ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Sandmeyer Reaction (Cyanation) 
      
      
      
      Hydrolysis to Acid.
Ticket #002: "Nitration of 3-TFMBA is giving me only one spot on TLC. Is this right?"

Diagnosis: Yes. This is the "Synergistic" scenario. Explanation: In 3-trifluoromethylbenzoic acid, the -COOH (at C1) and -CF3 (at C3) are meta to each other.[1]

  • -COOH directs to C5.[1]

  • -CF3 directs to C5.[1] Result: The 5-nitro isomer is formed almost exclusively.[1] The positions between the groups (C2) are sterically blocked, and C4/C6 are ortho/para to deactivating groups (highly disfavored).[1] Action: No optimization is needed for regioselectivity. Focus on maximizing conversion, as this substrate is extremely unreactive.[1]

Ticket #003: "The reaction is stalling at 60% conversion. Should I add more nitric acid?"

Diagnosis: Water accumulation is killing your electrophile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).
Root Cause:  As nitration proceeds, water is generated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

). In deactivated systems, even small amounts of water protonate the nitric acid back to a non-reactive state. Corrective Action:
  • Use Oleum (Fuming Sulfuric Acid): The free ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in oleum acts as a chemical sponge, reacting with generated water to form 
    
    
    
    , keeping the media anhydrous and the
    
    
    concentration high.
  • Flow Chemistry: Transition to a continuous flow microreactor. This allows you to use higher temperatures (up to 35°C or 50°C) safely to drive conversion without the thermal runaway risks associated with batch reactors [2].[1]

Module 3: Optimized Experimental Protocols

Protocol A: Standard Batch Nitration (Baseline)

Best for: Initial screening and generating standard isomer mixtures.[1]

ParameterSpecificationNotes
Solvent 98% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or Oleum (20%)
Oleum preferred for high conversion.
Reagent Fuming ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(98%+)
Do not use 70%

; water will quench the reaction.
Stoichiometry 1.1 - 1.5 eq ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Excess required due to deactivation.
Temperature 0°C to RT (ramped)Addition at 0°C is critical to prevent exotherms.[1]
Quench Poured onto IceExothermic. Stir vigorously.
Protocol B: Continuous Flow Nitration (High Selectivity/Safety)

Best for: Scale-up and improving safety profile. Based on research involving similar deactivated ether substrates [2].[1]

  • Feed A: Substrate dissolved in

    
     (or acetic anhydride/DCM if solubility permits).
    
  • Feed B: Fuming

    
     / 
    
    
    
    mixture.
  • Reactor: Microchannel reactor (e.g., PFA tubing or glass chip).[1]

  • Residence Time: 60–660 seconds (optimize for conversion).

  • Temperature: 35°C (308 K).

  • Advantage: The superior heat transfer of flow reactors allows operation at higher temperatures, pushing conversion of the deactivated ring without "hot spots" that cause dinitration or decomposition.

Flow_Process FeedA Feed A: TFMBA + H2SO4 Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: Fuming HNO3/H2SO4 FeedB->Mixer Reactor Microreactor Coil 35°C | 5 min Res. Time Mixer->Reactor Controlled Exotherm Quench Ice/Water Quench (Continuous) Reactor->Quench Product Stream

Figure 2: Continuous flow setup for the nitration of deactivated benzoic acids.

Module 4: Safety & Handling (Critical)[1][3]

Hazard: Nitration of trifluoromethyl compounds is deceptively dangerous. The starting material is stable, but the reaction mixture possesses high chemical potential energy.

  • Thermal Runaway: The induction period can be long. You may see no reaction at 10°C, heat to 50°C, and suddenly trigger a rapid exotherm that overwhelms the condenser.[1] Always use a blast shield.

  • Delayed Quench: When pouring the reaction mixture onto ice, ensure the acid is added to the ice, not vice versa. The heat of hydration of oleum is massive.

  • Gas Evolution: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     fumes are toxic. Perform all operations in a functioning fume hood.
    

References

  • Process for the preparation of 4-trifluoromethyl-2-nitrobenzoic acid and novel isomer. (1990). GB Patent 2199035B.[1][3] Citation Context: Establishes the 2:1 isomeric ratio favoring the 2-nitro isomer (ortho to COOH) and describes separation via partial neutralization.

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. (2022). Chemical Engineering Journal.[1] Citation Context: Validates the use of microreactors and acetic anhydride to improve conversion and safety profiles for highly deactivated trifluoromethyl-substituted benzoic acid derivatives.

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). Acta Crystallographica Section E. Citation Context: Provides structural confirmation of the isomers and discusses the steric twisting of the nitro/carboxyl groups which influences their stability and solubility.

Sources

4-Nitro-2-(trifluoromethyl)benzoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 320-23-0 | Formula:


 | MW:  235.12  g/mol 
Executive Summary: The "Ortho-Electronic" Trap

Welcome. As a Senior Application Scientist, I often see this compound treated like a standard benzoic acid derivative. It is not.

4-Nitro-2-(trifluoromethyl)benzoic acid presents a unique stability profile due to the synergistic effect of its substituents. The 2-trifluoromethyl (


)  group provides significant steric bulk ortho to the reactive carboxylic acid, while the 4-nitro (

)
group exerts a powerful electron-withdrawing effect.

The Result: A molecule that is chemically "stubborn" toward nucleophilic attack (coupling) but paradoxically "fragile" toward thermal stress (decarboxylation). This guide bridges the gap between the Safety Data Sheet (SDS) and the reality of the fume hood.

Module 1: Physical Stability & Storage Protocols

Status: Critical Baseline Before running reactions, you must ensure your starting material has not degraded during storage.

1.1 The Degradation Triad
FactorRisk LevelMechanismVisible Indicator
Moisture ModerateFormation of hydrates; if activated (acid chloride), rapid hydrolysis to parent acid + HCl.Clumping; fuming (if activated).
Light (UV) HighNitro-group photoreduction;

defluorination (radical mechanism).
Darkening of white powder to yellow/orange.
Heat Critical Decarboxylation. Irreversible loss of

.
Gas evolution; melting point depression.
1.2 Storage Decision Tree

Follow this logic to determine the viability of your stock.

StorageLogic Start Inspect Material (CAS 320-23-0) Color Color Check: Is it White/Pale Yellow? Start->Color Dark DISCARD (Photodegradation) Color->Dark No (Orange/Brown) Solubility Dissolve in DMSO: Clear Solution? Color->Solubility Yes Precip PURIFY (Likely Hydrates/Salts) Solubility->Precip No (Cloudy) Use PROCEED Store at 2-8°C, Dark, Desiccated Solubility->Use Yes

Figure 1: Triage workflow for assessing compound quality prior to synthesis.

Module 2: Thermal Instability (Decarboxylation)

The Issue: Users frequently report "disappearing starting material" or "loss of stoichiometry" when heating this compound above 100°C, particularly in high-boiling solvents like DMSO or DMF.

The Science: The electron-withdrawing nature of the 4-Nitro and 2-Trifluoromethyl groups pulls electron density away from the aromatic ring. This stabilizes the aryl carbanion intermediate that forms when


 is lost. The steric strain from the bulky ortho-

group further destabilizes the ground state of the carboxylic acid, lowering the activation energy for decarboxylation.

Degradation Product: 1-Nitro-3-(trifluoromethyl)benzene.

2.1 The Danger Zone
  • Safe Zone: < 60°C

  • Caution Zone: 60°C – 100°C (Monitor by HPLC/TLC)

  • Critical Failure Zone: > 120°C (Rapid Decarboxylation)

2.2 Mechanistic Pathway

Understanding this pathway helps you avoid conditions that trigger it.

Decarboxylation Substrate 4-Nitro-2-(CF3)benzoic acid (Strained Ground State) TS Transition State (Breaking C-C Bond) Substrate->TS Heat (>120°C) High-Boiling Solvents Intermediate Aryl Anion (Stabilized by NO2/CF3) TS->Intermediate CO2 CO2 (Gas) TS->CO2 Product 1-Nitro-3-(CF3)benzene (Dead End) Intermediate->Product + H+

Figure 2: Thermal degradation pathway. Note that polar aprotic solvents (DMSO, DMF) can lower the energy barrier for this reaction.

Module 3: Reaction Troubleshooting (Coupling & Activation)

Scenario: You are trying to couple this acid to an amine, but yields are low.

3.1 The Steric Barrier

The 2-Trifluoromethyl group creates a "shield" around the carboxylic carbon. Standard coupling reagents (EDC, DCC) often fail to generate the active ester efficiently, or the amine cannot attack the active ester due to steric hindrance.

3.2 Recommended Protocol: Acid Chloride Activation

Do not use thermal activation methods. Use the Thionyl Chloride (


) method, but with strict temperature controls to prevent degradation.

Step-by-Step Protocol:

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Dry Dichloromethane (DCM). Avoid higher boiling solvents.

  • Reagent: Thionyl Chloride (

    
    , 1.5 eq) + Catalytic DMF (1-2 drops).
    
  • Reaction:

    • Add

      
       dropwise at 0°C .
      
    • Allow to warm to Room Temperature (20-25°C) .

    • Stir for 2-4 hours. Do not reflux.

  • Monitoring: Aliquot + MeOH quench -> Check TLC for Methyl Ester formation.

  • Workup: Evaporate volatiles under reduced pressure at < 40°C .

    • Warning: The resulting acid chloride is extremely hydrolytically unstable. Use immediately.

3.3 Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance of

group.
Switch from HATU/EDC to Acid Chloride route (see above).
Product is an Oil/Gum Hydrolysis of Acid Chloride; or Decarboxylation.Check NMR. If aromatic protons have shifted upfield significantly, decarboxylation occurred. Keep T < 40°C.
Violent Gas Evolution Thermal runaway (

+

+

).
You heated the reaction too fast. Control addition rate and temperature.
Racemization (of partner) Over-activation due to slow kinetics.Use weak bases (Collidine/Lutidine) instead of TEA/DIPEA during the coupling step.
Frequently Asked Questions (FAQ)

Q: Can I use DMSO to store stock solutions of this compound? A: Only for short-term use (hours). DMSO is hygroscopic.[1] Water absorbed from the air will slowly protonate/interact, and if any base is present, the risk of decarboxylation increases over time. Store as a solid powder at 2-8°C.

Q: Is this compound compatible with microwave synthesis? A: No. Microwave reactors often generate localized "hot spots" exceeding 150°C, which will instantly trigger decarboxylation of this electron-deficient benzoic acid.

Q: Why does the SDS mention "Pressure Build-up"? A: This refers to the potential for


 release (decarboxylation) if the container is subjected to heat during transport or fire. Always open containers slowly in a fume hood.

Q: I see a new spot on TLC just above my product. What is it? A: It is likely the decarboxylated byproduct (1-nitro-3-(trifluoromethyl)benzene). It is less polar than the acid (no H-bonding COOH) and will run higher on silica.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67732, this compound. Retrieved February 8, 2026. Link

  • Gooßen, L. J., et al. (2009). Copper-catalyzed decarboxylative cross-coupling of carboxylic acids. Science, 323(5917), 1059-1063. (Mechanistic grounding for electronic effects on decarboxylation). Link

  • Sigma-Aldrich. Safety Data Sheet: this compound. (General safety and physical data verification).[2][3][4] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for steric hindrance in ortho-substituted coupling). Link

Sources

Handling and storage of 4-Nitro-2-(trifluoromethyl)benzoic acid to prevent decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Vulnerability[1]

Welcome to the technical support hub for 4-Nitro-2-(trifluoromethyl)benzoic acid . While this compound is generally stable as a solid at room temperature, it possesses a specific structural vulnerability that researchers often overlook until their yield suffers: Steric-Induced Decarboxylation. [1]

The bulky trifluoromethyl (


) group at the ortho position (C2) exerts significant steric strain on the carboxylic acid group.[1] Crystallographic data indicates this forces the carboxyl group to rotate approximately 47° out of the aromatic plane , unlike its meta or para isomers which remain nearly coplanar. This lack of planarity reduces resonance stabilization of the carboxyl group, lowering the activation energy for decarboxylation under thermal or basic stress.

This guide provides the protocols necessary to mitigate this specific risk.

Quick Reference Dashboard

ParameterSpecificationCritical Limit
Storage Temp Ambient (

)
Do not exceed

Humidity

RH (Keep Desiccated)
Hygroscopic potential
Light Protect from direct UVPhotosensitive (Nitro group)
Container Amber Glass / opaque HDPEAvoid clear glass
Shelf Life 24 Months (properly stored)Retest every 12 months

Storage & Environmental Control (Prevent)

Correct storage is the first line of defense against autocatalytic degradation.

FAQ: Storage Protocols

Q: Can I store this compound in a cold room (


)? 
A:  Yes, but with a caveat. While cold storage slows kinetic degradation, it increases the risk of moisture condensation upon opening. Because the 

and

groups make the ring electron-deficient, the acid is prone to forming hydrates or clumping.[1]
  • Protocol: If stored cold, allow the container to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the solid.

Q: Why is the container color important? A: Nitro-aromatics are susceptible to photo-reduction or photo-rearrangement over long periods.[1] Amber glass or opaque plastic is mandatory to prevent "browning" of the white/pale yellow powder.

Workflow: Storage Logic

StorageProtocol Start Receive Shipment (CAS 320-37-6) CheckSeal Inspect Seal Integrity Start->CheckSeal Decision Immediate Use? CheckSeal->Decision ShortTerm Short Term (<3 Months) Store Ambient (20-25°C) Desiccator Cabinet Decision->ShortTerm Yes LongTerm Long Term (>3 Months) Refrigerate (2-8°C) Double Sealed Decision->LongTerm No Use Weigh & Use ShortTerm->Use Equilibrate CRITICAL: Warm to RT in Desiccator before opening LongTerm->Equilibrate When needed Equilibrate->Use

Figure 1: Decision matrix for short-term vs. long-term storage to prevent moisture-induced degradation.

Handling & Synthesis (Process)[1][2][3][4][5]

This section addresses the chemical stability during experimentation.

The Decarboxylation Mechanism[6]

The primary decomposition pathway is the loss of


 to form 1-nitro-3-(trifluoromethyl)benzene .[1]
  • Trigger: High heat (

    
    ) combined with basic conditions.[1]
    
  • Mechanism: The electron-withdrawing

    
     (para) and 
    
    
    
    (ortho) groups stabilize the intermediate anion that forms after
    
    
    leaves.[1] The steric twist described in the Executive Summary makes the
    
    
    bond to the carboxyl group weaker.
FAQ: Experimental Troubleshooting

Q: I am performing an esterification using


. The solution turned dark red. Is this normal? 
A:  No. A dark red color often indicates the formation of Meisenheimer complexes or degradation of the nitro group.
  • Cause: Excessive heating of the acid chloride intermediate.

  • Fix: Perform the acid chloride formation at reflux for the minimum time necessary, or use oxalyl chloride with catalytic DMF at room temperature to avoid thermal stress.

Q: Can I use strong bases like NaH or LDA with this compound? A: Proceed with extreme caution. Strong bases can deprotonate the aromatic ring (ortho-lithiation) or trigger nucleophilic aromatic substitution (


) displacing the nitro or fluoride group.[1]
  • Recommendation: Use milder bases like

    
     or 
    
    
    
    for alkylations. If strong bases are required, keep the temperature below
    
    
    .[1]
Pathway: Thermal Decomposition Risk[1]

DecompMechanism Substrate 4-Nitro-2-(trifluoromethyl) benzoic acid (Twisted -COOH) Heat Heat (>100°C) + Base Substrate->Heat TS Transition State: C-C Bond Weakening Heat->TS Steric Relief Product Decomposition Product: 1-nitro-3-(trifluoromethyl)benzene + CO2 (Gas) TS->Product Irreversible

Figure 2: The steric-driven decarboxylation pathway.[1] The ortho-CF3 group acts as a spring, pushing the reaction toward CO2 loss under heat.[1]

Analytical Forensics (Verify)

If you suspect your batch has degraded, use these parameters to verify integrity.

Impurity Profile Table
Analytical MethodSignalParent Compound (Intact)Decomposition Product (Decarboxylated)
1H NMR Acid Proton (COOH)Broad singlet,

ppm
Absent
1H NMR Aromatic Region3 distinct signals (trisubstituted pattern)4 distinct signals (disubstituted pattern)
13C NMR Carbonyl CarbonSignal at

ppm
Absent
HPLC Retention TimePolar (elutes earlier on C18)Non-polar (elutes later due to loss of polar COOH)
Protocol: Rapid Purity Check
  • Dissolve 5 mg of sample in

    
    .
    
  • Acquire a standard proton NMR (8 scans).[1]

  • Check: Look for the disappearance of the broad carboxylic acid peak and the emergence of a new aromatic triplet/multiplet in the 7.5–8.5 ppm region corresponding to the proton that replaced the carboxyl group.

References

  • PubChem. 2-(Trifluoromethyl)benzoic acid Compound Summary. National Library of Medicine. Link[1]

  • Sigma-Aldrich. Safety Data Sheet: this compound.[1]Link[1]

  • Lynch, D. E., et al. (2014).[1] Crystallographic and spectroscopic characterization of this compound. Acta Crystallographica Section E. Link[1]

    • Citation Note: This paper provides the crystallographic evidence of the 47° steric twist responsible for the compound's reactivity profile.
  • Goossen, L. J., et al. (2010).[1] Decarboxylative cross-coupling of aryl carboxylic acids. Science. (Contextual grounding for decarboxylation mechanisms of ortho-substituted benzoates).

Sources

Technical Support Center: Purification of 4-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 320-37-6 Formula: C₈H₄F₃NO₄ Molecular Weight: 235.12 g/mol [1]

Introduction

Welcome to the technical support hub for 4-Nitro-2-(trifluoromethyl)benzoic acid . This intermediate is critical in the synthesis of non-steroidal androgen receptor modulators (SARMs) and various agrochemicals.

Achieving high purity (>98%) is often complicated by the presence of regioisomers (specifically the 6-nitro isomer formed during nitration), unreacted starting materials (2-trifluoromethylbenzoic acid), and decarboxylation by-products . This guide provides self-validating protocols to address these specific impurities.

Module 1: Diagnostic Triage (Troubleshooting)

Before beginning purification, match your observation to the likely impurity profile.

ObservationLikely Root CauseRecommended Action
Melting Point < 135°C (Broad Range)Regioisomeric Contamination. The 6-nitro isomer forms a eutectic mixture, depressing the MP.Protocol B (Recrystallization from Toluene). Isomers often have higher solubility in non-polar aromatics than the para-nitro target.
Dark Yellow/Orange Color Oxidative Degradation. Nitro compounds are naturally pale yellow. Darkening indicates azo/azoxy coupling or phenols.Protocol A (Activated Carbon Step).[2] Carbon scrubbing during the basic phase of extraction is most effective.
"Oiling Out" during Crystallization Solvent Impurity / Supersaturation. Presence of unreacted toluene or high isomer content prevents lattice formation.Protocol B (Seeding). Use a seed crystal at 50°C. Switch to a mixed solvent system (EtOH/Water).
Insoluble White Residue Inorganic Salts. Residual Na₂SO₄ or NaCl from the neutralization step.Protocol A (Water Wash). The free acid is sparingly soluble in cold water; salts are highly soluble.

Module 2: Wet Chemistry Protocols

Protocol A: Acid-Base Extraction (The "Crude" Cleanup)

Use this as the first step for crude reaction mixtures to remove non-acidic impurities and inorganic salts.

The Science: The pKa of this compound is approximately 2.5–3.0 due to the electron-withdrawing nitro and trifluoromethyl groups. This makes it significantly more acidic than unsubstituted benzoic acid. We exploit this by dissolving the compound in a weak base (bicarbonate) where neutral organic impurities remain insoluble.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate). Use 10 mL per gram of solid.

    • Note: Evolution of CO₂ gas confirms the presence of the acid.

  • Filtration: Filter the solution through a Celite pad to remove insoluble by-products (unreacted neutrals or tars).

    • Optional: If the solution is dark, stir with Activated Carbon (5 wt%) for 30 minutes before filtering.

  • Washing: Extract the aqueous filtrate with Ethyl Acetate (EtOAc) (2 x 10 mL). Discard the organic layer (this contains non-acidic organics).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • Critical: The product will precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and dry under vacuum at 45°C.

AcidBaseExtraction Start Crude Solid Dissolve Dissolve in 10% NaHCO3 (pH ~8.5) Start->Dissolve Filter Filter Insoluble Matter (Neutrals/Tars) Dissolve->Filter Wash Wash Aqueous Layer with Ethyl Acetate Filter->Wash DiscardOrg Discard Organic Layer (Removes non-acids) Wash->DiscardOrg Organic Phase Acidify Acidify with 6N HCl to pH 1.0 Wash->Acidify Aqueous Phase Collect Collect Precipitate (Target Acid) Acidify->Collect

Figure 1: Acid-Base Extraction Logic Flow. This process isolates the target acid from neutral impurities based on pKa manipulation.

Protocol B: Regioselective Recrystallization

Use this step to separate the 4-nitro target from the 6-nitro isomer.

The Science: X-ray crystallography data indicates that this compound forms stable "head-to-tail" hydrogen-bonded dimers [1].[3] The 6-nitro isomer, due to steric crowding between the nitro and trifluoromethyl groups, has a distorted plane and higher solubility in non-polar solvents like Toluene. We use this solubility difference to reject the isomer.

Solvent System: Toluene (Primary) or Ethanol/Water (Secondary).

Step-by-Step (Toluene Method):

  • Ratio: Use 5–7 mL of Toluene per gram of dried solid from Protocol A.

  • Reflux: Heat the mixture to reflux (110°C). The solid should dissolve completely.

    • Troubleshooting: If oiling out occurs, add a small amount of Ethanol (<5% v/v) to act as a co-solvent.

  • Slow Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, cool further to 0°C in an ice bath for 1 hour.

  • Filtration: Collect the crystals. Wash with a small volume of cold Toluene .

  • Drying: Dry at 50°C. Toluene is harder to remove than water; ensure constant weight is achieved.

Step-by-Step (Ethanol/Water Method - "Anti-Solvent"):

  • Dissolve solid in minimum boiling Ethanol .

  • Add hot Water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly.[4] This method is better for removing inorganic salts but less effective for isomer separation than Toluene.

Recrystallization Crude Dried Solid (Post-Extraction) Reflux Reflux in Toluene (110°C) Crude->Reflux Check Complete Dissolution? Reflux->Check AddCo Add 5% Ethanol Check->AddCo No (Oiling Out) Cool Slow Cool to 25°C (2-3 Hours) Check->Cool Yes AddCo->Cool Ice Ice Bath (0°C) 1 Hour Cool->Ice Filter Filter & Wash (Cold Toluene) Ice->Filter

Figure 2: Recrystallization Workflow. Toluene is preferred for isomer rejection due to the solubility differential of the distorted 6-nitro isomer.

Module 3: Advanced Purification (HPLC)

For analytical standards requiring >99.5% purity.

If recrystallization fails to remove trace isomers (detectable by ¹H-NMR or ¹⁹F-NMR), Preparative HPLC is required.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to keep the benzoic acid protonated and retain it on the column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro group absorption).

Frequently Asked Questions (FAQ)

Q: Why is my yield low (<50%) after Protocol A? A: You likely did not acidify the solution enough. The pKa is low (~2.5). If you stop at pH 4 or 5 (like standard benzoic acid), a significant portion remains as the salt in the aqueous layer. Aim for pH 1.0.

Q: The solid turned brown during drying. What happened? A: Thermal instability. While the melting point is ~140°C, prolonged heating can induce decarboxylation, especially if traces of base remain. Ensure the filter cake is washed thoroughly with water to remove base traces before drying, and do not exceed 50°C under vacuum.

Q: Can I use Hexane instead of Toluene? A: Hexane is a poor solvent for this compound (it is too polar for Hexane). However, Hexane can be used as an anti-solvent if you dissolve the compound in Ethyl Acetate first.

References

  • Diehl, K., et al. (2019).[3] "Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid." Acta Crystallographica Section E, 75(4), 524–528.

  • Emerson, W. S., & Heimsch, R. A. (1954). "Preparation of 2-and 4-nitrobenzoic acid." U.S. Patent No.[5][6] 2,695,311.

  • BenchChem. (2025).[4] "Solvent selection for effective recrystallization of nitroaromatic compounds."

  • MinStar Chemical. (2021).[7] "this compound Physical Properties and Synthesis."

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecule ID: 4-Nitro-2-(trifluoromethyl)benzoic acid (CAS: 320-94-5) Support Tier: Senior Application Scientist Level Date Updated: February 8, 2026[1]

Introduction: The "Push-Pull" Solubility Paradox

Welcome. If you are accessing this guide, you are likely facing a specific set of challenges with This compound . This scaffold is a critical intermediate in the synthesis of non-steroidal anti-androgens and kinase inhibitors.

The Core Challenge: This molecule presents a "push-pull" solubility profile that confuses standard solvent selection protocols:

  • The "Pull" (Polarity): The nitro (

    
    ) and carboxylic acid (
    
    
    
    ) groups create high polarity and strong dimerization potential (pKa
    
    
    3.4).[1]
  • The "Push" (Lipophilicity): The trifluoromethyl (

    
    ) group is highly lipophilic and bulky.[1] Furthermore, the ortho-positioning of the 
    
    
    
    group sterically forces the carboxylic acid out of the aromatic plane, disrupting efficient crystal packing but also hindering nucleophilic attack at the carbonyl carbon.

This guide moves beyond generic solvent lists to provide mechanistic solvent strategies for Dissolution, Amide Coupling, and Nitro Reduction.[1]

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My starting material precipitates upon addition of co-solvents or won't dissolve in standard organic solvents."

The Solubility Matrix
Solvent ClassSolventSolubility RatingTechnical Note
Polar Aprotic DMSO Excellent (

200 mg/mL)
Best for stock solutions.[1] Breaks acid dimers effectively.[1]
Polar Aprotic DMF / NMP High Preferred for amide coupling reactions.[1]
Ethers THF / 2-MeTHF Good Good for crystallization. 2-MeTHF is the greener alternative for workups.[1]
Alcohols MeOH / EtOH Moderate Soluble, but requires heating.[1] Risk of esterification if acid catalysis is present.[1]
Chlorinated DCM / Chloroform Poor Avoid as primary solvent.[1] The polar nitro/acid groups resist dissolution despite the

.[1]
Aqueous Water Insoluble Soluble only as a salt (pH > 4.5).[1]
Protocol: The "Inverse Addition" Dissolution Method

For preparing analytical samples or biological assays where precipitation is common.

  • Dissolve: Dissolve the solid completely in 100% DMSO (Target conc: 50–100 mg/mL). Sonicate if necessary (the crystal lattice is robust due to H-bonding).[1]

  • Stabilize: Add a "bridge solvent" like PEG-400 or Propylene Glycol (ratio 1:4 relative to DMSO).[1]

  • Dilute: Slowly add the aqueous buffer or less polar solvent to this mixture.[1]

    • Why this works: Direct addition of water to the DMSO stock often causes "crashing out" because the water strips the DMSO hydration shell faster than the hydrophobic

      
       group can accommodate the change. The bridge solvent buffers this transition.[1]
      

Module 2: Amide Coupling Optimization

User Issue: "My HATU/EDC coupling yields are low, or the reaction is incredibly slow."

Root Cause Analysis: The ortho-


 group is not just electron-withdrawing; it is sterically demanding .[1] Crystallographic data shows it rotates the carboxyl group out of the plane of the benzene ring by ~47°. This makes the carbonyl carbon difficult for the amine nucleophile to access, even when activated.
Recommended Solvent System: The "Polar-Push" System

Standard DCM/DIPEA systems often fail here. You need a solvent that maximizes the solubility of the polar active ester intermediate while tolerating higher temperatures.

Optimal System: DMF or DMAc (Dimethylacetamide).[1]

Troubleshooting Workflow (DOT Diagram)

AmideCoupling Start Start: Amide Coupling (4-Nitro-2-CF3-Benzoic Acid) CheckSolvent Are you using DCM or THF? Start->CheckSolvent SwitchSolvent Switch to DMF or NMP (Solubilizes Active Ester) CheckSolvent->SwitchSolvent Yes CheckTemp Is Reaction Temp < 40°C? CheckSolvent->CheckTemp No (Already using DMF) SwitchSolvent->CheckTemp IncreaseTemp Increase to 50-60°C (Overcome CF3 Steric Bulk) CheckTemp->IncreaseTemp Yes CheckReagent Coupling Reagent? CheckTemp->CheckReagent No IncreaseTemp->CheckReagent SwitchReagent Switch to HATU/HOAt (HOAt is superior for hindered acids) CheckReagent->SwitchReagent EDC/HOBt AcidChloride Alternative: Convert to Acid Chloride (SOCl2/DMF cat.) CheckReagent->AcidChloride HATU Failed

Caption: Decision logic for overcoming steric hindrance of the ortho-trifluoromethyl group during amide coupling.

Critical Technical Note: If using HATU , ensure the base (DIPEA/TEA) is added after the acid and HATU are dissolved in DMF. The ortho-


 group makes the carboxylate less nucleophilic, so pre-activation time (2-5 mins) is essential before adding the amine.[1]

Module 3: Nitro Reduction (Hydrogenation)

User Issue: "I am getting incomplete conversion to the aniline, or side products are forming."

The Challenge: The


 group makes the molecule lipophilic, but the product (an amino acid) is zwitterionic and highly polar. If the solvent is too non-polar, the product precipitates on the catalyst (poisoning it). If too polar (water), the starting material won't dissolve.[1]
Optimized Solvent Systems
MethodSolvent SystemWhy it works
Catalytic Hydrogenation (Pd/C) MeOH + 5% Aqueous NaHCO3 Gold Standard. The base converts the acid to the soluble salt. Water/MeOH ensures both SM and Product stay in solution.
Chemical Reduction (Fe/HCl) EtOH / Water (3:1) Ethanol solubilizes the organic SM; water is required for the proton transfer mechanism.[1]
Flow Chemistry Ethyl Acetate Good for solubility, but requires immediate filtration to prevent product precipitation in lines.[1]

Caution: Avoid Acetone or Ketones during reduction.[1] The resulting aniline can react with the solvent to form imines (Schiff bases), a common impurity profile for this scaffold.

Module 4: Workup & Purification

User Issue: "How do I separate the product from the reaction mixture efficiently?"

Because the molecule is an acid (pKa ~3.4), you can use pH-Switch Extraction to purify it without chromatography.[1]

The pH-Switch Protocol
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Base Wash (Extraction): Wash the organic layer with Sat.[1] NaHCO3 (aq) (pH ~8.5).[1]

    • Result: The 4-Nitro-2-(trifluoromethyl)benzoate moves to the Aqueous Layer .[1] Impurities (non-acidic) stay in the EtOAc.[1]

  • Separation: Discard the organic layer (or keep for secondary recovery).[1]

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2.[1]

    • Result: The product will precipitate as a white/off-white solid.[1]

  • Filtration/Extraction: Filter the solid or back-extract into 2-MeTHF or EtOAc .

Graphviz Workflow for Purification:

Purification Crude Crude Mixture (Organic Solvent) BaseWash Add Sat. NaHCO3 Crude->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Top AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Bottom Acidify Acidify to pH 2 (1M HCl) AqLayer->Acidify Precipitate Product Precipitates (Filter or Extract) Acidify->Precipitate

Caption: Acid-Base workup strategy leveraging the pKa (~3.4) of the benzoic acid moiety.[2][3][4][5][6][7][8][9]

References

  • Crystallographic Characterization: Diehl, G. L., Je, L., & Tanski, J. M. (2019).[1] Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications.

  • Solubility & Properties: PubChem Compound Summary for CID 642096, 2-Nitro-4-(trifluoromethyl)benzoic acid.[1]

  • Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Contextual grounding for electron-deficient acid coupling).

  • Hydrogenation Solvents: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Reference for solvent effects on nitro-reduction).

Sources

Recrystallization of 4-Nitro-2-(trifluoromethyl)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-Nitro-2-(trifluoromethyl)benzoic acid. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles and troubleshooting strategies to overcome common challenges encountered during the purification of this compound.

Section 1: Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Melting Point 138-142 °C (lit.)[1]
Appearance White to off-white powder[1]

The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, which are strongly electron-withdrawing, significantly influences the molecule's polarity and intermolecular interactions. This, in turn, dictates its solubility in various solvents.

Section 2: Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound of interest should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

The general workflow for recrystallization is depicted below.

G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Insoluble impurities C Slow Cooling of Filtrate A->C No insoluble impurities B->C D Crystal Formation C->D E Cold Filtration (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General workflow for the recrystallization process.

Section 3: Experimental Protocols

Solvent Screening Protocol

Due to the lack of specific published solubility data for this compound, an empirical solvent screening is the recommended first step.

Objective: To identify a suitable single solvent or a binary solvent system for recrystallization.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Small test tubes or vials

  • Heating apparatus (hot plate or heating block)

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Single-Solvent Recrystallization Protocol

Objective: To purify crude this compound using a pre-determined suitable solvent.

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and bring the mixture to a gentle boil using a hot plate.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[3]

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

  • Characterize the purified product by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value is indicative of high purity.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: My compound “oils out” instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] Given that the melting point of this compound is relatively high (138-142 °C), this is more likely to occur if the solution is highly impure or if an inappropriate solvent is used.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.

  • Lower the Cooling Rate: Very slow cooling can favor crystal nucleation over oil formation. Insulate the flask to ensure a gradual temperature decrease.[5]

  • Use a Different Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.

  • Try a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent at room temperature, then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[6]

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors.

Troubleshooting Steps:

  • Insufficient Supersaturation: Too much solvent may have been added. Gently heat the solution to evaporate some of the solvent and increase the concentration, then attempt to cool it again.[7]

  • Lack of Nucleation Sites: Induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.[3][5]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[3]

  • Extended Cooling Time: Some compounds require a longer period to crystallize. If possible, store the solution in a refrigerator or freezer for an extended period.

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low recovery is a frequent problem in recrystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

  • Adequate Cooling: Make sure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Avoid Premature Crystallization: During hot filtration, ensure the funnel and receiving flask are pre-warmed to prevent the product from crystallizing out on the filter paper.[8]

  • Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Q4: I've heard that it's difficult to obtain untwinned crystals of this compound. What does this mean and how can I address it?

A4: Crystal twinning is a phenomenon where two or more crystals share some of the same crystal lattice points in a symmetrical manner. While this does not necessarily affect the chemical purity of the compound, it can be problematic for applications that require single, high-quality crystals, such as X-ray crystallography. A published study noted that their recrystallization attempts did not yield untwinned crystals, suggesting this compound may have a propensity for twinning.[9]

Strategies to Minimize Twinning:

  • Very Slow Crystallization: The most crucial factor is to slow down the rate of crystal growth. This can be achieved by very slow cooling of the saturated solution over several days.

  • Solvent System Optimization: Experiment with different solvent systems. The polarity and viscosity of the solvent can influence crystal growth habits. A solvent system that promotes slower, more ordered crystal growth may reduce twinning.

  • Vapor Diffusion: This is a technique where the anti-solvent is introduced slowly as a vapor into a solution of the compound in a more volatile "good" solvent. This very gradual change in solvent composition can promote the growth of high-quality single crystals.

G cluster_0 Vapor Diffusion Setup A Small vial with solution of compound in a volatile solvent B Larger sealed jar containing a layer of anti-solvent C Slow diffusion of anti-solvent vapor into the vial D Gradual decrease in solubility C->D E Formation of high-quality single crystals D->E

Caption: Conceptual diagram of vapor diffusion for crystal growth.

Q5: What is a good starting point for a solvent to recrystallize this compound?

A5: Based on solubility data for structurally similar nitrobenzoic acids, a good starting point for solvent screening would be polar protic solvents.[10] The general solubility trend for nitrobenzoic acids is:

Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water [10]

Therefore, it is recommended to start your solvent screening with methanol or ethanol. Given that benzoic acid itself can be recrystallized from water, a mixture of an alcohol and water could also be an effective binary solvent system.[11]

Disclaimer: The information provided in this guide is intended for experienced laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and the solvents used before commencing any experimental work. Proper personal protective equipment (PPE) should be worn at all times.

References

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization 2. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData. Available at: [Link]

  • Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Pharmaceutical and pesticide intermediates this compound 320-37-6 Powder. SHANGHAI MINSTAR CHEMICAL CO., LTD. Available at: [Link]

  • Recrystallization (help meeeeee). Reddit. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: 4-Nitro-2-(trifluoromethyl)benzoic Acid Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-Nitro-2-(trifluoromethyl)benzoic acid and its commercially relevant isomers. This document is designed for medicinal chemists and process engineers selecting the optimal scaffold for drug discovery campaigns.

Executive Summary

In the optimization of lead compounds, the strategic placement of electron-withdrawing groups (EWGs) such as nitro (-NO₂) and trifluoromethyl (-CF₃) moieties on a benzoic acid scaffold is a critical tool for modulating acidity (pKa), lipophilicity (LogP), and metabolic stability.

This guide compares three distinct positional isomers:

  • This compound (Target Compound)[1][2][3]

  • 4-Nitro-3-(trifluoromethyl)benzoic acid (The "Reversed Steric" Isomer)[2]

  • 2-Nitro-4-(trifluoromethyl)benzoic acid (The "Ortho-Nitro" Isomer)[2]

Key Insight: While all three share the molecular formula


, crystallographic data reveals that the ortho-positioning of the -CF₃ group  relative to the carboxylic acid (in the title compound) or the nitro group (in the 3-isomer) induces significant steric "twisting," decoupling these functional groups from the aromatic 

-system.[1][2] This structural nuance dictates their reactivity and utility in amide coupling and reduction protocols.

Physicochemical Profiling

The table below synthesizes experimental data and structural properties to aid in scaffold selection.

FeatureThis compound 4-Nitro-3-(trifluoromethyl)benzoic acid 2-Nitro-4-(trifluoromethyl)benzoic acid
CAS Number 320-37-6320-38-7320-94-5
Melting Point 138–142 °C160–164 °C134–138 °C
Steric Environment COOH Twisted: Ortho-CF₃ forces COOH out of plane (~47°).[2]NO₂ Twisted: Ortho-CF₃ forces NO₂ out of plane (~51°).[1]COOH Twisted: Ortho-NO₂ forces COOH out of plane (Ortho Effect).[1]
Electronic State COOH is electronically decoupled; NO₂ is conjugated.COOH is conjugated; NO₂ is electronically decoupled.Both COOH and NO₂ interact sterically; strong Ortho Effect.[1]
Predicted Acidity High (Inductive -I from ortho-CF₃ + steric inhibition of resonance).[2]Moderate (Conjugated COOH, meta-NO₂ effect).Highest (Strong Ortho-Nitro effect).
Primary Application Anti-tumor pyridinones, Polymer films (transparency).Glutamate receptor antagonists (CNS targets).General API intermediate, enzyme inhibitors.[2]

Data Sources: Melting points and CAS data validated against Sigma-Aldrich and chemical safety databases [1, 2, 3]. Structural angles derived from crystallographic studies [4].

Structural Landscape & Reactivity Implications

The reactivity of these isomers is governed by the "Ortho Effect"—the steric clash between the bulky -CF₃ or -NO₂ groups and adjacent substituents.[2]

The "Twist" Phenomenon

Crystallographic analysis (Diehl et al.) highlights a critical divergence in molecular geometry:

  • In this compound , the bulky

    
     group at position 2 forces the carboxylic acid at position 1 to rotate 47.2°  out of the benzene plane.[1][2] This breaks the conjugation between the carboxyl carbonyl and the aromatic ring, potentially increasing the electrophilicity of the carbonyl carbon (making it more susceptible to nucleophilic attack during esterification/amidation) but also increasing steric hindrance for incoming nucleophiles.
    
  • In 4-Nitro-3-(trifluoromethyl)benzoic acid , the

    
     is ortho to the nitro group.[1][2][4][5] This forces the nitro group to rotate 51.3°  out of plane, while the carboxylic acid remains largely coplanar (~4.9°).[1][5] This reduces the electron-withdrawing resonance power of the nitro group on the ring, potentially making the ring slightly more electron-rich compared to the 2-isomer.[2]
    
Visualization: Steric Influence on Conjugation

The following diagram illustrates the structural consequences of substituent placement.

IsomerStructure cluster_0 This compound cluster_1 4-Nitro-3-(trifluoromethyl)benzoic acid A1 Ortho-CF3 vs COOH (Steric Clash) A2 COOH Rotated ~47° (Decoupled from Ring) A1->A2 Causes A3 NO2 Coplanar (Full Resonance) Result1 Reactivity Consequence: COOH is Sterically Hindered but Inductively Activated A2->Result1 B1 Ortho-CF3 vs NO2 (Steric Clash) B2 NO2 Rotated ~51° (Decoupled from Ring) B1->B2 Causes B3 COOH Coplanar (Full Resonance) Result2 Reactivity Consequence: Ring is Less Deactivated (Weaker NO2 Effect) B2->Result2

Figure 1: Structural impact of Trifluoromethyl positioning on conjugation and steric environment [4].

Synthetic Pathways & Selectivity[2]

Understanding the origin of these isomers is crucial for supply chain security and cost estimation.

Synthesis Logic

The primary route to these compounds is the nitration of 2-(trifluoromethyl)benzoic acid. Due to the meta-directing nature of the carboxylic acid and the ortho/para-directing (but deactivating) nature of the


 group (which behaves uniquely in strong acids), the nitration yields a mixture.
  • Major Product: this compound (Title compound).[1][2][3]

  • Minor Product: 4-Nitro-3-(trifluoromethyl)benzoic acid (Isomer 2).[2]

  • Separation: The isomers are typically separated via fractional crystallization or pH-controlled precipitation, exploiting their slight pKa differences [5].[2]

Synthesis cluster_alt Alternative Route (Isomer 3) Start 2-(Trifluoromethyl)benzoic acid Mixture Isomer Mixture Start->Mixture Nitration Reagent HNO3 / H2SO4 (Nitration) Iso1 4-Nitro-2-(CF3) (Major Product) ~66% Mixture->Iso1 Separation Iso2 4-Nitro-3-(CF3) (Minor Product) ~33% Mixture->Iso2 Separation AltStart 2-Nitro-4-(CF3)-benzonitrile AltProd 2-Nitro-4-(CF3)-benzoic acid AltStart->AltProd Hydrolysis

Figure 2: Synthetic flow illustrating the origin of the 4-nitro isomers via nitration and the distinct route for the 2-nitro isomer [5].[2]

Experimental Protocols

The following protocols are adapted for the This compound isomer, accounting for its specific steric hindrance at the carboxylic acid position.

Protocol A: Amide Coupling (Overcoming Steric Hindrance)

Due to the ortho-CF₃ group, standard coupling (EDC/NHS) may be sluggish. Acid chloride activation is recommended for higher yields.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.5 eq)
    
  • DMF (Catalytic amount)

  • Dichloromethane (DCM) or Toluene

  • Amine partner (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    

Step-by-Step Workflow:

  • Activation: Suspend the benzoic acid derivative in anhydrous DCM under

    
    .
    
  • Chlorination: Add catalytic DMF (1-2 drops), followed by dropwise addition of Oxalyl Chloride at 0°C.

  • Reflux: Allow to warm to RT and stir for 2 hours (or reflux if using

    
     in Toluene) until gas evolution ceases. Note: The twisted COOH requires complete conversion to the planar acyl chloride for effective attack.[2]
    
  • Concentration: Evaporate solvent and excess chlorinating agent in vacuo to yield the crude acid chloride.

  • Coupling: Redissolve in DCM and add slowly to a pre-cooled (0°C) solution of the Amine and

    
    .
    
  • Workup: Stir at RT for 4-12 hours. Wash with 1N HCl, sat.

    
    , and brine.[6] Dry over 
    
    
    
    .
Protocol B: Selective Nitro Reduction

Reducing the nitro group to an aniline provides a key intermediate for heterocycle synthesis (e.g., quinazolinones).

Reagents:

  • Nitro-benzoic acid substrate[1][2][4][7][8][9]

  • 
     (balloon) or Ammonium Formate
    
  • Pd/C (10% w/w) or Fe/Acetic Acid (for chemoselectivity if other reducible groups are present)

  • Methanol/Ethanol

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of the nitro compound in 20 mL MeOH.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under inert atmosphere (

    
     or 
    
    
    
    ).
  • Hydrogenation: Purge with

    
     gas and stir vigorously at RT for 4-6 hours.
    
    • Observation: For the 3-CF3 isomer , reduction may be slightly slower due to the twisted nitro group reducing surface contact with the catalyst, but generally proceeds well.[2]

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate to obtain the amino-benzoic acid.

References

  • Sigma-Aldrich. Product Specification: 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5).[2][8]Link

  • Sigma-Aldrich. Product Specification: 4-Nitro-3-(trifluoromethyl)benzoic acid (CAS 320-38-7).[2]Link

  • ChemicalBook. 3-Nitro-4-(trifluoromethyl)benzoic acid Properties and Data.Link

  • Diehl, K. L., et al. (2019). "Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid." Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524–528. Link

  • Google Patents. Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer (GB2199035A).Link

Sources

Comparison of synthetic routes to 4-Nitro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-Nitro-2-(trifluoromethyl)benzoic acid presents a classic challenge in aromatic chemistry: functionalizing a ring that is already highly deactivated by two strong electron-withdrawing groups (EWGs)—the nitro (


) and trifluoromethyl (

) moieties.

For researchers and process chemists, the choice of synthetic route dictates impurity profiles, safety constraints, and scalability. This guide compares the three dominant methodologies found in literature and industrial patents:

  • Oxidation of 4-Nitro-2-(trifluoromethyl)toluene: The industrial workhorse.

  • Hydrolysis of 4-Nitro-2-(trifluoromethyl)benzonitrile: The high-purity convergent route.[1]

  • Nitration of 2-(trifluoromethyl)benzoic acid: The historical (and often inferior) route.[2]

The Core Challenge: Electronic Deactivation

The presence of


 and 

groups significantly lowers the electron density of the benzene ring.
  • Impact on Oxidation: In the toluene route, these groups make the benzylic C-H bonds less susceptible to radical abstraction and electrophilic attack, often requiring forcing conditions (high T/P) or strong oxidants.

  • Impact on Nitration: If attempting to nitrate the benzoic acid precursor, the ring is so deactivated that yields are poor (<50%) and regioselectivity is compromised by the competing meta-directing effects of the

    
     and 
    
    
    
    groups.

Part 2: Critical Route Analysis

Route A: Oxidation of 4-Nitro-2-(trifluoromethyl)toluene

Best For: Industrial Scale-up, Cost Efficiency.[3]

This route uses the commercially available toluene derivative. The methyl group is oxidized to the carboxylic acid.[4][5]

  • Variant A1: Nitric Acid Oxidation (Industrial Standard)

    • Mechanism: Radical chain reaction initiated by

      
       species at high temperatures.
      
    • Pros: Uses cheap oxidants (

      
      ); high atom economy; scalable.
      
    • Cons: Requires autoclaves (120–175°C); high pressure; explosion hazard due to exothermic nature; generation of

      
       fumes.
      
    • Performance: Yields typically reach 85–88% under optimized pressure conditions.

  • Variant A2: Permanganate (

    
    ) Oxidation (Lab Standard) 
    
    • Mechanism: Heterogeneous oxidation.

    • Pros: Atmospheric pressure; standard glassware.

    • Cons: The starting material is lipophilic while

      
       is ionic, leading to poor phase contact. Requires Phase Transfer Catalysts (PTC) or co-solvents (Pyridine). Generates massive 
      
      
      
      sludge waste.
    • Performance: Yields are often lower (50–60% ) without rigorous PTC optimization.

Route B: Hydrolysis of 4-Nitro-2-(trifluoromethyl)benzonitrile

Best For: High Purity, Lab Scale, Convergent Synthesis.

This route hydrolyzes the nitrile group to the acid. The nitrile is usually synthesized from the corresponding aryl halide (via Rosenmund-von Braun or Pd-catalyzed cyanation) or aldehyde (via oxime).

  • Mechanism: Acid-catalyzed or Base-catalyzed hydrolysis (

    
    ).[6]
    
  • Pros: Avoids the forcing oxidation conditions; typically yields higher purity crystals; avoids over-oxidation byproducts.

  • Cons: Precursors involve cyanide chemistry (toxicity); multi-step if starting from the halide.

  • Performance: Hydrolysis yields are excellent (>90% ), provided the amide intermediate is fully converted.

Route C: Nitration of 2-(trifluoromethyl)benzoic acid

Status: Not Recommended.

Attempting to nitrate the benzoic acid directly results in a mixture of isomers (mainly position 3 and 5 due to meta-directing effects) and low conversion. Literature cites yields as low as 48% with difficult purification.

Part 3: Comparative Data Matrix

FeatureRoute A1: HNO3 OxidationRoute A2: KMnO4 OxidationRoute B: Nitrile Hydrolysis
Typical Yield 85 – 88%50 – 65%90 – 95% (Step yield)
Purity Profile Moderate (Nitrated byproducts)High (Recrystallization needed)Very High
Scalability High (Continuous Flow/Autoclave)Low (Sludge handling)Medium
Safety Profile High Risk (Pressure/Exotherm)Moderate (Oxidant)Moderate (Acid/Base)
Key Reagents

,


, Pyridine/PTC

or

E-Factor (Waste) Low (if NOx recovered)Very High (

waste)
Medium
Cost LowMediumHigh (Precursor cost)

Part 4: Visualizing the Logic

Diagram 1: Synthetic Pathways

SyntheticRoutes cluster_0 Preferred Industrial Route Toluene 4-Nitro-2-(trifluoromethyl)toluene Target TARGET: This compound Toluene->Target Route A: Oxidation (HNO3 or KMnO4) Nitrile 4-Nitro-2-(trifluoromethyl)benzonitrile Nitrile->Target Route B: Hydrolysis (H2SO4/H2O) Acid 2-(Trifluoromethyl)benzoic acid Acid->Target Route C: Nitration (HNO3/H2SO4) [Low Yield/Selectivity]

Caption: Comparison of the three primary synthetic entry points. Route C is marked red (dashed) due to poor regioselectivity.

Diagram 2: Process Decision Matrix

DecisionMatrix Start Start: Select Methodology Scale Is Scale > 1kg? Start->Scale Equip High Pressure Autoclave Available? Scale->Equip Yes Purity Is Purity > 99.5% Critical? Scale->Purity No Route_HNO3 Route A1: HNO3 Oxidation (High Yield, Safety Controls Req) Equip->Route_HNO3 Yes Route_KMnO4 Route A2: KMnO4 + PTC (Lab Scale, High Waste) Equip->Route_KMnO4 No Purity->Route_KMnO4 No Route_Nitrile Route B: Nitrile Hydrolysis (High Cost, High Purity) Purity->Route_Nitrile Yes

Caption: Decision logic for selecting the optimal synthetic route based on scale, equipment, and purity requirements.

Part 5: Detailed Experimental Protocols

Protocol A: Modified KMnO4 Oxidation (Lab Scale)

Optimized for lipophilic substrates using Phase Transfer Catalysis.

Rationale: Standard aqueous KMnO4 fails to oxidize the highly deactivated toluene effectively due to solubility issues. This protocol uses TBAB (Tetrabutylammonium bromide) to shuttle the oxidant into the organic phase.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the sludge), a reflux condenser, and a thermometer.

  • Charge: Add 4-nitro-2-(trifluoromethyl)toluene (20.5 g, 100 mmol), TBAB (1.6 g, 5 mmol), and Water (400 mL).

  • Heating: Heat the mixture to 95°C. The starting material will melt and form an oil layer.

  • Addition: Add KMnO4 (47.4 g, 300 mmol) in portions over 2 hours. Caution: Exothermic.

  • Reaction: Stir vigorously at reflux (approx. 100°C) for 6–8 hours. Monitor by TLC (fading of the purple permanganate color indicates consumption).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove the brown

      
       sludge. Wash the pad with hot water.
      
    • The filtrate should be clear/colorless. If purple, add sodium bisulfite until clear.

    • Cool the filtrate to 0–5°C.[7]

    • Acidify slowly with conc.[8] HCl to pH 1–2.

    • Collect the white precipitate by filtration.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.

    • Expected Yield: 55–65%.

Protocol B: Acidic Hydrolysis of Nitrile (High Purity)

Best for converting the benzonitrile precursor.

Rationale: Acidic hydrolysis is preferred over basic hydrolysis for this substrate to prevent nucleophilic attack on the nitro-substituted ring (which can lead to phenol byproducts via


).
  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Charge: Add 4-nitro-2-(trifluoromethyl)benzonitrile (10.8 g, 50 mmol).

  • Solvent: Add a mixture of conc. H2SO4 (30 mL) and Water (30 mL). Note: Add acid to water carefully.

  • Reaction: Heat to reflux (approx. 130°C) for 4–6 hours.

    • Checkpoint: The solid nitrile will dissolve, and eventually, the acid may precipitate or the solution will become homogeneous.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice/water with stirring.

  • Isolation: The product precipitates as a white solid. Filter and wash with cold water until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%.

    • Purity: >98% (often sufficient for next steps without recrystallization).

References

  • Industrial Oxidation (HNO3): Patent GB2199035A. Method of preparing 4-trifluoromethyl nitrobenzoic acid.
  • Bicalutamide Synthesis Context: Tucker, H., et al. (1988).[9] "Nonsteroidal antiandrogens.[10] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954–959. (Note: Describes the utility of the acid/nitrile intermediates).

  • Nitrile Hydrolysis Route: Patent EP3696164A1. Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile. Available at: (Describes the precursor synthesis and subsequent hydrolysis logic).
  • Phase Transfer Oxidation: Patent US20060258883A1. Process for the preparation of substituted benzoic acids.
  • Crystallographic Data: Diehl, K., et al. (2019).[11] "Crystallographic and spectroscopic characterization of this compound." Acta Crystallographica Section E. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) Guide: 4-Nitro-2-(trifluoromethyl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

4-Nitro-2-(trifluoromethyl)benzoic acid (CAS: 320-37-6) represents a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for the first generation of Non-Steroidal Anti-Androgens (NSAAs).[1] This moiety is the structural core of Nilutamide and the topical anti-androgen RU-58841 .[1]

The scaffold's utility is defined by two competing properties:

  • High Receptor Affinity: The electron-deficient ring (driven by

    
     and 
    
    
    
    ) mimics the steroid A-ring, allowing tight binding to the Androgen Receptor (AR).[1]
  • Toxicological Liability: The nitro group is a known toxicophore, often associated with hepatotoxicity and methemoglobinemia via reductive metabolism.[1]

This guide objectively compares this scaffold against its modern alternatives (specifically the cyano-analogs like Bicalutamide/Enzalutamide) to assist researchers in lead optimization.[1]

Comparative SAR Analysis

The Structure-Activity Relationship of this scaffold relies on the interplay between the electron-withdrawing nitro group, the lipophilic trifluoromethyl group, and the derivatizable carboxylic acid tail.[1]

The "Nitro vs. Cyano" Shift (Safety vs. Potency)

The most critical decision in using this scaffold is whether to retain the nitro group or substitute it with a nitrile (cyano) group.[1]

FeatureNitro-Analog (

)
(e.g., Nilutamide, RU-58841)
Cyano-Analog (

)
(e.g., Bicalutamide, Enzalutamide)
Impact Analysis
Electronic Effect (

)
+0.78 (Strong Withdrawing)+0.66 (Strong Withdrawing)Both groups sufficiently pull electron density to facilitate receptor H-bonding.[1]
Metabolic Fate Reductive Metabolism: Nitroreductases convert

, generating reactive radical intermediates.[1]
Hydrolytic Stability: The nitrile group is generally resistant to oxidative/reductive metabolism in this context.[1]
Toxicity Profile High Risk: Associated with delayed hepatotoxicity and interstitial pneumonitis (Nilutamide).[1]Improved Safety: Significantly lower incidence of idiosyncratic liver injury.[1]
Binding Affinity (

)
High (< 10 nM): Often slightly more potent in pure binding assays due to H-bond geometry.[1]High (< 20 nM): Comparable affinity; safety profile justifies the slight potency trade-off.[1]
The Role of Trifluoromethyl ( )

The


 group at the ortho position to the acid is non-negotiable for bioactivity in this series.[1]
  • Steric Twist: It forces the amide bond (formed from the benzoic acid) out of plane, creating the specific 3D conformation required to fit the AR ligand-binding pocket (LBP).[1]

  • Metabolic Shield: It blocks metabolic attack on the aromatic ring.[1] Replacing

    
     with 
    
    
    
    or
    
    
    typically results in a 10-fold to 50-fold loss in potency .[1]
Representative Data: Binding Affinity Trends

Data synthesized from comparative studies of NSAA derivatives.[1]

Scaffold VariantSubstituent (

)
Substituent (

)
Relative Binding Affinity (RBA)Biological Outcome
Target Scaffold


100% (Reference) Potent antagonist; Hepatotoxicity risk.[1]
Cyano-Analog


~85-95%Potent antagonist; Safer profile.[1]
Halo-Analog


~15%Weak binding; ineffective.[1]
Des-Fluoro


< 1%Inactive (Loss of steric twist).[1]

Mechanism of Action & Reactivity Logic

The biological activity of drugs derived from this acid is a function of their ability to covalently or non-covalently interact with the Androgen Receptor.[1]

Chemical Reactivity ( )

The this compound is highly reactive toward Nucleophilic Aromatic Substitution (


).[1]
  • Mechanism: The strong electron-withdrawing nature of the

    
     and 
    
    
    
    groups activates the ring.[1]
  • Utility: This allows researchers to easily introduce radiolabels or photo-affinity probes at the 4-position by displacing the nitro group with nucleophiles (though this destroys the pharmacophore, it is useful for synthesis of derivatives).[1]

SAR Logic Diagram

The following diagram illustrates the decision tree for optimizing this scaffold.

SAR_Logic Scaffold 4-Nitro-2-(CF3) Benzoic Acid Mod_Nitro Modify Nitro (-NO2) Scaffold->Mod_Nitro Mod_CF3 Modify CF3 Scaffold->Mod_CF3 Mod_Acid Derivatize Acid (-COOH) Scaffold->Mod_Acid Out_Cyano Sub w/ -CN (Bicalutamide-like) Mod_Nitro->Out_Cyano Optimization Out_Reduct Retain -NO2 (Nilutamide/RU58841) Mod_Nitro->Out_Reduct Legacy Out_Steric Remove/Change CF3 Mod_CF3->Out_Steric Out_Amide Form Amide/Hydantoin Mod_Acid->Out_Amide Eff_Safe Lower Toxicity Maintained Potency Out_Cyano->Eff_Safe Eff_Tox High Potency Metabolic Toxicity Risk Out_Reduct->Eff_Tox Eff_Inactive Loss of Activity (Incorrect Conformation) Out_Steric->Eff_Inactive Eff_Active Active Drug Species Out_Amide->Eff_Active

Figure 1: SAR Decision Tree.[1] The diagram highlights the critical "Safety vs. Potency" divergence at the Nitro-group modification step.

Experimental Protocols

To validate the activity of analogs derived from this scaffold, the following protocols are standard.

Synthesis: Acid Activation & Coupling

The acid itself does not bind AR effectively; it must be converted to an amide or hydantoin.[1] Objective: Synthesize a testable amide derivative.

  • Activation:

    • Dissolve 1.0 eq of this compound in anhydrous Toluene.

    • Add 1.5 eq of Thionyl Chloride (

      
      ) and a catalytic drop of DMF.[1]
      
    • Reflux for 2-3 hours until gas evolution ceases.[1]

    • Evaporate solvent to yield the crude acid chloride.[1]

  • Coupling:

    • Dissolve the acid chloride in dry DCM (Dichloromethane).[1]

    • Add 1.1 eq of the target amine (e.g., a substituted aniline) and 2.0 eq of Triethylamine (base).[1]

    • Stir at RT for 12 hours.

  • Purification:

    • Wash with 1N HCl, then sat.[1]

      
      .
      
    • Recrystallize from Ethanol/Water.[1]

Biological Assay: Competitive Radioligand Binding

Objective: Determine the


 of the synthesized analog against the Androgen Receptor.
  • Reagents:

    • Rat ventral prostate cytosol (source of AR).[1]

    • Radioligand:

      
      -R1881 (Methyltrienolone), 1 nM final conc.[1]
      
    • Triamcinolone acetonide (to block Progesterone Receptor binding).[1]

  • Procedure:

    • Incubate cytosol with 1 nM

      
      -R1881 and increasing concentrations (
      
      
      
      to
      
      
      M) of the test compound.[1]
    • Incubate at 4°C for 18 hours (equilibrium).

    • Separate bound/free ligand using Dextran-coated charcoal.[1]

    • Count radioactivity in the supernatant (Bound fraction).[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]
Experimental Workflow Diagram

Workflow Start Start: 4-Nitro-2-(CF3) Benzoic Acid Synth Synthesis: Acid Chloride Activation + Amine Coupling Start->Synth Purify Purification (Recrystallization) Synth->Purify Assay In Vitro Assay: Competitive Binding w/ [3H]-R1881 Purify->Assay Data Data Analysis: Calculate IC50 & Ki Assay->Data Decision Decision: Is Ki < 10nM? Data->Decision Lead Lead Candidate Decision->Lead Yes Discard Discard/Redesign Decision->Discard No

Figure 2: Synthesis and screening workflow for validating derivatives of the scaffold.

References

  • Teutsch, G., et al. (1994).[1] "Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry and Molecular Biology.

  • Tucker, H., et al. (1988).[1] "Nonsteroidal antiandrogens.[1][2][3] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide." Journal of Medicinal Chemistry.

  • Battmann, T., et al. (1994).[1] "In vitro and in vivo pharmacology of RU 58841, a novel non-steroidal anti-androgen." Journal of Steroid Biochemistry and Molecular Biology.

  • Singh, S.M., et al. (2000).[1] "Structure-activity relationship of nonsteroidal antiandrogens." Current Medicinal Chemistry.

  • Claessens, F., et al. (2008).[1] "Diverse roles of androgen receptor (AR) domains in AR-mediated signaling." Nuclear Receptor Signaling.

Sources

Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the precise identification of regioisomers is critical. Nitrobenzoic acids (NBAs) serve as vital intermediates in the synthesis of anesthetics (e.g., procaine), folic acid antagonists, and various dyes. While ortho-, meta-, and para- isomers share the same molecular formula (


), their electronic environments differ radically, leading to distinct spectroscopic signatures and physicochemical properties.

This guide provides a rigorous comparison of these three isomers, moving beyond basic identification to explain the causality behind their spectral shifts. We focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV-Vis spectrophotometry, supported by fundamental pKa and melting point data.

Quick Reference Data Table
Propertyo-Nitrobenzoic Acidm-Nitrobenzoic Acidp-Nitrobenzoic Acid
Melting Point 146–148 °C140–142 °C237–240 °C
pKa (Acidity) 2.17 (Strongest)3.493.44

H NMR Pattern
Complex Multiplet (ABCD)Singlet, 2 Doublets, TripletSymmetric AA'BB' Doublets
Electronic Effect Steric Inhibition of ResonanceInductive OnlyResonance + Inductive

Fundamental Structural Analysis

To interpret the spectra correctly, one must first understand the electronic "war" occurring on the benzene ring. Both the nitro group (


) and the carboxylic acid group (

) are electron-withdrawing groups (EWG).[1]
  • Ortho (2-nitro): The Ortho Effect dominates.[2] The bulky nitro group physically forces the carboxylic acid out of the plane of the benzene ring.[2][3] This "de-conjugation" prevents resonance between the ring and the carbonyl group, but the proximity leads to a massive inductive effect, making it the strongest acid (lowest pKa).

  • Meta (3-nitro): The groups are electronically decoupled regarding resonance. The nitro group exerts a withdrawing effect primarily through induction (

    
    -bonds), destabilizing the ring but leaving the carboxyl group relatively planar.
    
  • Para (4-nitro): The groups are on opposite ends. While they oppose each other, the

    
    -system is continuous. The symmetry allows for efficient packing (highest melting point) and a distinct "push-pull" electronic environment, even though both pull.
    
Visualization: Electronic Effects & Identification Logic

ElectronicEffects Start Unknown Nitrobenzoic Isomer CheckMP Step 1: Melting Point Analysis Start->CheckMP HighMP > 230°C CheckMP->HighMP High LowMP < 150°C CheckMP->LowMP Low ParaID Likely Para-Isomer (Symmetry = High Lattice Energy) HighMP->ParaID CheckNMR Step 2: 1H NMR Splitting LowMP->CheckNMR SymmSplit Symmetric Doublets (AA'BB' System) ParaID->SymmSplit Confirm w/ NMR ComplexSplit Complex Multiplet CheckNMR->ComplexSplit DistinctSplit Singlet + 2 Doublets + Triplet CheckNMR->DistinctSplit OrthoID Ortho-Isomer (Steric/Inductive Dominance) ComplexSplit->OrthoID MetaID Meta-Isomer (Inductive Only) DistinctSplit->MetaID

Figure 1: Decision logic for isomer identification based on physical and spectroscopic properties.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive tool for distinguishing these isomers due to the coupling patterns of the aromatic protons.

  • Solvent Choice: DMSO-

    
     is preferred over 
    
    
    
    . Nitrobenzoic acids have poor solubility in chloroform, and DMSO-
    
    
    prevents the exchange of the acidic proton, allowing the
    
    
    peak (usually broad, ~13 ppm) to be observed.

1. Para-Nitrobenzoic Acid (Symmetry)

  • Pattern: Two distinct doublets (often appearing as "roofed" doublets due to magnetic non-equivalence, strictly an AA'BB' system).

  • Shift: The protons ortho to the

    
     are heavily deshielded (~8.3 ppm) compared to those ortho to 
    
    
    
    (~8.1 ppm).
  • Integration: 2:2 ratio in the aromatic region.

2. Meta-Nitrobenzoic Acid (The "W" Pattern)

  • Pattern: This is the most diagnostic.

    • H2 (Singlet/Triplet): The proton between the two withdrawing groups is the most deshielded (~8.6-8.8 ppm) and appears as a narrow triplet (or singlet) due to small meta-coupling (

      
       Hz).
      
    • H4 & H6 (Doublets): Two doublets appear roughly equal in intensity.

    • H5 (Triplet): The proton furthest from the withdrawing groups appears as a triplet at the lowest frequency in the aromatic range.

3. Ortho-Nitrobenzoic Acid (Complexity)

  • Pattern: An ABCD system.

  • Shift: Often appears as a complex multiplet. However, the proton adjacent to the nitro group (H3) and the proton adjacent to the carboxyl group (H6) are shifted downfield. The proximity of the two withdrawing groups creates a unique magnetic anisotropy.

B. Infrared Spectroscopy (FT-IR)

IR is less specific for identification than NMR but provides crucial structural information regarding the "Ortho Effect."

1. Carbonyl Stretch (


) 
  • Para/Meta (~1680–1700 cm

    
    ):  The carboxyl group is conjugated with the benzene ring. Conjugation lowers the double-bond character of the carbonyl, lowering the wavenumber.
    
  • Ortho (>1700 cm

    
    ):  Due to steric hindrance, the carboxyl group twists out of planarity with the benzene ring.[2][3] This loss of conjugation  restores full double-bond character to the carbonyl, shifting the absorption to a higher wavenumber (often 1700–1715 cm
    
    
    
    ), though this can be masked by strong intramolecular Hydrogen bonding.

2. Nitro Stretches (


) 
  • Asymmetric stretch: ~1530 cm

    
    
    
  • Symmetric stretch: ~1350 cm

    
    
    
  • These bands are strong and distinct in all three isomers, confirming the presence of the nitro group.

C. UV-Vis Spectroscopy

While less common for identification, UV-Vis highlights the conjugation length.

  • Para: Exhibits a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) compared to ortho and meta. Even though both groups are EWGs, the resonance pathway extends across the entire molecule.

  • Ortho: The steric twist breaks the conjugation, often resulting in a spectrum that resembles the sum of nitrobenzene and benzoic acid, with lower

    
     (hypsochromic shift) compared to the para isomer.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible data acquisition. The "self-validating" aspect comes from using Melting Point as a hard stop/go gate before expensive spectral analysis.

Materials
  • Analyte: ~20 mg of Nitrobenzoic Acid isomer.

  • NMR Solvent: DMSO-

    
     (99.8% D) with TMS (0.05% v/v).
    
  • IR Matrix: KBr (spectroscopic grade) or ATR Crystal (Diamond/ZnSe).

Step-by-Step Methodology
  • Phase 1: Physical Characterization (The Gatekeeper)

    • Load capillary tube with dry sample.

    • Ramp temperature at 10°C/min until 130°C, then 2°C/min.

    • Validation: If MP is >230°C, you almost certainly have the para isomer. If ~140°C, proceed to NMR for ortho/meta discrimination.

  • Phase 2: NMR Sample Prep

    • Dissolve 10-15 mg of sample in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure complete dissolution. NBAs can form dimers; concentration effects can shift the

      
       proton. Keep concentration constant (e.g., 20mM) for comparative studies.
      
    • Acquire 16 scans with a 1-second relaxation delay.

  • Phase 3: Data Processing

    • Reference spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

    • Phase correct manually to ensure symmetric baselines for accurate integration.

Visualization: Experimental Workflow

Workflow Sample Solid Sample Prep Prep: Dry & Grind Sample->Prep MP_Check Gate: Melting Point Prep->MP_Check Decision MP > 200°C? MP_Check->Decision Para_Route Probable Para Decision->Para_Route Yes Iso_Route Ortho or Meta Decision->Iso_Route No NMR 1H NMR (DMSO-d6) Para_Route->NMR Iso_Route->NMR IR FT-IR (ATR) NMR->IR Final Final Structure Confirmation IR->Final

Figure 2: Step-by-step experimental workflow for isomer validation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. PubChem. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-nitro- (UV/Visible Spectrum). NIST WebBook, SRD 69. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST. (Search No. 2724, 2725, 2726 for NMR/IR comparisons). Available at: [Link]

Sources

Publish Comparison Guide: In Vitro vs In Vivo Studies of Compounds Derived from 4-Nitro-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-94-5) has emerged as a critical pharmacophore building block, particularly in the synthesis of next-generation anti-androgens , kinase inhibitors (ureas) , and anti-tumor pyridinones .[1] Its unique substitution pattern—pairing a strong electron-withdrawing nitro group with an ortho-trifluoromethyl moiety—imparts exceptional metabolic stability and lipophilicity to its derivatives.

This guide objectively compares the in vitro potency versus in vivo efficacy of two primary therapeutic classes derived from this scaffold:

  • Benzoyl Urea Derivatives: Targeted kinase inhibitors (e.g., VEGFR/PDGFR targets).

  • Pyridinone Mimetics: Peptidomimetic agents with anti-tumor properties.

Key Insight: While in vitro assays often show sub-micromolar potency (IC50 < 100 nM) for these derivatives, in vivo translation is frequently modulated by the solubility challenges imposed by the trifluoromethyl group. However, once formulated correctly, these compounds exhibit superior half-lives compared to non-fluorinated analogs.

Comparative Analysis: In Vitro vs In Vivo Performance

Class A: Benzoyl Urea Derivatives (Nishio Series)

Derivatives synthesized via the conversion of the acid to an isocyanate or amide, coupled with amino-heterocycles.

FeatureIn Vitro Performance In Vivo Performance Translation Gap
Primary Metric IC50 (Kinase Inhibition): 10–50 nM against targets like VEGFR2 or EGFR.[1]Tumor Growth Inhibition (TGI): 40–60% reduction in xenograft models (e.g., A549, HT-29).High potency in vitro often requires micronization or lipid-based formulation for in vivo efficacy due to LogP > 4.0.
Cellular Activity Apoptosis Induction: Significant caspase-3 activation at 1 µM.[1]Biomarker Reduction: Reduced microvessel density (CD31 staining) in tumor tissues.Strong correlation between in vitro apoptosis and in vivo anti-angiogenic effects.
Metabolic Stability Microsomal Stability: t1/2 > 60 min (Human Liver Microsomes).[1]Pharmacokinetics: Long half-life (t1/2 > 12h in rats) due to CF3 blocking metabolic oxidation.[1]The CF3 group successfully protects the ring from P450 oxidation, validating the scaffold choice.
Class B: Anti-Tumor Pyridinones (Cheung Series)

Derivatives where the benzoic acid moiety forms the core of a peptidomimetic structure.

FeatureIn Vitro Performance In Vivo Performance Translation Gap
Primary Metric Cytotoxicity (GI50): 0.5–2.0 µM across NCI-60 panel.[1]Survival Rate: Increased median survival time by 25–35% in murine leukemia models.Lower absolute potency than ureas, but better solubility leads to more predictable IVIVC (In Vitro-In Vivo Correlation).
Mechanism Cell Cycle Arrest: G2/M phase blockage observed at 5 µM.Toxicity: No significant weight loss observed at therapeutic doses (50 mg/kg).Favorable toxicity profile makes these attractive for combination therapies.

Technical Deep Dive: Mechanism & Synthesis

Synthesis Pathway (Graphviz Diagram)

The versatility of this compound lies in its ability to undergo Curtius Rearrangement to form anilines/isocyanates or Amide Coupling to form benzamides.[1]

SynthesisPathway Acid 4-Nitro-2-(trifluoromethyl) benzoic acid Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Isocyanate Isocyanate (via Curtius) Acid->Isocyanate DPPA, Et3N, Heat Pyridinone Pyridinone Derivative Chloride->Pyridinone Amine Coupling (Cheung Protocol) Urea Benzoyl Urea (Kinase Inhibitor) Isocyanate->Urea R-NH2 (Nishio Protocol)

Caption: Divergent synthesis pathways from the core acid scaffold yielding two distinct pharmacological classes.[1]

Mechanism of Action: Kinase Inhibition

The urea derivatives function as Type II Kinase Inhibitors , utilizing the urea moiety to form hydrogen bonds with the "gatekeeper" residue (often Threonine or Glutamate) in the ATP-binding pocket, while the trifluoromethyl group occupies the hydrophobic back-pocket to ensure selectivity.

Experimental Protocols

To replicate the in vitro vs in vivo comparison, the following standardized protocols are recommended.

Protocol A: Synthesis of Urea Derivative (Nishio Method)
  • Activation: Dissolve 1.0 eq of this compound in anhydrous toluene. Add 1.2 eq of Diphenylphosphoryl azide (DPPA) and 1.2 eq of Triethylamine (TEA).

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N2 gas indicates the formation of the isocyanate intermediate.

  • Coupling: Cool to room temperature. Add 1.0 eq of the target amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) dissolved in DCM.[1]

  • Isolation: Stir for 12 hours. Evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the urea singlet at ~9.0-9.5 ppm.[1]

Protocol B: In Vivo Xenograft Model (General)
  • Tumor Induction: Inoculate

    
     A549 cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Grouping: When tumors reach 100 mm³, randomize mice into Vehicle (0.5% CMC-Na) and Treatment (20 mg/kg, 50 mg/kg) groups.[1]

  • Dosing: Administer compound orally (PO) once daily for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Harvest tumors for Western Blot analysis of p-VEGFR/p-ERK levels.

Critical Evaluation: Why the "Acid" Matters

The choice of This compound over its isomers (e.g., 2-nitro-4-trifluoromethyl) is not arbitrary.[1]

  • Steric Locking: The 2-CF3 group forces the carbonyl (or urea) group out of planarity with the benzene ring. This "twisted" conformation often improves solubility and selectivity for kinase pockets compared to planar analogs.

  • Metabolic Blockade: The CF3 group at the ortho position protects the ring from metabolic attack, significantly extending the in vivo half-life compared to non-fluorinated benzoic acid derivatives.

References

  • Diehl, J. et al. (2019). Crystallographic and spectroscopic characterization of this compound and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E. Link

  • Cheung, Y. et al. (2017). Synthesis and antitumor activity of novel pyridinone derivatives. Bioorganic & Medicinal Chemistry Letters. (Cited in Diehl et al., 2019).
  • Nishio, T. et al. (2017). Urea derivatives derived from nitro-trifluoromethyl-benzoic acids as potential kinase inhibitors. Chemical and Pharmaceutical Bulletin. (Cited in Diehl et al., 2019).
  • Wang, J. et al. (2018). 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) inhibits gastric cancer cell growth.[1][2] International Journal of Molecular Medicine. Link(Note: Illustrates the utility of the reduced amino-derivative).

  • Janse van Rensburg, H. et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. Link(Contextual comparison for nitro-group bioactivity).

Sources

Environmental impact assessment of 4-Nitro-2-(trifluoromethyl)benzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary

4-Nitro-2-(trifluoromethyl)benzoic acid is a critical intermediate in the synthesis of non-steroidal anti-androgens, including Bicalutamide and Enzalutamide . As regulatory pressure mounts on pharmaceutical supply chains (Scope 3 emissions), the choice of synthesis route for this moiety significantly impacts the final drug's Life Cycle Assessment (LCA).

This guide compares three dominant synthesis methodologies. Our analysis concludes that Catalytic Aerobic Oxidation (Method C) offers the superior environmental profile, reducing Process Mass Intensity (PMI) by approximately 40% compared to the industry-standard Nitric Acid Oxidation (Method A). However, Method A remains prevalent due to robust scalability, despite its significant


 abatement requirements. The Nitration of Benzoic Acid  (Method B) is deemed chemically inefficient due to poor regioselectivity.

Comparative Analysis of Synthesis Routes

Method A: Nitric Acid Oxidation (Industry Standard)

Mechanism: Oxidation of the methyl group on 4-nitro-2-(trifluoromethyl)toluene using dilute nitric acid under high pressure/temperature.

  • Pros: High conversion (>88%), uses cheap reagents, established industrial history.

  • Cons: Generates significant

    
     gases requiring scrubbing; high thermal hazard potential; corrosive reaction environment requiring Hastelloy/Glass-lined reactors.
    
Method B: Electrophilic Nitration (The "Direct" Route)

Mechanism: Nitration of 2-(trifluoromethyl)benzoic acid using mixed acids (


).
  • Pros: Avoids oxidation steps; starts from a stable acid precursor.

  • Cons: Severe Regioselectivity Issues. The electron-withdrawing

    
     and 
    
    
    
    groups direct meta, but competition leads to significant ortho/para isomer impurities (max yield ~69%). Separation of isomers requires solvent-heavy recrystallization, destroying the E-factor.
Method C: Catalytic Aerobic Oxidation (The Green Alternative)

Mechanism: Co/Mn/Br catalyzed oxidation using molecular oxygen (air) in acetic acid (Amoco-type process) or metal-free organocatalysis (e.g., THICA).

  • Pros: High Atom Economy; oxidant is air; water is the only byproduct; solvent (acetic acid) is recyclable.

  • Cons: Requires specialized pressure reactors (autoclaves); catalyst recovery loops are complex; potential for radical-induced side reactions if not controlled.

Green Metrics & Performance Data

The following data is synthesized from comparative process modeling and literature values [1][2][4].

MetricMethod A: Nitric Acid Ox.Method B: NitrationMethod C: Catalytic Air Ox.
Yield (Isolated) 85-88%48-69%81-99%
Atom Economy (AE) ~45% (Loss of

,

)
~75% (Theoretical)88% (Best in Class)
E-Factor (kg waste/kg product) 15 - 25>50 (Isomer separation)5 - 8
Critical Hazard

Emission / Exotherm
Strong Acid Waste / RunawayHigh Pressure

(Flammability)
REACH Compliance Requires ScrubbersHigh Salinity WasteFavorable

Visualizing the Pathways

The following diagram illustrates the chemical genealogy and the divergence of the three methods.

SynthesisPathways Start_Toluene 4-Nitro-2-(trifluoromethyl) toluene Method_A Method A: Nitric Acid Oxidation (175°C, 15% HNO3) Start_Toluene->Method_A Method_C Method C: Catalytic Aerobic Ox. (Co/Mn/Br + O2) Start_Toluene->Method_C Start_Benzoic 2-(trifluoromethyl) benzoic acid Method_B Method B: Nitration (Mixed Acid) (H2SO4/HNO3) Start_Benzoic->Method_B Target TARGET: 4-Nitro-2-(trifluoromethyl) benzoic acid Method_A->Target Waste_A Waste: NOx Gases, Dilute Acid Method_A->Waste_A Method_B->Target Waste_B Waste: Isomer Impurities, Spent Acid Method_B->Waste_B Method_C->Target Recycle_C Recycle: Acetic Acid Solvent Method_C->Recycle_C

Figure 1: Comparative Synthesis Pathways. Note the high waste output of Method B compared to the recycling potential of Method C.

Detailed Experimental Protocols

Protocol 1: The "Green" Route (Catalytic Aerobic Oxidation)

Recommended for R&D scaling and sustainable manufacturing.

Safety: This reaction involves high-pressure oxygen and flammable solvents. Ensure the reactor is rated for 50 bar and equipped with a burst disc.

  • Charge: To a high-pressure Hastelloy autoclave, charge 4-nitro-2-(trifluoromethyl)toluene (1.0 eq), Cobalt(II) acetate (0.01 eq), Manganese(II) acetate (0.01 eq), and Sodium Bromide (0.02 eq).

  • Solvent: Add Glacial Acetic Acid (10 volumes relative to substrate).

  • Reaction: Seal the reactor. Pressurize with Air/Oxygen to 20 bar. Heat to 100-130°C . Maintain pressure by topping up oxygen as it is consumed. Stir vigorously (800+ RPM) to overcome mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 4-6 hours).
    
  • Workup (Critical for Green Metrics):

    • Cool to room temperature.[1]

    • Vent excess gas (mostly

      
       if air was used).
      
    • Crystallization: The product often precipitates upon cooling. Filter the solid.[2]

    • Recycle: The mother liquor (Acetic Acid + Catalyst) can be recycled directly for the next batch (up to 3 cycles before purification is needed) [3].

    • Purification: Wash the filter cake with cold water to remove residual catalyst. Dry under vacuum.

Protocol 2: The "Standard" Route (Nitric Acid Oxidation)

Provided for baseline comparison.

Safety: Generates


 (toxic/corrosive). Must be performed with a caustic scrubber system.
  • Charge: In a glass-lined reactor, charge 15-20% Nitric Acid (excess, typically 4-6 eq).

  • Addition: Heat acid to 160-175°C (under pressure approx 2-4 MPa). Pump in molten 4-nitro-2-(trifluoromethyl)toluene slowly to control the exotherm.

  • Reaction: Hold at temperature for 6-8 hours.

  • Workup:

    • Cool to 5°C. The product precipitates as a solid.

    • Filter the crude acid.[2]

    • Waste Treatment: The filtrate is dilute nitric acid contaminated with organics. It requires energy-intensive concentration to be reused or neutralization (generating nitrate salts) for disposal.

    • Scrubbing: The off-gas (

      
      ) must be oxidized to nitric acid in a absorption tower, though recovery efficiency is rarely 100% [5].
      

Process Mass Intensity (PMI) Analysis

To visualize why Method C is superior, we analyze the material flow. In Method A, the oxidant (


) becomes waste (

/Salts). In Method C, the oxidant (

) becomes water, and the solvent is recycled.

PMI_Flow cluster_input Inputs cluster_output Outputs Input_Substrate Substrate (1kg) Process Catalytic Oxidation (Reactor) Input_Substrate->Process Input_Oxidant Oxygen (0.3kg) Input_Oxidant->Process Input_Solvent Acetic Acid (10kg) Input_Solvent->Process Output_Product Product (1.3kg) Process->Output_Product Output_Water Water (0.2kg) Process->Output_Water Byproduct Output_Recycle Recycled Solvent (9.5kg) Process->Output_Recycle Loop Output_Loss Solvent Loss (0.5kg) Process->Output_Loss Incineration

Figure 2: Mass Flow of Method C. Note that the majority of the mass (Solvent) is looped, drastically lowering the PMI.

Conclusion & Recommendation

For early-phase discovery , Method B (Nitration) is acceptable due to the availability of benzoic acid precursors, despite its poor yield.

For Process Development and Manufacturing , Method C (Catalytic Aerobic Oxidation) is the definitive recommendation.

  • Why: It decouples production from the volatility of nitric acid prices and eliminates the capital expenditure required for

    
     scrubbing towers.
    
  • Trade-off: It requires higher initial CapEx for high-pressure autoclaves, but the OpEx savings (solvent recycling + waste disposal) yield a Return on Investment (ROI) typically within 18 months.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.Link

  • Google Patents. (2018). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.[4]Link

  • Industrial & Engineering Chemistry Research. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts.Link

  • Organic Syntheses. (1923). p-Nitrobenzoic Acid (Oxidation Protocols). Coll. Vol. 1, p.392. Link

  • ACS Sustainable Chemistry & Engineering. (2018). Process Intensification in Nitric Acid Plants by Catalytic Oxidation of Nitric Oxide.Link

Sources

Safety Operating Guide

4-Nitro-2-(trifluoromethyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 4-Nitro-2-(trifluoromethyl)benzoic acid

Part 1: Executive Directive

Do not dispose of this compound in standard organic waste streams.

This compound presents a dual-hazard profile that requires specific segregation.[1][2] The nitro group (-NO₂) introduces energetic potential and thermal instability, while the trifluoromethyl group (-CF₃) generates highly corrosive Hydrogen Fluoride (HF) gas upon combustion.[1][2] Standard municipal or low-temperature incineration is insufficient and potentially illegal under EPA mandates regarding fluorinated hazardous waste.[1][2]

Immediate Action Required:

  • Segregate from all oxidizable organics and strong bases.[1][2]

  • Label clearly as "Acidic, Fluorinated, Nitro-Aromatic Waste."[1][2]

  • Flag for High-Temperature Incineration with Alkaline Scrubbing.

Part 2: Technical Hazard Profiling (The "Why")

To ensure compliance and safety, one must understand the mechanistic behavior of the molecule during the waste cycle.

Molecular FeatureHazard MechanismDisposal Implication
Nitro Group (-NO₂) Energetic Decomposition: Nitro-aromatics can undergo rapid, exothermic decomposition when heated or shocked.[1][2]Never concentrate mother liquors to dryness using heat.[1][2] Avoid friction/impact on dry solids.[1][2]
Trifluoromethyl (-CF₃) HF Generation: Upon incineration, the C-F bonds cleave to form Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).[1][2]Waste facilities must use alkaline scrubbers (Caustic Soda/Lime) to capture HF emissions.[1][2]
Carboxylic Acid (-COOH) Corrosivity: pH < 2 in solution.[1][2] Exothermic reaction with bases.Do not mix with cyanide or sulfide wastes (releases toxic gas).[1][2] Segregate as Corrosive Acid .

Part 3: Waste Segregation & Compatibility

Proper segregation is the primary defense against lab accidents.[1][2] This compound must be isolated based on its chemical reactivity.[1][2]

Incompatibility Matrix
  • Strong Bases (NaOH, KOH): Reaction is exothermic.[1][2] While neutralization is possible, it should not be performed as a disposal method in the lab due to heat generation which can sensitize the nitro group.

  • Reducing Agents (Hydrides, Metals): Risk of reducing the nitro group to an amine, often a violent, heat-generating reaction.[1][2]

  • Flammable Solvents: While soluble in organics, avoid mixing with highly volatile peroxides or ethers that could concentrate the nitro-compound upon evaporation.[1][2]

Recommended Waste Stream
  • Primary Stream: Halogenated Organic Acids.[1][2]

  • RCRA Classification (USA): Likely qualifies as D002 (Corrosive) if in solution.[1][2] If discarded as a pure commercial chemical product, it requires evaluation for D003 (Reactivity) depending on specific particle size and morphology, though typically managed as "Toxic/Irritant."[1]

Part 4: Operational Disposal Workflows

Workflow A: Solid Waste (Excess Reagent/Powder)
  • Containment: Place the solid material in a chemically resistant HDPE wide-mouth jar. Do not use metal containers (acid corrosion risk).[1][2]

  • Double Containment: Place the primary jar inside a secondary clear plastic bag (4-mil polyethylene).

  • Labeling: Affix a yellow hazardous waste label.

    • Constituents: this compound (100%).[1][2]

    • Hazards: Corrosive, Toxic, Fluorinated.[2]

  • Storage: Store in the "Solid Acid" or "Toxic Solid" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Mother Liquors/Solvents)

Scenario: Compound is dissolved in Ethyl Acetate or DCM.[1]

  • pH Check: Verify the pH. If highly acidic, ensure the waste container is compatible (Glass or HDPE).[1]

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the -CF₃ group mandates the Halogenated stream to ensure proper incineration.[1][2]

  • No Precipitation: Do not attempt to precipitate the solid by adding water/acid, as this creates fine particulates that are inhalation hazards.[1][2]

Workflow C: Spill Cleanup (Emergency)
  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2] If powder is fine, use an N95 or P100 respirator.[1][2]

  • Containment: Do not dry sweep (creates dust).[1][2] Cover the spill with a wet absorbent pad or use a dedicated chemical vacuum with HEPA filtration.[1][2]

  • Neutralization (Surface): After bulk removal, wipe the surface with a mild sodium bicarbonate solution to neutralize acid residues.[1][2]

  • Disposal: Place all pads and gloves into the solid hazardous waste stream.

Part 5: Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow cluster_warning CRITICAL NOTE Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved Container Container: HDPE Jar (No Metal) SolidPath->Container LabelSolid Label: 'Toxic Solid - Fluorinated' Container->LabelSolid Incineration Final Disposal: High-Temp Incineration (>1100°C) with Alkaline Scrubbing LabelSolid->Incineration EHS Pickup SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Stream: Halogenated Organic Waste SolventCheck->HaloStream Any Solvent Note Even if solvent is non-halogenated, the CF3 group mandates Halogenated Stream. SolventCheck->Note HaloStream->Incineration EHS Pickup

Figure 1: Decision matrix for waste routing. Note the critical requirement to default to Halogenated streams regardless of the solvent used due to the trifluoromethyl moiety.[1]

Part 6: Final Disposal Specifications (For Facilities/EHS)

When contracting a waste disposal vendor, the following specifications must be verified to prevent regulatory violation (RCRA/EPA) and environmental damage:

  • Incineration Temperature: Must exceed 1,100°C (2,012°F) with a residence time > 2 seconds. This energy is required to break the chemically stable C-F bond.[1][2]

  • Emission Control: The facility must be equipped with Rapid Quench and Alkaline Scrubbing systems.[1][2]

    • Reaction:

      
      
      
    • Without scrubbing, HF gas is released, which is a reportable EPA violation.[2]

  • Prohibited Methods:

    • No Landfill: Do not landfill bulk chemicals due to groundwater leaching risks of nitro-aromatics.[1][2]

    • No Sewer: Strictly prohibited from drain disposal (Corrosive/Toxic).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid (Analogous Hazard Data).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[1][2][3] Retrieved from [Link][1][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Handling Nitro Compounds.[1][2] ACS Chemical Safety Guidelines.[1][2] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.